(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(6(14)15)4-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUKFQMRNHNNQY-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181128-25-6 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-Boc-2-amino-4,4,4-trifluorobutyric Acid
Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount strategy for enhancing pharmacological properties. Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to protein targets. Among the myriad of fluorinated building blocks, chiral trifluoromethylated amino acids are of particular interest. (S)-Boc-2-amino-4,4,4-trifluorobutyric acid, a non-proteinogenic amino acid, serves as a crucial chiral synthon in the synthesis of peptidomimetics and other pharmaceuticals. Its structural resemblance to leucine, with the trifluoromethyl group acting as a bioisosteric replacement for the isobutyl group, makes it an invaluable tool for medicinal chemists aiming to fine-tune the therapeutic index of drug candidates.[1][2] This guide provides an in-depth exploration of the primary and most scalable synthetic pathway to this valuable compound, focusing on the underlying chemical principles and offering detailed, field-proven protocols.
Core Synthesis Strategy: Asymmetric Alkylation of a Chiral Ni(II)-Glycine Complex
The most robust and scalable approach for the enantioselective synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid relies on the asymmetric alkylation of a chiral nickel(II) complex of a glycine Schiff base. This method, often referred to as Belokon's chiral glycine equivalent, offers high diastereoselectivity and has been successfully implemented on a large scale.[1][3] The overall synthetic workflow can be conceptually divided into four key stages:
-
Formation of the Chiral Ni(II)-Glycine Complex: The synthesis begins with the formation of a square-planar Ni(II) complex from a chiral ligand, nickel(II) ions, and glycine. The chiral ligand, typically derived from (S)-proline and 2-aminobenzophenone, creates a rigid chiral environment around the nickel center.
-
Diastereoselective Alkylation: The glycine moiety within the complex is deprotonated to form a nucleophilic enolate, which then undergoes a highly diastereoselective alkylation with a trifluoroethylating agent.
-
Decomplexation and Chiral Auxiliary Recovery: The desired amino acid is liberated from the nickel complex through acidic hydrolysis. A key advantage of this method is the ability to recover and recycle the chiral ligand.
-
Boc Protection: The final step involves the protection of the amino group of the synthesized (S)-2-amino-4,4,4-trifluorobutanoic acid with a tert-butyloxycarbonyl (Boc) group.
Figure 1: Overall workflow for the synthesis of (S)-Boc-2-amino-4,4,4-trifluorobutyric acid.
Mechanistic Insight: The Origin of Stereoselectivity
The remarkable diastereoselectivity of the alkylation step is the cornerstone of this synthetic strategy. The square-planar geometry of the Ni(II) complex, in conjunction with the chiral ligand, creates a sterically defined environment. The chiral ligand, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, folds in a way that one face of the glycine-derived enolate is effectively shielded by the bulky phenyl group of the benzophenone moiety.[3][4] Consequently, the electrophile, 1,1,1-trifluoro-2-iodoethane, preferentially approaches from the less sterically hindered face, leading to the formation of the desired (S)-diastereomer with high fidelity.[5]
Figure 2: Simplified representation of the stereodirecting effect of the chiral ligand.
Detailed Experimental Protocols
The following protocols are based on a successfully demonstrated large-scale synthesis and are designed to be self-validating through in-process controls and characterization.[1]
Part 1: Diastereoselective Alkylation of the Ni(II)-Glycine Complex
This protocol details the alkylation of the pre-formed Ni(II) complex of the Schiff base derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Ni(II)-Glycine Complex ((S)-6) | - | 250.0 | 1.0 | 1.0 |
| 1,1,1-Trifluoro-2-iodoethane | 209.93 | 91.61 | 0.436 | 1.05 |
| Potassium Hydroxide (KOH) | 56.11 | 25.42 | 0.453 | 1.05 |
| Dimethylformamide (DMF) | 73.09 | 250 mL | - | - |
| Methanol (MeOH) | 32.04 | 225 mL | - | - |
| Water (H₂O) | 18.02 | 1250 mL | - | - |
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the Ni(II)-glycine complex (S)-6 (250.0 g) and DMF (100 mL).
-
In a separate flask, dissolve 1,1,1-trifluoro-2-iodoethane (91.61 g) in DMF (50 mL).
-
In another flask, dissolve potassium hydroxide (25.42 g) in methanol (225 mL) and add DMF (100 mL).
-
Add the solutions of the electrophile and the base to the reaction vessel containing the Ni(II) complex.
-
Stir the mixture vigorously at 20-35 °C under a nitrogen atmosphere for 1 hour. The reaction progress can be monitored by TLC or HPLC.
-
Upon completion, add water (750 mL) to the reaction mixture and continue stirring for 1 hour at 20-40 °C to induce precipitation.
-
Add another portion of water (500 mL) and stir for an additional hour at the same temperature.
-
Collect the precipitate by filtration and wash it with water (2 x 500 mL).
-
Dry the solid product under vacuum to yield the alkylated Ni(II) complex.
Expected Outcome:
-
Yield: ~80-85%
-
Diastereomeric Excess (de): >99%
Part 2: Decomplexation and Liberation of (S)-2-amino-4,4,4-trifluorobutanoic Acid
Materials and Reagents:
| Reagent | Concentration | Amount (mL) |
| Alkylated Ni(II) Complex | - | ~280 g |
| 1,2-Dimethoxyethane (DME) | - | 660 mL |
| Hydrochloric Acid (HCl) | 6N | 660 mL |
| Water (H₂O) | - | 440 mL |
Procedure:
-
Suspend the dried alkylated Ni(II) complex in DME (660 mL) in a suitable reaction vessel.
-
Add 6N hydrochloric acid (660 mL) to the suspension and stir at 50-60 °C for 5 hours.
-
Cool the reaction mixture to 20-35 °C and add water (440 mL). Stir for 1.5 hours.
-
Filter the precipitate (chiral auxiliary hydrochloride) and wash it with DME, 6N HCl, and water. The chiral auxiliary can be recovered and recycled.
-
The green filtrate containing the crude (S)-2-amino-4,4,4-trifluorobutanoic acid is used directly in the next step.
Part 3: Boc Protection
This protocol is a general and effective method for the Boc protection of amino acids.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| (S)-2-amino-4,4,4-trifluorobutanoic acid | 157.09 | 1.0 | 1.0 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.5 | 1.1 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 2.1 mL | 1.5 | 1.5 |
| Dioxane | - | ~1.2 mL | - | - |
| Water | - | ~1.2 mL | - | - |
| Ethyl Acetate (EtOAc) | - | - | - | - |
| 5% Citric Acid Solution | - | - | - | - |
Procedure:
-
Dissolve the crude (S)-2-amino-4,4,4-trifluorobutanoic acid (1.0 equiv) and triethylamine (1.5 equiv) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).
-
At room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) with stirring.
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Dilute the mixture with water (approximately 1.5 mL per mmol of amino acid).
-
Extract the aqueous mixture twice with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
-
Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.
-
Extract the product into ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Alternative Synthetic Strategies: An Overview
While the Ni(II) complex-based asymmetric synthesis is highly effective, it is valuable for researchers to be aware of alternative approaches.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly enantioselective alternative for the synthesis of chiral amino acids.[7] Lipases, such as those from Pseudomonas cepacia or Candida antarctica, can selectively acylate or hydrolyze one enantiomer of a racemic mixture of 2-amino-4,4,4-trifluorobutanoic acid or its ester derivative.[8] This method can provide access to both enantiomers of the amino acid. However, a key limitation is that the maximum theoretical yield for the desired enantiomer is 50%.
Characterization of (S)-Boc-2-amino-4,4,4-trifluorobutyric Acid
Thorough characterization is essential to confirm the identity and purity of the final product.
| Property | Value |
| Molecular Formula | C₉H₁₄F₃NO₄ |
| Molecular Weight | 257.21 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 89-103 °C |
| Optical Rotation | [α]²⁰_D = -35 ± 2º (c=1 in MeOH) |
| Purity (HPLC) | ≥ 98% |
Note: The provided data is typical and may vary slightly between batches.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a triplet for the methyl groups of the Boc protecting group, a multiplet for the α-proton, and multiplets for the β-protons, which will show coupling to the fluorine atoms.
-
¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, the α- and β-carbons, and the carbon of the trifluoromethyl group (which will appear as a quartet due to C-F coupling).
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Conclusion
The synthesis of (S)-Boc-2-amino-4,4,4-trifluorobutyric acid via the asymmetric alkylation of a chiral Ni(II)-glycine complex represents a highly efficient, scalable, and stereoselective method. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to confidently produce this valuable building block. The understanding of the key factors governing the stereochemical outcome and the availability of robust, large-scale procedures are critical for the advancement of fluorine chemistry in the pharmaceutical industry.
References
-
Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Belokon, Y. N., et al. (1985). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1873. [Link]
-
Belokon, Y. N., et al. (2014). Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. Beilstein Journal of Organic Chemistry, 10, 442-448. [Link]
-
Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4 N,N′,N′′,O}nickel(II). Acta Crystallographica Section E: Structure Reports Online, 64(2), m364–m365. [Link]
-
Gómez-Bengoa, E., et al. (2012). Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 51(36), 9049-9053. [Link]
-
Belokon, Y. N., et al. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids, 45(4), 691-718. [Link]
-
Nayab, S., Lee, H. I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2478. [Link]
-
AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. Technical Support Information Bulletin 1184. [Link]
-
Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]
-
Houng, J. Y., Wu, M. L., & Chen, S. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]
-
Soloshonok, V. A., & Han, J. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]
-
Nayab, S., Lee, H. I., & Jeong, J. H. (2011). (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. ResearchGate. [Link]
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat. [Link]
-
Kondratov, I. S., et al. (2016). Supporting Information Synthesis and physical chemical properties of 2-amino-4-(trifluoromethoxy)butanoic acid – CF3O-containing analogue of natural lipophilic amino acids. Royal Society of Chemistry. [Link]
-
TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. [Link]
-
Belokon, Y. N., et al. (2014). NH-type of Chiral Ni(II) Complexes of Glycine Schiff Base: Design, Structural Evaluation, Reactivity and Synthetic Applications. European Journal of Organic Chemistry. [Link]
-
Magdesieva, T. V. (2021). Ni(II) Schiff-base Complexes as Chiral Electroauxiliaries and Methodological Platform for Stereoselective Electrochemical Functionalization of Amino Acids. The Chemical Record. [Link]
-
Popkov, A., Nádvorník, M., & Kožíšek, J. (2008). {2-[(S)-({2-[(S)-1-Benzylpyrrolidine-2-carboxamido]phenyl}(phenyl)methylene)amino]-4-hydroxybutanoato-κ4 N,N′,N′′,O}nickel(II). ResearchGate. [Link]
-
Li, Y., et al. (2018). Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies. Molecules. [Link]
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat. [Link]
Sources
- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why is monoalkylation versus bis-alkylation of the Ni(II) complex of the Schiff base of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide and glycine so selective? MP2 modelling and topological QTAIM analysis of chiral metallocomplex synthons of α-amino acids used for the preparation of radiopharmaceuticals for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid: A Physicochemical Guide for Strategic Application in Drug Discovery
Foreword
The strategic incorporation of non-canonical amino acids represents a paradigm shift in modern medicinal chemistry, enabling the design of therapeutics with enhanced potency, stability, and bioavailability. Within this class, fluorinated amino acids have emerged as particularly powerful tools. This guide provides an in-depth physicochemical analysis of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid, a chiral building block of significant interest. Our objective is to move beyond a mere datasheet presentation, offering instead a comprehensive understanding of its properties and the experimental rationale for their determination, thereby empowering researchers to leverage this molecule to its fullest potential.
Introduction: The Trifluoromethyl Group as a Bioisosteric Powerhouse
The introduction of a trifluoromethyl (CF₃) group into a molecule is a well-established strategy for enhancing its drug-like properties. In the context of this compound, this modification is not trivial. The high electronegativity of the fluorine atoms creates a strong dipole and can significantly alter the acidity of nearby protons. This electronic perturbation can lead to enhanced binding interactions with biological targets. Furthermore, the CF₃ group can improve metabolic stability by blocking sites of enzymatic oxidation. Its lipophilic nature can also favorably modulate cell permeability and pharmacokinetic profiles.[1][2] This guide will dissect the key physicochemical parameters of this valuable compound, providing a foundational basis for its rational application.
Core Physicochemical Properties
A precise understanding of a molecule's intrinsic properties is fundamental to its effective use in synthesis and biological assays. The following tables summarize the known properties of this compound.
General and Structural Properties
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₄F₃NO₄ | [1][3] |
| Molecular Weight | 257.21 g/mol | [1][3] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 181128-25-6 | [1][3] |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-4,4,4-trifluorobutanoic acid | N/A |
Physical and Chiral Properties
| Property | Value | Source(s) |
| Melting Point | 89-103 °C (for the racemic mixture) | [2] |
| Optical Rotation ([α]D) | -35 ± 2º (c=1 in MeOH) | [1] |
| Storage Temperature | 0-8 °C | [1][2] |
Note: The melting point for the pure (S)-enantiomer may vary from the provided value for the racemic mixture.
Experimental Protocols for Comprehensive Characterization
To ensure the quality and consistency of this compound for research and development, a series of analytical experiments are essential. The following sections detail the methodologies and the rationale behind them.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the gold standard for unambiguous structure elucidation and purity assessment. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all critical to confirm the connectivity of the atoms and the integrity of the trifluoromethyl group.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key expected signals would include a singlet around 1.4 ppm for the nine protons of the Boc-protecting group, and multiplets for the α- and β-protons of the amino acid backbone.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This will show distinct signals for the carbonyl carbons of the acid and the Boc group, the quaternary carbon of the Boc group, the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling), and the α and β carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single signal is expected, the chemical shift of which is characteristic of the CF₃ group.
-
Data Analysis: Correlate the signals across the different spectra to confirm the complete structure. The purity can be estimated from the ¹H NMR by comparing the integral of the compound's signals to those of any impurities.
Diagram: NMR Characterization Workflow
Caption: Workflow for the structural confirmation of this compound via NMR.
Solubility Profiling
Causality: Solubility is a critical parameter that influences a compound's behavior in biological assays and its potential for formulation. Assessing solubility in both aqueous and organic solvents provides a comprehensive profile.
Step-by-Step Protocol (Shake-Flask Method):
-
Solvent Selection: Choose a panel of relevant solvents, such as water, phosphate-buffered saline (PBS, pH 7.4), ethanol, and dimethyl sulfoxide (DMSO).
-
Equilibration: Add an excess of the compound to a known volume of each solvent in a sealed vial.
-
Agitation: Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated HPLC method.
-
Reporting: Express the solubility in units of mg/mL or µg/mL.
pKa Determination
Causality: The acid dissociation constant (pKa) of the carboxylic acid group dictates the ionization state of the molecule at a given pH. This is crucial for understanding its interaction with biological targets and its absorption and distribution properties. The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog.
Step-by-Step Protocol (Potentiometric Titration):
-
Solution Preparation: Prepare an aqueous solution of the compound with a precisely known concentration.
-
Titration: Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve.
Diagram: Interdependency of Physicochemical Properties
Sources
An In-Depth Technical Guide on the Crystal Structure Determination of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid
Abstract
(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid is a synthetic amino acid of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of peptides and small molecule drugs.[1][2] Understanding the three-dimensional structure and intermolecular interactions of this building block at an atomic level is paramount for rational drug design. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. While a definitive crystal structure is not publicly available as of this writing, this guide serves as a complete blueprint for its determination and analysis, grounded in established principles of organic chemistry and crystallography.
Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[3] Fluorinated amino acids, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, are particularly valuable as they can act as bioisosteres of natural amino acids like leucine.[3] The unique electronic properties of the trifluoromethyl group can modulate the conformational preferences of peptides and enhance their stability.[1]
A precise understanding of the crystal structure of N-protected forms, like the tert-butyloxycarbonyl (Boc) derivative, is crucial for several reasons:
-
Conformational Analysis: The crystal structure reveals the intrinsic conformational preferences of the molecule, which can influence the secondary structure of peptides into which it is incorporated.
-
Intermolecular Interactions: It provides a detailed map of hydrogen bonds and other non-covalent interactions, including those involving fluorine, which are critical for molecular recognition and crystal packing.[4][5]
-
Quality Control: For a chiral molecule, the crystal structure provides unambiguous proof of its absolute configuration.
This guide will walk researchers through the necessary steps to obtain and analyze the crystal structure of this compound, from chemical synthesis to crystallographic refinement.
Synthesis of this compound
The synthesis of the title compound begins with the asymmetric synthesis of the free amino acid, followed by the protection of the amino group with the Boc moiety.
Asymmetric Synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid
A robust method for the large-scale synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid involves the alkylation of a chiral nickel(II) complex of a glycine Schiff base.[3] This method allows for excellent stereocontrol.
Experimental Protocol:
-
Complex Formation: Prepare the chiral Ni(II) complex of the Schiff base derived from glycine and a suitable chiral auxiliary.
-
Alkylation: Alkylate this complex with 1,1,1-trifluoro-2-iodoethane in the presence of a base such as potassium hydroxide.[3] The nickel complex directs the alkylation to occur stereoselectively.
-
Decomplexation: Disassemble the resulting alkylated complex using a mild acid to release the free (S)-2-amino-4,4,4-trifluorobutanoic acid and recover the chiral auxiliary.[3]
N-Boc Protection
The protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient procedure.[6]
Experimental Protocol:
-
Dissolution: Dissolve (S)-2-amino-4,4,4-trifluorobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium hydroxide (1.5 eq) and stir until all the amino acid has dissolved.
-
Reaction: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Remove the dioxane under reduced pressure. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. Extract the product into ethyl acetate (3x).
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound, often as an oil or a waxy solid.[7][8]
Crystallization of this compound
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For Boc-protected amino acids that are initially obtained as oils, a systematic approach to crystallization is required.[7]
Rationale for Crystallization Strategy
The goal is to slowly reach a state of supersaturation from which well-ordered crystals can nucleate and grow. The choice of solvent is critical and is based on the polarity of the molecule. This compound has both polar (carboxylic acid, carbamate) and non-polar (Boc group, trifluoroethyl side chain) regions.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the anti-solvent).
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Diffusion at the interface can lead to crystal growth.
-
Pulping with a Weak Polar Solvent: If the compound is obtained as an oil, adding a seed crystal and a weak polar solvent can induce solidification and crystallization.[7]
Recommended Crystallization Protocol
-
Initial Screening: Dissolve small amounts of the purified oily product in various solvents of differing polarity (e.g., ethyl acetate, dichloromethane, acetone, methanol).
-
Solvent Selection: Identify a solvent in which the compound is moderately soluble.
-
Anti-Solvent Selection: Identify an anti-solvent in which the compound is poorly soluble but which is miscible with the chosen solvent (e.g., hexane, heptane, or diethyl ether).
-
Vapor Diffusion Setup:
-
Dissolve 5-10 mg of the compound in 0.5 mL of ethyl acetate.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing 2-3 mL of hexane.
-
Allow the system to stand undisturbed at room temperature. The slow diffusion of hexane vapor into the ethyl acetate solution will gradually decrease the solubility of the compound, promoting crystallization.
-
-
Seeding: If crystallization does not occur, introducing a seed crystal from a previous attempt or by scratching the side of the vial can initiate nucleation.[7]
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
Experimental Workflow
The process of crystal structure determination follows a well-defined workflow, from data collection to the final refined structure.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Reduction: The collected diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.
-
Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods like direct methods or Patterson synthesis.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares algorithm to achieve the best fit between the observed and calculated structure factors.
-
Validation: The final structure is validated using established crystallographic metrics.
Analysis of the Crystal Structure
The final output of the crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Expected Crystallographic Data
Based on typical structures of Boc-protected amino acids, the following is a table of plausible crystallographic data for this compound.
| Parameter | Expected Value |
| Chemical Formula | C₉H₁₄F₃NO₄ |
| Formula Weight | 257.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5 - 10 |
| b (Å) | 10 - 15 |
| c (Å) | 15 - 20 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1000 - 2500 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.3 - 1.5 |
| R-factor (%) | < 5 |
Molecular Geometry and Intermolecular Interactions
The analysis of the refined structure will reveal key features:
-
Absolute Configuration: The absolute configuration at the chiral center (C2) can be definitively confirmed as 'S'.
-
Conformation: The torsion angles of the backbone and the side chain will define the molecule's preferred conformation in the solid state.
-
Hydrogen Bonding: The carboxylic acid and the N-H of the carbamate are strong hydrogen bond donors. The carbonyl oxygens are strong acceptors. A common motif in the crystal packing of such molecules is the formation of hydrogen-bonded chains or dimers involving the carboxylic acid groups.
-
Fluorine Interactions: The trifluoromethyl group can participate in various weak intermolecular interactions, such as C-H···F-C and C-F···F-C contacts, which can play a significant role in the overall crystal packing.[9]
Caption: A diagram illustrating potential hydrogen bonding and weak interactions in the crystal lattice.
Conclusion
The determination of the single-crystal X-ray structure of this compound is an essential step in characterizing this important building block for drug discovery. This technical guide has provided a comprehensive, step-by-step methodology for its synthesis, crystallization, and structural analysis. The insights gained from the crystal structure, particularly regarding conformation and intermolecular interactions, will be invaluable for researchers and scientists in the rational design of novel therapeutics. The protocols and rationale presented herein are designed to be a self-validating system, ensuring that researchers can confidently pursue the determination of this and similar crystal structures.
References
-
Cole, J. C., & Taylor, R. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Crystal Growth & Design, 22(3), 1545–1557. [Link]
-
Choudhury, A. R. (2018). Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis. Acta Crystallographica Section A: Foundations and Advances, 74(a1), e283. [Link]
-
Singla, L., Kumar, A., Robertson, C. M., Munshi, P., & Choudhury, A. R. (2023). Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses. CrystEngComm, 25(5), 853-861. [Link]
-
Cole, J. C., & Taylor, R. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. Figshare. [Link]
-
Cole, J. C., & Taylor, R. (2022). Intermolecular Interactions of Organic Fluorine Seen in Perspective. ResearchGate. [Link]
-
Mykhailiuk, P. K., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(23), 4307. [Link]
-
Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. Eureka | Patsnap. [Link]
-
PubChem. N-Boc-L-leucine L-leucine. [Link]
-
ResearchGate. (2023). Stereoselective Synthesis of Boc‐Protected. [Link]
-
PubChem. L-Leucine, N-((1,1-dimethylethoxy)carbonyl)-. [Link]
-
PubChem. N-Boc-L-Leucine Hydrate. [Link]
-
Magaji, M. A., Chen, B., & Robertson, C. C. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 5), 486–491. [Link]
-
ResearchGate. Synthesis of Boc protected α-Tfm-Ala. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
PubChem. BOC-D-alanine. [Link]
-
Qiu, X.-L., & Qing, F.-L. (2002). Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L- prolines. The Journal of Organic Chemistry, 67(20), 7162–7164. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CAS 62965-35-9: boc-L-tert-leucine | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
The Trifluoromethyl Group in Amino Acid Chemistry: A Technical Guide to Unlocking Novel Biological Functions
Abstract
The strategic incorporation of trifluoromethyl (CF₃) groups into amino acids represents a cornerstone of modern medicinal chemistry and chemical biology. This technical guide provides an in-depth exploration of the profound biological significance of trifluoromethyl-containing amino acids. We will dissect the unique physicochemical properties conferred by the CF₃ group and elucidate how these properties are leveraged to enhance the therapeutic potential of peptides and small molecule drugs. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the application of these powerful chemical entities. We will explore their role in improving metabolic stability, modulating conformational preferences, enhancing target affinity, and serving as sensitive probes for ¹⁹F NMR spectroscopy. Detailed experimental workflows and illustrative diagrams are provided to bridge theory with practical application.
The Physicochemical Impact of Trifluoromethylation on Amino Acids
The trifluoromethyl group is a bioisostere often used to replace a methyl group or a hydrogen atom in a drug candidate.[1] Its introduction into an amino acid scaffold fundamentally alters the molecule's properties in several key ways that are highly advantageous for drug design.
-
Enhanced Metabolic Stability: One of the most significant benefits of incorporating a trifluoromethyl group is the dramatic increase in metabolic stability.[1][2] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen (C-H) bond.[3][4] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[1] By strategically placing a CF₃ group at a known metabolic hotspot, that metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[1][4]
-
Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group.[5] This increased lipophilicity can enhance a molecule's ability to cross biological membranes, improving oral bioavailability and cell permeability.[6][7][8] This property is crucial for drugs targeting intracellular proteins or needing to cross the blood-brain barrier.[4][9]
-
Potent Electron-Withdrawing Effects: The high electronegativity of the three fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent.[3][10] This can significantly alter the pKa of nearby functional groups, influencing the molecule's ionization state at physiological pH. This modulation can be critical for optimizing interactions with biological targets, such as improving hydrogen bonding or electrostatic interactions within a protein's binding pocket.[3]
-
Conformational Control: The steric bulk of the trifluoromethyl group, which is larger than a methyl group, can impose specific conformational constraints on the amino acid side chain and the peptide backbone.[3][11] This can be used to lock a peptide into a bioactive conformation, thereby increasing its potency and selectivity for a particular receptor or enzyme.[11] For instance, in 4-(trifluoromethyl)prolines, the CF₃ group preferentially adopts an equatorial position, which influences the pKa values, lipophilicity, and the kinetics of amide bond rotation.[11]
Applications in Drug Discovery and Development
The unique properties of trifluoromethyl-containing amino acids have made them invaluable tools in the development of novel therapeutics across various disease areas, including oncology, virology, and neurology.[9][12]
Enhancing Peptide and Small Molecule Therapeutics
The incorporation of trifluoromethylated amino acids into peptide-based drugs can overcome common challenges such as poor metabolic stability and low bioavailability.[6] The CF₃ group can shield adjacent peptide bonds from enzymatic cleavage by proteases, significantly increasing the in vivo half-life of the therapeutic peptide.[6]
In small molecule drug design, the trifluoromethyl group is a common feature in many FDA-approved drugs.[10][13] For example, the anti-inflammatory drug Celecoxib contains a trifluoromethyl group that is crucial for its selective inhibition of the COX-2 enzyme.[2] Similarly, the antidepressant Fluoxetine (Prozac) utilizes a trifluoromethyl group to enhance its efficacy.[3][10]
Case Study: Trifluoromethyl Ketones as Protease Inhibitors
Trifluoromethyl ketones (TFMKs) are potent inhibitors of certain classes of proteases. However, they often suffer from rapid in vivo metabolism where the ketone is reduced to a less active alcohol.[14] To overcome this, researchers have designed trifluoropyruvamides (TFPAs), which incorporate an additional electron-withdrawing carbonyl group. This modification stabilizes the hydrated form of the ketone, making it more resistant to metabolic reduction and improving its potential as a drug candidate.[14]
Trifluoromethylated Amino Acids as ¹⁹F NMR Probes
The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. Trifluoromethyl groups are particularly advantageous as ¹⁹F NMR tags for studying proteins for several reasons:
-
Signal Amplification: The three equivalent fluorine nuclei in a CF₃ group provide a threefold amplification of the NMR signal compared to a single fluorine atom.[15][16]
-
Sensitivity to Environment: The ¹⁹F chemical shift is highly sensitive to the local microenvironment, including changes in polarity, solvent exposure, and protein conformation.[15][16][17] This allows for the detailed study of protein dynamics, folding, and ligand binding.[17][18]
-
Reduced Chemical Shift Anisotropy (CSA): Fast methyl rotation in the CF₃ group averages the chemical shift anisotropy, leading to narrower signals, which is especially beneficial for studying large proteins at high magnetic fields.[15][16]
The site-specific incorporation of a trifluoromethyl-containing amino acid, such as trifluoromethyl-L-phenylalanine, into a protein allows researchers to monitor conformational changes at specific locations within the protein in response to ligand binding or other perturbations.[17]
Synthesis of Trifluoromethyl-Containing Amino Acids
The development of synthetic methods for the efficient and selective introduction of a trifluoromethyl group into amino acids has been an area of intense research.[19][20] Various strategies have been developed, including:
-
From Trifluoromethylated Building Blocks: One common approach is to start with a small, readily available trifluoromethylated precursor and build the amino acid scaffold around it.[21]
-
Late-Stage Trifluoromethylation: More recently, methods for the direct trifluoromethylation of amino acid derivatives have been developed, often using radical-based approaches.[22][23] These methods are advantageous as they can be applied to more complex molecules at a later stage in the synthetic sequence.
The choice of synthetic route depends on the specific target amino acid and the desired stereochemistry.[19][24][25]
Experimental Protocols
Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a typical in vitro assay to assess the metabolic stability of a compound containing a trifluoromethyl group compared to its non-fluorinated analog.[1]
Materials:
-
Test compounds (trifluoromethylated and non-trifluoromethylated analogs)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plate
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compounds and control compounds in a suitable solvent (e.g., DMSO, diluted in buffer). Prepare the NADPH regenerating system solution in phosphate buffer.
-
Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate constant of metabolism (k). The in vitro half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-L-3-Trifluoromethylphenylalanine
This protocol describes the incorporation of a trifluoromethylated amino acid into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.[9]
Materials:
-
Fmoc-L-3-Trifluoromethylphenylalanine
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected natural amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Diethyl ether
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Amino Acid Coupling: Dissolve Fmoc-L-3-Trifluoromethylphenylalanine (3-5 equivalents) and the coupling reagent in DMF. Add the base and add the solution to the resin. Agitate for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by RP-HPLC and confirm its identity by mass spectrometry.
Visualizations
Diagrams
Caption: Logical relationship of CF₃ group properties to biological outcomes.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with a CF₃-amino acid.
Conclusion
Trifluoromethyl-containing amino acids are more than just fluorinated building blocks; they are powerful tools that enable medicinal chemists and protein engineers to rationally design molecules with superior therapeutic properties. Their ability to enhance metabolic stability, modulate lipophilicity and conformation, and serve as sensitive NMR probes has solidified their importance in modern drug discovery. As synthetic methodologies continue to advance, the accessibility and application of these unique amino acids will undoubtedly expand, leading to the development of the next generation of innovative therapeutics.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: [Link])
-
Design and biological activity of trifluoromethyl containing drugs - Wechem. (URL: [Link])
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - NIH. (URL: [Link])
-
Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (URL: [Link])
-
Trifluoromethyl group - Wikipedia. (URL: [Link])
-
Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids - PubMed. (URL: [Link])
-
Synthesis of complex unnatural fluorine-containing amino acids - PMC - NIH. (URL: [Link])
-
Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. (URL: [Link])
-
Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides - PubMed. (URL: [Link])
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC - NIH. (URL: [Link])
-
19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR... - ResearchGate. (URL: [Link])
-
The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. (URL: [Link])
-
Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design. (URL: [Link])
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. (URL: [Link])
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. (URL: [Link])
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])
-
Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - NIH. (URL: [Link])
-
Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC - NIH. (URL: [Link])
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
-
Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity | Journal of the American Chemical Society. (URL: [Link])
-
Fluorine: A new element in protein design - PMC - PubMed Central. (URL: [Link])
-
The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. (URL: [Link])
-
Selective Radical Trifluoromethylation of Native Residues in Proteins - ACS Publications. (URL: [Link])
-
(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])
-
Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC - PubMed Central. (URL: [Link])
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. (URL: [Link])
-
Protecting group free radical C–H trifluoromethylation of peptides - PMC - NIH. (URL: [Link])
-
(PDF) Protecting Group Free Radical C-H Trifluoromethylation of Peptides - ResearchGate. (URL: [Link])
-
CHAPTER 10: Perfluoroalkylated Biomolecules for Medicinal Chemistry and Biological Studies - Books. (URL: [Link])
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry - Reddit. (URL: [Link])
-
Protecting group free radical C–H trifluoromethylation of peptides - RSC Publishing. (URL: [Link])
-
Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors | Journal of the American Chemical Society. (URL: [Link])
-
Trifluoromethyl group: an effective xenobiotic function for peptide backbone modification Perspective - CNR-IRIS. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 11. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 13. mdpi.com [mdpi.com]
- 14. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel synthesis of alpha-trifluoromethylated alpha-amino acid derivatives from gamma-hydroxy-alpha-fluoro-alpha-trifluoromethyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Evolution of (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid: A Keystone in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into amino acid scaffolds represents a paradigm shift in medicinal chemistry, offering unparalleled control over the metabolic stability, bioavailability, and conformational properties of peptide-based therapeutics. Among the repertoire of fluorinated amino acids, (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid has emerged as a particularly valuable building block. Its trifluoromethyl group serves as a bioisostere for the isopropyl group of leucine, providing a unique tool for fine-tuning the pharmacological profiles of drug candidates. This in-depth technical guide chronicles the discovery and historical development of this important compound, from the foundational research into trifluoromethylated amino acids to the advent of sophisticated, large-scale asymmetric synthetic routes that have enabled its widespread application in contemporary drug development. We will delve into the causality behind the evolution of its synthesis, present detailed experimental protocols for its preparation, and discuss its profound impact on the pharmaceutical landscape.
Historical Context: The Dawn of Fluorinated Amino Acids
The journey to this compound begins with the broader exploration of trifluoromethyl-containing organic molecules. Early investigations into the biological effects of such compounds date back to the first half of the 20th century. However, it was the pioneering work in the 1950s that laid the groundwork for the synthesis of trifluoromethylated amino acids. A notable early contribution to this field was a 1955 paper by H. M. Walborsky, M. Baum, and D. F. Loncrini, which detailed the synthesis and microbiological activities of ι-trifluoromethyl amino acids. This seminal work highlighted the potential of this novel class of compounds and spurred further research into their synthesis and biological properties. Subsequent work by Loncrini and Walborsky in 1964 on the synthesis of 2-amino-3-trifluoromethylbutyric acid further demonstrated the growing interest and developing methodologies in this area of organic chemistry.[1]
The initial syntheses were often challenging, yielding racemic mixtures and requiring harsh reaction conditions. However, the unique properties conferred by the trifluoromethyl group—such as increased metabolic stability and altered acidity and basicity of neighboring functional groups—were compelling enough to drive the development of more refined synthetic strategies. The realization that trifluoromethylated amino acids could act as mimics of natural amino acids, thereby potentially inhibiting enzymes or modulating receptor interactions, was a critical conceptual leap that paved the way for their use in drug design.
The Emergence of (S)-2-Amino-4,4,4-trifluorobutanoic Acid as a Leucine Bioisostere
The structural similarity between the trifluoromethyl group (-CF3) and the isopropyl group of the natural amino acid leucine was a key insight that propelled 2-amino-4,4,4-trifluorobutanoic acid into the spotlight of medicinal chemistry. This bioisosteric relationship allows for the substitution of leucine with its trifluorinated analog in peptide sequences, leading to peptidomimetics with potentially enhanced therapeutic properties.[2][3] The trifluoromethyl group can improve a drug candidate's metabolic stability by blocking sites of enzymatic oxidation. Furthermore, its high electronegativity can influence peptide conformation and binding affinity to target proteins.
The demand for enantiomerically pure (S)-2-amino-4,4,4-trifluorobutanoic acid grew in tandem with the increasing sophistication of drug design. The incorporation of a specific stereoisomer is crucial for ensuring selective interaction with chiral biological targets such as enzymes and receptors. Consequently, the development of asymmetric synthetic routes to obtain the desired (S)-enantiomer became a major focus of research and development efforts.
Evolution of Synthetic Methodologies: From Racemic Mixtures to Asymmetric Synthesis
The progression of synthetic methods for 2-amino-4,4,4-trifluorobutanoic acid reflects the broader advancements in organic synthesis over the past few decades. Early approaches often resulted in racemic mixtures, which then required challenging and often inefficient chiral resolution steps. The modern era of drug development, with its stringent requirements for enantiopurity and scalability, necessitated the development of de novo asymmetric syntheses.
A significant breakthrough in this area has been the use of chiral nickel(II) complexes of glycine Schiff bases.[2][3] This elegant approach allows for the stereoselective alkylation of a glycine template, thereby establishing the desired (S)-stereochemistry at the α-carbon. The causality behind this choice of methodology lies in its high diastereoselectivity, operational simplicity, and the ability to recycle the chiral auxiliary, making it a cost-effective and scalable solution for industrial production.
Key Asymmetric Synthesis Workflow
The currently favored asymmetric synthesis involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with 1,1,1-trifluoro-2-iodoethane. The chiral ligand on the nickel complex directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent acidic hydrolysis cleaves the chiral auxiliary and the Schiff base to yield the free amino acid, (S)-2-amino-4,4,4-trifluorobutanoic acid. The amino group is then typically protected with a tert-butyloxycarbonyl (Boc) group to facilitate its use in solid-phase peptide synthesis.
Caption: Asymmetric synthesis of this compound.
Detailed Experimental Protocol: Asymmetric Synthesis
The following protocol is a representative example of a modern, scalable asymmetric synthesis of the title compound, adapted from published procedures.[2][4]
Step 1: Diastereoselective Alkylation
-
To a solution of the chiral Ni(II) complex of the glycine Schiff base (1.0 equivalent) in deoxygenated N,N-dimethylformamide (DMF), add 1,1,1-trifluoro-2-iodoethane (1.05 equivalents).
-
Cool the mixture to the desired temperature (e.g., room temperature) under an inert atmosphere (e.g., argon).
-
Slowly add a solution of potassium hydroxide in methanol (1.05 equivalents) to the reaction mixture.
-
Stir the mixture for a specified time until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by pouring the mixture into water, which will precipitate the alkylated Ni(II) complex.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the crude alkylated complex.
Step 2: Hydrolysis and Boc Protection
-
Suspend the crude alkylated Ni(II) complex in a mixture of an appropriate solvent (e.g., dimethoxyethane) and aqueous hydrochloric acid.
-
Heat the mixture to facilitate the hydrolysis of the complex and the Schiff base.
-
After cooling, filter to remove the chiral auxiliary, which can be recovered and recycled.
-
Neutralize the filtrate containing the hydrochloride salt of (S)-2-amino-4,4,4-trifluorobutanoic acid.
-
Add di-tert-butyl dicarbonate ((Boc)2O) and a suitable base (e.g., triethylamine or sodium bicarbonate) to the aqueous solution of the amino acid.
-
Stir the reaction mixture at room temperature until the Boc protection is complete.
-
Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or chromatography to afford this compound as a white solid.
Physicochemical Properties and Characterization
The unique structural features of this compound impart it with distinct physicochemical properties that are important for its application in synthesis and drug design.
| Property | Value |
| Molecular Formula | C9H14F3NO4 |
| Molecular Weight | 257.21 g/mol |
| Appearance | White to off-white powder/solid |
| Melting Point | 89-103 °C |
| CAS Number | 181128-25-6 |
| Solubility | Soluble in many organic solvents |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc protecting group (a singlet at ~1.4 ppm), the α-proton (a multiplet), and the β-methylene protons (diastereotopic multiplets due to the adjacent chiral center and coupling to the fluorine atoms).
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons, the quaternary carbon of the Boc group, the α-carbon, the β-carbon (split by the fluorine atoms), and the trifluoromethyl carbon (a quartet due to C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet or a narrow multiplet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak or a fragment corresponding to the loss of the Boc group, depending on the ionization method used.
Applications in Drug Development and Beyond
The primary application of this compound is as a building block in the synthesis of peptide-based therapeutics.[5] Its incorporation into peptide sequences can lead to:
-
Enhanced Metabolic Stability: The trifluoromethyl group is resistant to enzymatic degradation, which can increase the in vivo half-life of a peptide drug.
-
Improved Pharmacokinetic Properties: The lipophilicity of the trifluoromethyl group can enhance membrane permeability and oral bioavailability.
-
Modulation of Biological Activity: As a leucine bioisostere, it can fine-tune the binding affinity of a peptide to its target receptor or enzyme.
Beyond peptide synthesis, this compound and its derivatives are valuable tools in biochemical research for probing enzyme mechanisms and protein-protein interactions. The trifluoromethyl group can serve as a ¹⁹F NMR probe for studying protein structure and dynamics in their native environment.
Caption: Key application areas of the title compound.
Future Outlook
The importance of fluorinated amino acids in drug discovery is poised to grow, and this compound will undoubtedly remain a key player in this field. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic approaches. Furthermore, the continued exploration of its use in novel therapeutic modalities, such as stapled peptides and proteolysis-targeting chimeras (PROTACs), will expand its impact on medicine. The unique properties of this seemingly simple molecule will continue to provide medicinal chemists with a powerful tool for addressing complex therapeutic challenges.
References
-
Walborsky, H. M., Baum, M., & Loncrini, D. F. (1955). The Syntheses of ι-Trifluoromethyl Amino Acids. II. Their Microbiological Activities. Journal of the American Chemical Society, 77(13), 3637–3640. [Link]
-
Loncrini, D. F., & Walborsky, H. M. (1964). The Synthesis of 2-Amino-3-trifluoromethylbutyric Acid. Journal of Medicinal Chemistry, 7(3), 369–370. [Link]
-
Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Soloshonok, V. A., et al. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development, 23(4), 644-651. [Link]
-
PubChem. (2S)-2-amino-4,4,4-trifluorobutanoic acid. [Link]
-
Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-1739. [Link]
Sources
An In-depth Technical Guide to (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid Derivatives and Analogs
Abstract
The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry and drug discovery. The trifluoromethyl group, in particular, imparts unique physicochemical properties that can profoundly influence molecular conformation, metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid, a key chiral building block, and its derivatives. We will explore robust synthetic methodologies for the core scaffold, strategies for analog development, the resulting impact on biological properties, and applications in the design of advanced therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of trifluoromethylated amino acids.
Introduction: The Power of the Trifluoromethyl Group in Amino Acid Design
For decades, the rational design of pharmaceuticals has leveraged the unique properties of fluorine.[1][2][3] Replacing hydrogen with fluorine can induce significant, often beneficial, changes in a molecule's biological profile. The trifluoromethyl (CF₃) group is a particularly powerful substituent due to its strong electron-withdrawing nature, high lipophilicity, and steric bulk, which is comparable to an isopropyl group.[4][5] When incorporated into amino acids, the CF₃ group can:
-
Enhance Metabolic Stability: The strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of a drug candidate.[2][3]
-
Modulate pKa: The inductive effect of the CF₃ group can lower the pKa of nearby basic amines, influencing their ionization state at physiological pH and affecting receptor interactions.[2][3]
-
Increase Binding Affinity: The lipophilic nature of the CF₃ group can promote favorable hydrophobic interactions within a protein's binding pocket.
-
Induce Favorable Conformations: The steric demand of the CF₃ group can restrict bond rotation, locking a peptide or small molecule into a bioactive conformation.[6][7]
This compound, an analog of leucine, is an exemplary building block that provides access to these advantages.[4][5] Its protected amine (Boc) and chiral center make it a versatile starting material for solid-phase peptide synthesis and the construction of complex bioactive molecules.[8][9]
Synthesis of the Core Scaffold: (S)-2-Amino-4,4,4-trifluorobutanoic Acid
The asymmetric synthesis of the core amino acid is critical for its application. Several robust methods have been developed, with the alkylation of chiral glycine equivalents being one of the most efficient and scalable approaches.
Asymmetric Alkylation of a Chiral Nickel(II) Complex
A highly effective and scalable method relies on the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base.[10][11] This method offers high stereochemical control and uses a recyclable chiral auxiliary, making it suitable for large-scale preparations.[4][5][12]
The general workflow involves three key stages: complexation, alkylation, and disassembly/derivatization.
Caption: General workflow for the asymmetric synthesis of protected (S)-2-amino-4,4,4-trifluorobutanoic acid.
Detailed Experimental Protocol: Asymmetric Synthesis via Ni(II) Complex
This protocol is a representative example based on established literature.[4][5][12]
Part A: Alkylation
-
Reaction Setup: To a stirred solution of the chiral Ni(II) complex of the glycine Schiff base (1.0 eq.) in anhydrous DMF, add solid base (e.g., powdered K₂CO₃ or DBU, 1.5 eq.).
-
Reagent Addition: Add 2,2,2-trifluoroethyl iodide (CF₃CH₂I, 1.2 eq.) dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is a mixture of diastereomers of the alkylated complex.
Part B: Disassembly and Protection
-
Hydrolysis: Dissolve the crude alkylated complex in a mixture of methanol and 3N aqueous HCl.
-
Heating: Heat the mixture to reflux for 4-6 hours to disassemble the complex and hydrolyze the Schiff base. The chiral auxiliary precipitates upon cooling and can be recovered by filtration for reuse.[4]
-
Purification: Concentrate the aqueous filtrate to obtain the crude amino acid hydrochloride salt.
-
Boc Protection: Dissolve the crude salt in a mixture of dioxane and water. Adjust the pH to 9-10 with a suitable base (e.g., Na₂CO₃). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and stir at room temperature overnight.
-
Final Workup: Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the N-Boc protected amino acid with ethyl acetate. Dry the organic layer and concentrate to yield the final product, which can be further purified by crystallization or chromatography.
This method reliably produces the target (S)-enantiomer with high diastereoselectivity (typically >95%) and good overall yields.[4][10]
Derivatives and Analogs: Expanding Chemical Space
The (S)-Boc-2-amino-4,4,4-trifluorobutyric acid scaffold is a versatile platform for creating a wide array of derivatives and analogs for structure-activity relationship (SAR) studies.
Peptide Synthesis
The most direct application is its use as a building block in solid-phase peptide synthesis (SPPS).[8][9] The Boc protecting group is readily cleaved under acidic conditions (e.g., TFA), allowing for standard peptide coupling reactions with reagents like HBTU or HATU. Incorporating this unnatural amino acid into a peptide sequence can dramatically alter its properties.
| Property | Natural Leucine | (S)-4,4,4-Trifluorobutanoic Acid Moiety | Rationale for Change[2][3][13] |
| Side Chain | -CH₂CH(CH₃)₂ | -CH₂CF₃ | Bioisosteric replacement of isopropyl with trifluoromethyl. |
| Lipophilicity (logP) | ~1.8 | Higher | The CF₃ group is significantly more lipophilic than CH₃ groups. |
| Metabolic Stability | Susceptible to oxidation | Highly resistant | Strong C-F bonds resist enzymatic degradation. |
| Helical Propensity | High | Enhanced | Increased hydrophobicity of the side chain can stabilize α-helical structures. |
Further Derivatization
Beyond peptides, the core scaffold can be modified at its two primary functional groups:
-
Carboxylic Acid Modification: The carboxyl group can be converted to esters, amides, or reduced to a primary alcohol. This allows for the synthesis of peptidomimetics, enzyme inhibitors, or chiral ligands.
-
Amine Modification: After deprotection of the Boc group, the free amine can be acylated, alkylated, or used in reductive amination reactions to generate a diverse library of N-substituted analogs.
Caption: Key derivatization strategies for the core scaffold.
Applications in Drug Discovery and Chemical Biology
The unique properties conferred by the trifluoromethyl group make these amino acid derivatives highly valuable in pharmaceutical research.[8][9][13]
-
Enzyme Inhibitors: The trifluoromethyl group can act as a transition-state analog mimic or interact with active site residues to create potent and selective enzyme inhibitors.
-
Peptide and Protein Engineering: Strategic placement of trifluorinated amino acids can enhance the thermal and chemical stability of therapeutic peptides and proteins.[14][15]
-
¹⁹F NMR Probes: Fluorine has a spin of ½ and 100% natural abundance, making ¹⁹F NMR a powerful tool. Incorporating these amino acids allows researchers to study protein folding, dynamics, and ligand binding in complex biological systems with minimal background noise.[2]
-
PET Imaging: The ¹⁸F isotope is a widely used positron emitter for Positron Emission Tomography (PET). Synthetic routes can be adapted to incorporate ¹⁸F for the development of novel imaging agents.[2]
Conclusion and Future Outlook
This compound and its analogs are powerful tools in the arsenal of medicinal chemists. The methodologies for their synthesis are mature and scalable, providing reliable access to these valuable building blocks. Their incorporation into peptides, peptidomimetics, and other small molecules offers a proven strategy for enhancing metabolic stability, modulating physicochemical properties, and improving biological activity. As our understanding of fluorine's role in molecular recognition deepens, the application of these trifluoromethylated scaffolds is set to expand, paving the way for the next generation of innovative therapeutics and chemical probes.
References
-
Belokon, Y. N., et al. (2010). Asymmetric Synthesis of Sterically and Electronically Demanding Linear ω-Trifluoromethyl Containing Amino Acids via Alkylation of Chiral Equivalents of Nucleophilic Glycine and Alanine. The Journal of Organic Chemistry. [Link]
-
Brigaud, T., et al. (2023). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]
-
Han, J., et al. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. [Link]
-
Aceña, J. L., Soloshonok, V. A., & Sorochinsky, A. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. Sci-Hub. [Link]
-
Corti, V., et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science. [Link]
-
Benhaim, C., et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. ACS Figshare. [Link]
-
Mlostoń, G., Obijalska, E., & Heimgartner, H. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Benhaim, C., et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. Sci-Hub. [Link]
-
Aceña, J. L., Soloshonok, V. A., & Sorochinsky, A. (2012). Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids. ResearchGate. [Link]
-
Jarvis, C. L., & Toste, F. D. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]
-
Wang, Y., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. [Link]
-
Peregudov, P. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. [Link]
-
Benhaim, C., et al. (2010). Enantioselective Synthesis of β-Trifluoromethyl r-Amino Acids. Organic Letters. [Link]
-
Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]
-
Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. National Center for Biotechnology Information. [Link]
-
Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). L-Valine, 4,4,4-trifluoro-, (S)-. PubChem Compound Database. [Link]
-
Meanwell, N. A. (2017). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
-
Richardson, P., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Soloshonok, V. A., & Han, J. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals. [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorovaline. PubChem Compound Database. [Link]
-
Frkic, R. L., et al. (2024). Chemical structures of the fluorinated valine analogues used in the present work. ResearchGate. [Link]
-
Cheméo. (n.d.). Valine (CAS 72-18-4) - Chemical & Physical Properties. Cheméo. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. sci-hub.ru [sci-hub.ru]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Beyond Nature's Alphabet: A Technical Guide to Non-Canonical Amino Acids in Peptide Chemistry
Abstract
The twenty canonical amino acids form the fundamental basis of life's vast proteome. However, the constraints of this natural alphabet limit the chemical and functional diversity achievable in peptide and protein engineering. This technical guide delves into the expanding world of non-canonical amino acids (ncAAs), offering researchers, scientists, and drug development professionals a comprehensive overview of their strategic implementation in peptide chemistry. We will explore the rationale behind employing ncAAs, detail the primary methods for their synthesis and site-specific incorporation into peptide chains, and showcase their transformative applications in creating novel therapeutics, advanced materials, and powerful research tools. This guide is structured to provide not only a theoretical framework but also actionable, field-proven insights and detailed experimental protocols to empower the reader in harnessing the full potential of these unique building blocks.
The Rationale for Expanding the Genetic Alphabet: Why Go Non-Canonical?
The inherent limitations of the 20 proteinogenic amino acids, while sufficient for natural biological processes, often fall short in the context of modern therapeutic and biotechnological development.[1] Peptides and proteins engineered solely from the canonical set can suffer from poor metabolic stability, limited structural diversity, and a lack of functionalities required for specific applications.[1] Non-canonical amino acids, also referred to as unnatural or non-proteinogenic amino acids, introduce a vast array of novel chemical functionalities, stereochemistries, and structural constraints.[2][3] Their incorporation can confer a multitude of desirable properties, including:
-
Enhanced Proteolytic Stability: The introduction of ncAAs with modified backbones or bulky side chains can sterically hinder the approach of proteases, significantly extending the in vivo half-life of peptide-based drugs.[4]
-
Conformational Control: ncAAs can be used to induce and stabilize specific secondary structures, such as helices and turns, which are crucial for biological activity.[5][6] This is particularly valuable in the design of peptidomimetics that mimic the bioactive conformation of a natural peptide.[7][8]
-
Novel Chemical Functionality: The side chains of ncAAs can carry a wide range of chemical groups not found in nature, such as bioorthogonal handles (e.g., azides, alkynes), photo-crosslinkers, and fluorescent probes.[9][10] These functionalities enable site-specific labeling, imaging, and the study of protein-protein interactions.[11]
-
Improved Pharmacokinetic and Pharmacodynamic Properties: By fine-tuning properties like solubility, lipophilicity, and receptor binding affinity, ncAAs can lead to the development of more potent and effective therapeutics with improved druggability.[12][13]
A World of Possibilities: Classification of Non-Canonical Amino Acids
The diversity of ncAAs is vast and continually expanding. They can be broadly categorized based on the nature of their modification relative to the canonical amino acids.
| Category | Description | Examples | Primary Application |
| Side-Chain Modified | Possess altered or novel side-chain functionalities. | p-acetyl-L-phenylalanine, O-methyl-L-tyrosine, L-azidohomoalanine | Introduction of bioorthogonal handles, post-translational modification mimics, altered binding properties. |
| Backbone Modified | The peptide backbone itself is altered. | N-methylated amino acids, β-amino acids, α,α-disubstituted amino acids | Increased proteolytic resistance, conformational constraint, altered hydrogen bonding patterns. |
| Stereochemical Variants | Amino acids with D-chirality instead of the natural L-form. | D-Alanine, D-Leucine | Enhanced stability against proteases, induction of unique peptide conformations. |
| Constrained Geometries | Side chains are cyclized onto the backbone or within the side chain itself. | Aminoisobutyric acid (Aib), 1-aminocyclopropane-1-carboxylic acid (Acpc) | Induction of helical or turn structures, increased rigidity. |
Building with New Blocks: Methods for Incorporating ncAAs into Peptides
The incorporation of ncAAs into a growing peptide chain can be achieved through several powerful methodologies, each with its own set of advantages and limitations.
Chemical Synthesis: The Power of Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of chemical peptide synthesis and is exceptionally well-suited for the incorporation of a wide variety of ncAAs.[2][14] The most prevalent strategy is the Fmoc/tBu approach, which relies on an orthogonal protection scheme.[15][16]
The core principle of orthogonality in SPPS involves the use of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise and controlled assembly of the peptide chain.[17][18]
-
Temporary Nα-amino protecting groups: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the N-terminus of the growing peptide chain and is removed at each cycle with a mild base, typically piperidine.[19][20]
-
Permanent side-chain protecting groups: Acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butoxycarbonyl (Boc) are used to protect reactive side chains throughout the synthesis.[16][21]
-
Final Cleavage: The completed peptide is cleaved from the solid support, and all permanent side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).[19][22]
Diagram of the Fmoc-SPPS Cycle for ncAA Incorporation
Caption: The process of incorporating an ncAA into a protein using an engineered orthogonal aaRS/tRNA pair.
Applications in Drug Discovery and Beyond
The unique properties conferred by ncAAs have made them invaluable tools in drug discovery and other areas of chemical biology. [11][12]
-
Peptide and Protein Therapeutics: The majority of approved peptide drugs are inspired by native structures and often have limitations like poor stability. [1]ncAAs are being used to develop next-generation peptide therapeutics with enhanced stability, potency, and oral bioavailability. [1][23]* Antibody-Drug Conjugates (ADCs): ncAAs with bioorthogonal handles allow for the precise, site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogenous and effective ADCs with an improved therapeutic index. [12]* Probing Biological Mechanisms: The incorporation of fluorescent or photo-crosslinking ncAAs enables the study of protein-protein interactions, protein localization, and dynamics within living cells. [9][11]* Novel Biomaterials: Peptides containing ncAAs can be designed to self-assemble into novel biomaterials with unique structural and functional properties, such as hydrogels for tissue engineering. [24]
Experimental Protocols
Protocol: Manual Fmoc Solid-Phase Peptide Synthesis of a Peptide Containing an ncAA
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide resin [25]* Fmoc-protected canonical and non-canonical amino acids
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF [25]* Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) [25]* Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the desired amount of Rink Amide resin in the reaction vessel and swell in DMF for at least 1 hour. [25]2. Initial Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20-30 minutes to remove the Fmoc group from the linker. [19][20]3. Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [25]4. Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (canonical or non-canonical) and a slightly lower amount of HCTU in DMF. [15] * Add 6-10 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) and wash the resin (Step 3).
-
Resin Washing and Drying: Wash the resin sequentially with DMF, DCM, and MeOH, then dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
Conclusion and Future Outlook
The incorporation of non-canonical amino acids has fundamentally transformed the landscape of peptide and protein chemistry. [13]By moving beyond the 20 canonical building blocks, scientists can now design and synthesize molecules with precisely tailored properties, leading to the development of more effective therapeutics, novel materials, and sophisticated tools for basic research. [23]As the toolkit of available ncAAs continues to grow and the methods for their incorporation become more robust and accessible, the potential for innovation in this field is virtually limitless. [1]The future will likely see the development of more complex, multi-functional peptides and proteins with capabilities that were once confined to the realm of science fiction.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
- BenchChem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery.
- (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Suga, H. (2021). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Chemical and Pharmaceutical Bulletin, 69(4), 303-313. .
- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. .
- Kent, S. B., et al. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. .
- Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. .
- Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. .
- BenchChem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- (n.d.). Non-Canonical Amino Acids in Drug Development: Unlocking New Horizons.
- Wang, L., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(17), 13488. .
- Blanco, M. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. .
- Li, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01315-22. .
- Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia (Aarau), 79(11), 759-764. .
- Preprints.org. (2023). Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs)
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Frontiers. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. .
- Biosynth. (n.d.). Unnatural Amino Acids Potential for Innovating Drug Discovery.
- American Chemical Society. (2025). Introduction: “Noncanonical Amino Acids”. Chemical Reviews. .
- Burgess, K., et al. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Accounts of Chemical Research, 33(9), 624-632. .
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Dougherty, D. A. (2008). Incorporation of non-canonical amino acids. Current opinion in chemical biology, 12(6), 678-684. .
- ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. .
- ResearchGate. (n.d.). Unnatural, noncanonical amino acids (ncAAs): synthesis and utility. .
- Deiters, A. (2019). Future prospects for noncanonical amino acids in biological therapeutics. Current opinion in chemical biology, 49, 44-51. .
- MDPI. (2023).
- Ye, S., et al. (2021). Introducing noncanonical amino acids for studying and engineering bacterial microcompartments. Current Opinion in Biotechnology, 69, 197-205. .
- The Royal Society of Chemistry. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. .
- ACS Publications. (2025). Introduction: “Noncanonical Amino Acids”. Chemical Reviews. .
- Lenci, E., & Trabocchi, A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10034. .
- O'Donoghue, P., & Ling, J. (2013). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in chemistry, 1, 15. .
- Wiley Online Library. (n.d.).
- MDPI. (2022).
- Journal of the American Chemical Society. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. .
- ResearchGate. (2023). (PDF)
- Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. .
- Frontiers. (2017).
- ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. .
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.org [mdpi.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Introducing noncanonical amino acids for studying and engineering bacterial microcompartments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 12. alfachemic.com [alfachemic.com]
- 13. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 21. biosynth.com [biosynth.com]
- 22. chempep.com [chempep.com]
- 23. Future prospects for noncanonical amino acids in biological therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. books.rsc.org [books.rsc.org]
- 25. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes and Protocols for the Incorporation of (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid into Peptides
Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics
The introduction of fluorinated amino acids into peptide sequences represents a powerful strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological and pharmacological profile of a peptide. Specifically, the incorporation of residues like (S)-2-amino-4,4,4-trifluoro-butyric acid can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate peptide conformation.[1][2]
(S)-Boc-2-amino-4,4,4-trifluoro-butyric acid is a valuable building block for peptide synthesis, offering the dual benefits of a trifluoromethyl group for enhanced bioactivity and a Boc (tert-butyloxycarbonyl) protecting group for compatibility with standard solid-phase peptide synthesis (SPPS) protocols.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this fluorinated amino acid into peptide chains. We will delve into the underlying principles of the synthetic strategy, provide detailed, step-by-step protocols, and discuss the characterization of the resulting fluorinated peptides.
Understanding the Challenges: The Impact of the Trifluoromethyl Group
The successful incorporation of this compound requires an appreciation of the challenges posed by the trifluoromethyl (CF3) group. The strong electron-withdrawing nature of the three fluorine atoms can decrease the nucleophilicity of the α-amino group, potentially slowing down the coupling reaction.[5] Furthermore, the steric bulk of the CF3 group can hinder the approach of the activated carboxyl group of the incoming amino acid, necessitating the use of potent coupling reagents.[6]
Recommended Coupling Reagents for Sterically Hindered Fluorinated Amino Acids
Standard coupling reagents may prove inefficient in overcoming the steric and electronic challenges presented by this compound. Therefore, the use of more potent uronium/aminium or phosphonium salt-based coupling reagents is strongly recommended.[7][8] The table below provides a comparative overview of suitable reagents.
| Coupling Reagent | Reagent Type | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | High reactivity, effective for hindered amino acids, low racemization potential.[9][10] | Higher cost, potential for guanidinylation if used in excess. |
| HBTU | Uronium/Aminium Salt | Efficient and widely used, good balance of reactivity and cost.[1] | Can be less effective than HATU for extremely difficult couplings. |
| PyBOP | Phosphonium Salt | High reactivity, suitable for hindered couplings. | Can be less soluble in some solvents compared to uronium salts. |
| COMU | Uronium Salt | Coupling efficiency comparable to HATU with a better safety profile (non-explosive byproducts).[8] |
For most applications involving the incorporation of this compound, HATU is the recommended coupling reagent due to its superior performance with sterically demanding amino acids.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for incorporating this compound into a growing peptide chain on a solid support.
Caption: General workflow for SPPS incorporation.
Detailed Protocol for Boc Deprotection
The Boc protecting group is acid-labile and is typically removed using trifluoroacetic acid (TFA).[11][12]
Reagents and Materials:
-
Resin-bound peptide with a Boc-protected N-terminus
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM for 20-30 minutes.
-
Pre-wash: Wash the resin with DCM (3 x 1 min).
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM (v/v) for 20-30 minutes with gentle agitation.[11][13] A shorter pre-wash of 2-3 minutes with the TFA/DCM solution can be beneficial.
-
Washing: Wash the resin thoroughly with DCM (3 x 1 min) to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DMF (v/v) (2 x 2 min).
-
Final Washing: Wash the resin with DMF (3 x 1 min) to prepare for the coupling step.
Detailed Protocol for Coupling of this compound
This protocol utilizes HATU as the coupling reagent.
Reagents and Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
HATU
-
DIPEA
-
DMF, peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading), HATU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in DMF. Allow the solution to pre-activate for 1-5 minutes.[1][14]
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin-bound peptide. Agitate the mixture at room temperature for 1-4 hours. The extended coupling time is recommended to ensure complete reaction due to the steric hindrance of the trifluoromethyl group.
-
Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain colorless or slightly yellow) indicates the absence of free primary amines and thus a complete reaction.
-
Washing: Once the coupling reaction is complete, wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
Mitigating Potential Side Reactions
During peptide synthesis, several side reactions can occur, leading to impurities in the final product. Awareness of these potential issues is crucial for a successful synthesis.
-
Racemization: Activation of the carboxylic acid can lead to a loss of stereochemical integrity. The use of HATU as a coupling reagent is known to suppress racemization.[15]
-
Diketopiperazine Formation: This side reaction is most common at the dipeptide stage, especially when proline is one of the first two residues. If the trifluoromethylated amino acid is near the N-terminus, using a dipeptide coupling strategy can circumvent this issue.[15]
-
Trifluoroacetylation: During Boc deprotection with TFA, a small percentage of the N-terminal amine can be trifluoroacetylated, leading to chain termination.[16][17] Using a 25-50% solution of TFA in DCM rather than neat TFA can help minimize this side reaction.[13]
Characterization of Peptides Containing (S)-2-amino-4,4,4-trifluoro-butyric acid
The successful incorporation of the trifluoromethylated amino acid should be confirmed by analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the final peptide. The presence of the trifluoromethylated residue will result in a predictable mass shift. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence of the peptide, with the fragmentation pattern revealing the location of the fluorinated amino acid.[18][19]
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated peptides. The trifluoromethyl group provides a strong and distinct signal in a region of the spectrum that is typically free from other signals.[7][9] The chemical shift of the CF3 group is sensitive to its local environment within the peptide, providing valuable information about peptide folding and conformation.[15] The expected chemical shift for a trifluoromethyl group in a peptide is typically in the range of -58 to -75 ppm, referenced to a suitable fluorine standard.[3]
Conclusion
The incorporation of this compound into peptides is a valuable technique for enhancing their therapeutic potential. While the trifluoromethyl group presents synthetic challenges, these can be overcome through the use of appropriate high-potency coupling reagents, such as HATU, and optimized reaction conditions. Careful monitoring of the coupling reaction and awareness of potential side reactions are essential for achieving high purity and yield. The analytical techniques of mass spectrometry and ¹⁹F NMR spectroscopy provide robust methods for confirming the successful synthesis and characterizing the structural features of the resulting fluorinated peptides.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
National Institutes of Health. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. [Link]
-
National Institutes of Health. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
-
PubMed. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1163. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. [Link]
-
MDPI. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]
-
Synform. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. [Link]
-
National Institutes of Health. Peptide Fragmentation Patterns in Mass Spectrometry. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. peptide.com [peptide.com]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. 19F NMR chemical shifts induced by a helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
Application & Protocol Guide: Solid-Phase Synthesis of Peptides Incorporating (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid
Abstract
The strategic incorporation of fluorinated amino acids into peptides is a powerful tool in modern drug discovery, offering a means to enhance metabolic stability, modulate conformation, and improve bioavailability. The trifluoromethyl (CF3) group, in particular, is prized for its unique electronic properties and steric bulk. This guide provides a detailed application framework and experimental protocols for the successful incorporation of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid, a key building block for creating peptides with enhanced pharmacological profiles, using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will delve into the rationale behind procedural choices, address potential challenges such as coupling efficiency and side reactions, and outline robust methods for purification and characterization.
Introduction: The Rationale for Trifluoromethylation in Peptide Drug Design
The introduction of trifluoromethyl groups into peptide scaffolds can profoundly influence their physicochemical and biological properties.[1] The CF3 group is strongly electron-withdrawing and highly lipophilic, which can lead to several therapeutic advantages:
-
Enhanced Metabolic Stability: The robust carbon-fluorine bond is resistant to enzymatic degradation, which can shield adjacent peptide bonds from proteolysis and increase the in vivo half-life of the peptide therapeutic.[1]
-
Increased Lipophilicity & Bioavailability: The lipophilic nature of the CF3 group can improve the peptide's ability to cross biological membranes, potentially enhancing oral bioavailability or cellular uptake.[2]
-
Modulation of Bioactivity: The strong electron-withdrawing effect of the CF3 group can alter the pKa of nearby functionalities and influence non-covalent interactions (e.g., hydrogen bonding, electrostatic interactions) with biological targets, leading to fine-tuned binding affinity and selectivity.[3]
-
Conformational Control: The steric bulk of the trifluoromethyl group, which is significantly larger than a methyl group, can be used to induce specific secondary structures or restrict conformational flexibility, locking the peptide into a bioactive conformation.
This compound (Boc-L-Tfa-Abu-OH) is an invaluable chiral building block for accessing these benefits within a Boc-SPPS framework.
Physicochemical Properties and Handling
This compound is a white to off-white solid. Key properties are summarized below.
| Property | Value |
| CAS Number | 181128-25-6 |
| Molecular Formula | C₉H₁₄F₃NO₄ |
| Molecular Weight | 257.21 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at 2-8°C, desiccated |
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.
The Boc-SPPS Workflow for Incorporating Boc-L-Tfa-Abu-OH
The standard Boc-SPPS cycle consists of iterative deprotection, neutralization, and coupling steps.[1][4] However, the incorporation of Boc-L-Tfa-Abu-OH requires special consideration due to the electronic and steric nature of the trifluoromethyl group. The electron-withdrawing CF3 group can decrease the nucleophilicity of the α-amino group upon deprotection and the steric bulk can hinder the subsequent coupling reaction.
Caption: The iterative cycle of Boc-SPPS for peptide chain elongation.
Detailed Experimental Protocols
This protocol is designed for manual synthesis on a 0.1 mmol scale. Reagent volumes and quantities should be adjusted proportionally for different scales.
Resin Selection and Preparation
-
Resin Choice: For C-terminal peptide acids, Merrifield or PAM resins are recommended. For C-terminal peptide amides, MBHA resin is the standard choice for Boc-SPPS.[2] The stability of the PAM resin linkage is advantageous for longer syntheses to prevent chain loss during repeated TFA treatments.[2]
-
Protocol:
-
Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.
-
Add dichloromethane (DCM, ~5 mL) and agitate gently for 30-60 minutes to swell the resin.
-
Drain the solvent by filtration.
-
The Synthesis Cycle
Step 1: Nα-Boc Deprotection
This step removes the temporary Boc protecting group, exposing the N-terminal amine for the next coupling reaction.[1]
-
Reagent: 50% Trifluoroacetic Acid (TFA) in DCM.
-
Protocol:
-
Perform a pre-wash by adding the 50% TFA/DCM solution (~5 mL) to the resin and agitating for 5 minutes.[5] Drain.
-
Add a fresh portion of 50% TFA/DCM (~5 mL) and agitate for an additional 20-25 minutes to ensure complete deprotection.[5]
-
Drain the TFA solution.
-
Wash the resin thoroughly to remove residual acid:
-
DCM (3 x 5 mL)
-
Isopropanol (IPA) (2 x 5 mL)
-
DCM (3 x 5 mL)
-
-
Step 2: Neutralization
The deprotection step leaves the N-terminal amine as a trifluoroacetate salt, which must be neutralized to the free amine to make it nucleophilic for the subsequent coupling step.[4]
-
Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Protocol:
-
Add the 10% DIEA/DCM solution (~5 mL) to the resin and agitate for 2 minutes. Drain.
-
Repeat the neutralization step one more time to ensure complete conversion to the free amine.
-
Wash the resin thoroughly to remove excess base and salts:
-
DCM (3 x 5 mL)
-
N,N-Dimethylformamide (DMF) (2 x 5 mL)
-
-
Step 3: Coupling of this compound
This is the most critical step. Due to the combined steric hindrance and the electron-withdrawing nature of the CF3 group, a standard coupling protocol may result in low efficiency. A more potent activation method and potentially longer reaction times are recommended.
-
Rationale for Reagent Choice: Standard carbodiimide reagents like DCC or DIC with HOBt may be sluggish. Uronium/aminium salt-based reagents such as HBTU or HATU are generally more efficient for hindered couplings.[3] HATU is often considered superior to HBTU for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.
| Reagent | Equivalents (vs. Resin) | Rationale |
| Boc-L-Tfa-Abu-OH | 2 - 4 | Excess drives the reaction to completion. |
| HBTU / HATU | 1.9 - 3.9 | Potent activator for hindered amino acids.[3][6] |
| HOBt | 2 - 4 | Racemization suppressant (used with HBTU). |
| DIEA | 4 - 6 | Acts as a base to activate the coupling reagent and neutralize the protonated amino acid. |
-
Recommended Protocol (HBTU/HOBt):
-
In a separate vial, dissolve Boc-L-Tfa-Abu-OH (2-4 eq.), HBTU (1.9-3.9 eq.), and HOBt (2-4 eq.) in a minimal amount of DMF (~2-3 mL).
-
Add this activation mixture to the neutralized peptide-resin.
-
Add DIEA (4-6 eq.) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. The standard 1-2 hour coupling time may need to be extended.[1]
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test on a small sample of beads.[7] A positive test (blue/purple beads) indicates incomplete coupling. If the test is positive after the initial coupling time, drain the solution and repeat the coupling step with a freshly prepared activation mixture ("double coupling").
-
Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution.
-
Wash the resin thoroughly:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
-
The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin support and removes any side-chain protecting groups. For Boc-SPPS, this is typically achieved with a strong acid like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[8][9]
-
Cleavage Cocktail: A strong acid combined with "scavengers" to trap the reactive carbocations (e.g., tert-butyl cations) generated from the protecting groups, preventing side reactions with sensitive residues like Trp or Met.[4][10]
-
Example Cocktail (Reagent K, modified for HF):
-
Anhydrous HF (82.5%)
-
Anisole (5%)
-
p-Cresol (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
Protocol (Caution: HF is extremely hazardous and requires specialized equipment and training):
-
Dry the final peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Cool the apparatus to -5 to 0 °C.
-
Condense the required volume of anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Carefully remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide multiple times with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Potential Challenges and Mitigation Strategies
-
Incomplete Coupling: As discussed, this is the primary challenge.
-
Solution: Use potent coupling reagents (HATU, HBTU), increase coupling time, and perform double coupling if indicated by a positive Kaiser test.[7]
-
-
Trifluoroacetylation (TFAcyl) of the N-terminus: A potential side reaction where the N-terminal amine is capped by a trifluoroacetyl group derived from the TFA deprotection solution. This terminates the peptide chain. One mechanism involves the reaction of TFA with hydroxymethyl sites on the resin, which can then transfer the TFAcyl group to the peptide's free amine during neutralization.[11]
-
Solution: Use high-quality resins with minimal extraneous functional groups. The use of a highly stable PAM linker can reduce acid-catalyzed side reactions on the resin support.[11] Thorough washing after TFA deprotection is also critical.
-
Purification and Characterization
Purification by RP-HPLC
The standard method for purifying the crude peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]
-
Stationary Phase: A C8 or C18 silica-based column is typically effective. For fluorinated peptides, a standard hydrocarbon column is generally sufficient.[13]
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
-
Protocol:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if needed for solubility.
-
Purify on a preparative or semi-preparative RP-HPLC column using a linear gradient (e.g., 5% to 65% B over 60 minutes). The increased hydrophobicity from the CF3 group may require a slightly higher percentage of ACN for elution compared to its non-fluorinated analog.
-
Monitor the elution profile at 210-220 nm.[12]
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[14]
-
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the identity and purity of the synthesized peptide.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are standard.
-
Expected Result: The observed molecular weight should match the calculated theoretical mass of the target peptide.
-
Tandem MS (MS/MS) for Sequencing: Fragmentation analysis can confirm the peptide sequence. The primary fragmentation occurs at the peptide amide bonds, generating b- and y-ions.[15][16] The presence of the Tfa-Abu residue will result in a characteristic mass difference in the fragment ion series corresponding to its residue mass (C₅H₆F₃NO = 157.11 Da). The robust C-CF3 bond is not expected to fragment under typical collision-induced dissociation (CID) conditions; fragmentation will occur along the peptide backbone.
Caption: Primary fragmentation pathways (b- and y-ions) in MS/MS.
Conclusion
The successful incorporation of this compound into peptides via Boc-SPPS is a highly achievable yet nuanced process. The key to success lies in recognizing the potential for reduced coupling efficiency due to the steric and electronic effects of the trifluoromethyl group. By employing more potent coupling reagents like HBTU or HATU, extending reaction times, and diligently monitoring reaction completion with tools like the Kaiser test, researchers can effectively synthesize these valuable modified peptides. The resulting fluorinated peptides, with their enhanced stability and modified properties, represent a significant asset for advancing research in medicinal chemistry and drug development.
References
- Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. (n.d.). Wuhan Vertex Co., Ltd.
-
Tang, C., & Wang, P. (2009). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 47(8), 698–703. Retrieved January 14, 2026, from [Link]
-
Reddit discussion on Boc removals with TFA in peptide synthesis. (2013). r/chemistry. Retrieved January 14, 2026, from [Link]
-
Peptide Purification. (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]
-
Takeda, R., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. Retrieved January 14, 2026, from [Link]
-
Takeda, R., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent Technologies, Inc. Retrieved January 14, 2026, from [Link]
-
Takeda, R., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. PubMed. Retrieved January 14, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 14, 2026, from [Link]
-
Kent, S. B., et al. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 19(2), 185-194. Retrieved January 14, 2026, from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11629. Retrieved January 14, 2026, from [Link]
-
Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved January 14, 2026, from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]
-
Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3147-3156. Retrieved January 14, 2026, from [Link]
-
Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Retrieved January 14, 2026, from [Link]
-
Eco-friendly TFA-free solid-phase peptide synthesis. (n.d.). opnme.com. Retrieved January 14, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved January 14, 2026, from [Link]
-
Sadygov, R. G., & Yates, J. R. (2004). Mass spectrometry of peptides and proteins. Methods in Molecular Biology, 251, 1-17. Retrieved January 14, 2026, from [Link]
-
Sadygov, R. G., & Yates, J. R. (2004). Mass spectrometry of peptides and proteins. PubMed. Retrieved January 14, 2026, from [Link]
-
Miranda, M. V., et al. (1998). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Peptide Research, 11(5), 262-267. Retrieved January 14, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Peptide fragmentation. (n.d.). Matrix Science. Retrieved January 14, 2026, from [Link]
-
Fagerquist, C. K., et al. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. PLOS One, 19(5), e0293145. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. Mascot help: Peptide fragmentation [matrixscience.com]
Application Notes & Protocols: (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid in Drug Discovery
Abstract
The strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern medicinal chemistry, enabling the development of peptide-based therapeutics with enhanced pharmacological profiles. (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid, a non-canonical amino acid, has emerged as a critical building block in this endeavor. The presence of a trifluoromethyl (CF3) group imparts unique physicochemical properties, including increased metabolic stability, modulated lipophilicity, and improved binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for its incorporation into peptide scaffolds using Boc-based Solid-Phase Peptide Synthesis (SPPS).
The Strategic Advantage of Trifluoromethylation in Peptide Design
Peptide therapeutics often face significant hurdles, including rapid enzymatic degradation and poor membrane permeability, which limit their oral bioavailability and in vivo half-life. The introduction of fluorinated residues is a proven strategy to mitigate these challenges. The trifluoromethyl (CF3) group, in particular, offers a powerful combination of properties.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by common metabolic enzymes like cytochrome P450s.[3] This shields adjacent peptide bonds from enzymatic cleavage, prolonging the therapeutic's circulation time.
-
Enhanced Lipophilicity: The CF3 group is highly lipophilic, a property that can improve a drug's ability to cross cellular membranes.[4][5] This can lead to better absorption, distribution, and permeability across biological barriers like the blood-brain barrier.[1][4]
-
Potent Bioisostere: The trifluoromethyl group is considered a classical bioisostere for nonpolar side chains found in proteinogenic α-amino acids, such as the isopropyl group of valine or the isobutyl group of leucine.[4] Its larger size and distinct electronic properties can lead to enhanced binding interactions within a target protein's active site.
-
Electronic Influence: As a strong electron-withdrawing group, the CF3 moiety can alter the pKa of nearby functional groups and influence the electronic distribution within the peptide backbone, potentially fine-tuning interactions with biological targets.[3][5]
These characteristics make trifluoromethylated amino acids highly valuable for designing novel therapeutics in fields such as oncology, neurology, and metabolic diseases.[1][5]
Data Presentation: Comparative Properties of Amino Acid Side Chains
The following table provides a conceptual comparison of the side chain of Leucine with the 4,4,4-trifluoroethyl side chain of the amino acid of interest (after deprotection), highlighting the key advantages conferred by trifluoromethylation.
| Property | Leucine (isobutyl) | 4,4,4-Trifluoroethyl | Rationale for Advantage in Drug Design |
| Metabolic Stability | Susceptible to oxidation | Highly resistant | The C-F bond strength significantly reduces susceptibility to enzymatic degradation, increasing the drug's half-life.[3] |
| Lipophilicity (LogP) | High | Very High | Increased lipophilicity can enhance membrane permeability and absorption.[4][5] |
| Van der Waals Volume | ~67 ų | Larger than isobutyl | Can form more extensive hydrophobic interactions within a target's binding pocket, potentially increasing affinity.[4] |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Alters local electronic environment, potentially improving binding affinity and modulating pKa of nearby residues.[5] |
Core Application: Incorporation via Boc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS).[2][6] The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amine, making this reagent perfectly suited for the Boc/Bzl synthesis strategy.[7][8] This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
The Boc-SPPS cycle is a robust and well-established method. It relies on an "orthogonal" protection scheme where the temporary Nα-Boc group is removed by moderate acid (Trifluoroacetic Acid, TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linker require a much stronger acid (e.g., HF, TFMSA) for final cleavage.[8]
Visualization: The Boc-SPPS Elongation Cycle
The diagram below illustrates the fundamental steps repeated for the incorporation of each amino acid in a Boc-based solid-phase synthesis workflow.
Caption: General workflow for the Boc-SPPS elongation cycle.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Protocol 3.1: Nα-Boc Deprotection
Causality: The Boc group is cleaved by trifluoroacetic acid (TFA) via an E1 elimination mechanism, generating a free amine (as a TFA salt), isobutylene, and carbon dioxide.[8] This step is essential to expose the N-terminal amine for the subsequent coupling reaction.
Materials:
-
Resin-bound peptide (Boc-protected N-terminus)
-
Deprotection solution: 25-50% (v/v) TFA in Dichloromethane (DCM)
-
DCM for washing
-
Isopropyl alcohol (IPA) for washing
-
Solid-phase synthesis vessel
Procedure:
-
Swell the resin-bound peptide in DCM for 30-60 minutes.
-
Drain the solvent from the synthesis vessel.
-
Add the TFA/DCM deprotection solution to the resin (approx. 10 mL per gram of resin).
-
Agitate the vessel for 1-2 minutes. Drain.
-
Add a second portion of the deprotection solution and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual TFA:
-
3x with DCM
-
1x with IPA
-
3x with DCM
-
-
The resin now contains the peptide with a free N-terminal amine as a trifluoroacetate salt, ready for neutralization.
Protocol 3.2: Neutralization
Causality: The N-terminal amine is protonated after TFA treatment and exists as a non-nucleophilic ammonium salt.[8] Neutralization with a non-nucleophilic base, such as diisopropylethylamine (DIEA), is required to generate the free amine, which is necessary to attack the activated carboxylic acid in the coupling step.[8]
Materials:
-
Resin from Protocol 3.1
-
Neutralization solution: 5-10% (v/v) DIEA in DCM
-
DCM for washing
Procedure:
-
Add the DIEA/DCM neutralization solution to the washed resin.
-
Agitate for 2 minutes. Drain.
-
Repeat the neutralization step one more time.
-
Wash the resin thoroughly to remove excess DIEA:
-
5x with DCM
-
-
The resin is now ready for the immediate coupling of the next amino acid.
Protocol 3.3: Coupling of this compound
Causality: The carboxylic acid of the incoming Boc-protected amino acid is not reactive enough to form an amide bond on its own. It must first be converted into an activated species (e.g., an active ester) using coupling reagents. This activated intermediate is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.
Materials:
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling Reagent: HBTU (3-5 eq.)
-
Base: DIEA (6-10 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or DCM
-
Resin from Protocol 3.2
-
Ninhydrin test kit for reaction monitoring
Procedure:
-
Activation: In a separate vial, dissolve this compound and HBTU in DMF. Add DIEA and allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the neutralized resin in the synthesis vessel.
-
Agitate the vessel for 1-2 hours at room temperature.
-
Monitoring (Self-Validation): Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin test.[9] A negative result (beads remain colorless or yellow) indicates a complete reaction. A positive result (beads turn dark blue/purple) indicates the presence of unreacted free amines, and the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly to remove unreacted reagents:
-
3x with DMF
-
3x with DCM
-
-
The resin is now ready for the next deprotection cycle (Protocol 3.1).
Visualization: Carboxylic Acid Activation and Coupling
Caption: Activation of Boc-amino acid and subsequent amide bond formation.
Final Cleavage and Characterization
After the full peptide sequence has been assembled, the final step is to cleave the peptide from the resin support and remove all side-chain protecting groups. In the Boc/Bzl strategy, this is typically accomplished with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8] This process often includes "scavenger" reagents (e.g., anisole, thiophenol) to quench reactive carbocations generated during deprotection, preventing unwanted side reactions with sensitive residues like tryptophan or methionine.[10]
Following cleavage, the crude peptide is precipitated, lyophilized, and purified, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity and purity of the final peptide containing the trifluoromethylated residue are confirmed using analytical techniques such as Mass Spectrometry (MS) and analytical RP-HPLC.[1][]
Conclusion
This compound is a powerful and versatile building block for medicinal chemists. Its trifluoromethyl group provides a reliable method for enhancing the metabolic stability and modulating the pharmacokinetic properties of peptide-based drug candidates.[2][3][4] The protocols outlined in this guide demonstrate its straightforward incorporation using standard Boc-SPPS chemistry, allowing researchers to systematically explore the benefits of site-specific trifluoromethylation in the rational design of next-generation therapeutics.
References
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem. [Online].
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Online].
- Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development. [Online].
- The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery. [Online].
- Application Notes and Protocols: Fmoc-L-3-Trifluoromethylphenylalanine in Medicinal Chemistry - Benchchem. [Online].
- S-Boc-2-amino-4,4,4-trifluoro-butyric acid - Chem-Impex. [Online].
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - NIH. [Online].
- In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PubMed Central. [Online].
- Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences. [Online].
- R,S-Boc-2-amino-4,4,4-trifluoro-butyric acid - Chem-Impex. [Online].
- Protecting Groups in Peptide Synthesis | Biosynth. [Online].
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Online].
- Boc Removals with TFA in Peptide Synthesis : r/chemistry - Reddit. [Online].
- (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid | 1185296-42-7 - J&K Scientific. [Online].
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Online].
- Boc-Protected Amino Groups - Organic Chemistry Portal. [Online].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
The Strategic Incorporation of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid in Peptidomimetic Design: A Guide for Researchers
In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced potency, stability, and bioavailability is a paramount objective. Peptidomimetics, synthetic compounds that mimic the structure and function of natural peptides, have emerged as a powerful strategy to overcome the inherent limitations of their biological counterparts, such as susceptibility to proteolytic degradation.[1] A key approach in the design of robust peptidomimetics is the incorporation of unnatural amino acids. Among these, fluorinated amino acids, and specifically (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid, have garnered significant attention as a versatile building block.[2]
The strategic placement of the trifluoromethyl (CF3) group can profoundly influence the physicochemical properties of a peptide.[2] This potent electron-withdrawing group can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage, increase lipophilicity to improve membrane permeability, and modulate peptide conformation to optimize binding affinity with biological targets.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis (SPPS) for the creation of novel peptidomimetics.
Understanding the Building Block: Properties of this compound
This compound is a chiral amino acid derivative featuring a trifluoromethyl group at the γ-position and a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group. The Boc group provides acid-labile protection, a cornerstone of the widely used Boc/Bzl solid-phase peptide synthesis strategy.[4]
| Property | Value | Reference |
| Molecular Formula | C9H14F3NO4 | [5] |
| Molecular Weight | 257.21 g/mol | [5] |
| Appearance | White to off-white powder/solid | [5] |
| Purity | ≥ 98% (HPLC) | [5] |
| Storage Conditions | 0 - 8 °C | [5] |
The presence of the trifluoromethyl group introduces unique steric and electronic properties that must be considered during peptide synthesis. The electron-withdrawing nature of the CF3 group can decrease the nucleophilicity of the α-amino group upon deprotection, potentially impacting coupling efficiency. Furthermore, the steric bulk of the trifluoromethyl group may necessitate the use of more potent coupling reagents to achieve high yields.
Experimental Protocols: Incorporation into Peptidomimetics via Boc-SPPS
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.
Diagram of the Boc-SPPS Workflow
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.[6]
-
Add dichloromethane (DCM) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[7]
-
Drain the DCM.
Protocol 2: Boc Deprotection
The removal of the Boc protecting group is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[7]
-
To the swollen resin, add a solution of 50% TFA in DCM.[6]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[6]
-
Drain the solution and add a fresh 50% TFA/DCM solution.
-
Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.[6]
-
Drain the TFA/DCM solution.
-
Wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA.[6]
Causality: The TFA protonates the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[4] The extensive washing is crucial to remove all traces of acid, which would otherwise neutralize the incoming activated amino acid in the subsequent coupling step.
Protocol 3: Neutralization
The newly formed N-terminal amine is in the form of a trifluoroacetate salt and must be neutralized to the free amine before coupling.[8]
-
Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin.[6]
-
Agitate the mixture for 2 minutes.[6]
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare for the coupling step.
Protocol 4: Coupling of this compound
Due to the potential for reduced reactivity of the trifluoromethylated amino acid, the choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency.
Recommended Coupling Reagents for Hindered Amino Acids:
-
HBTU/HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. These are highly efficient coupling reagents with low racemization.[9]
-
PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. Another effective reagent for difficult couplings.
-
DIC/HOBt or DIC/Oxyma: N,N'-Diisopropylcarbodiimide in the presence of 1-Hydroxybenzotriazole or Ethyl (hydroxyimino)cyanoacetate. A classic and cost-effective choice, though potentially less potent for highly hindered couplings.[9]
Coupling Protocol:
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU (or another suitable coupling reagent) in a minimal amount of DMF.
-
Add 6 equivalents of DIEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive (blue/purple beads) after 4 hours, indicating incomplete coupling, a second coupling can be performed by repeating steps 1-4.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).
Causality: The coupling reagent activates the carboxylic acid of the incoming Boc-protected amino acid, making it susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain on the resin. The use of an excess of the amino acid and coupling reagent drives the reaction to completion. For sterically hindered or electron-deficient amino acids like this compound, extended reaction times or more potent activating agents are often necessary to overcome the higher activation energy of the reaction.
Diagram of the Coupling Reaction
Caption: The key steps in the coupling of this compound.
Protocol 5: Peptide Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Caution: This step often involves the use of strong, hazardous acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Standard HF Cleavage:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger mixture, such as anisole, to trap the reactive carbocations generated during cleavage.[6]
-
Cool the apparatus in a dry ice/acetone bath.
-
Carefully condense liquid HF into the reaction vessel.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 6: Purification and Characterization
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[3][10]
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance or reduced nucleophilicity of the trifluoromethylated amino acid. | - Use a more potent coupling reagent (e.g., HATU, COMU). - Perform a double coupling. - Increase the coupling time. - Increase the reaction temperature (use with caution to avoid racemization). |
| Side Reactions during Deprotection | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation. | - Add scavengers (e.g., thioanisole, ethanedithiol) to the TFA deprotection solution.[8] |
| Low Yield | Incomplete coupling at each step, leading to cumulative loss of product. | - Carefully monitor each coupling reaction with the Kaiser test. - Optimize coupling conditions for the specific peptide sequence. |
| Racemization | Over-activation of the amino acid or prolonged exposure to basic conditions. | - Use a racemization-suppressing additive like Oxyma. - Minimize the pre-activation time of the amino acid before adding it to the resin. |
Conclusion
The incorporation of this compound into peptide sequences is a valuable strategy for the development of novel peptidomimetics with enhanced therapeutic potential. While the presence of the trifluoromethyl group can present challenges in solid-phase peptide synthesis, these can be effectively overcome through the careful selection of coupling reagents, optimization of reaction conditions, and diligent monitoring of each step. The protocols and insights provided in this application note offer a robust framework for researchers to successfully utilize this powerful building block in their drug discovery endeavors.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Coupling Reagents. AAPPTec. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. LabRulez LCMS. [Link])
-
Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. nbinno.com [nbinno.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: A Scalable Asymmetric Synthesis of (S)-Boc-2-amino-4,4,4-trifluorobutyric Acid for Pharmaceutical Development
Introduction: The Strategic Value of Fluorinated Amino Acids in Modern Drug Discovery
The incorporation of non-canonical amino acids into peptide-based therapeutics is a cornerstone of modern drug design, offering a powerful tool to enhance metabolic stability, modulate conformational properties, and improve overall pharmacokinetic profiles. Among these, fluorinated amino acids are of particular interest.[1][2] The strategic replacement of hydrogen with fluorine can induce favorable changes in acidity, lipophilicity, and dipole moment, often leading to improved biological activity and stability against proteolytic degradation.[2][3]
(S)-2-amino-4,4,4-trifluorobutyric acid, a structural analog of leucine, is a highly valuable building block.[3][4] The trifluoromethyl group serves as a bioisostere for the isopropyl group of leucine, offering similar steric bulk but with profoundly different electronic properties.[3][4] Its N-Boc protected form, (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid, is a versatile intermediate, primed for use in solid-phase peptide synthesis (SPPS) and the construction of complex bioactive molecules.[5][6]
This application note provides a detailed, field-proven protocol for the scalable, enantioselective synthesis of this compound. The methodology is based on the highly efficient asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base, a strategy renowned for its robustness and high stereochemical control.[3][7] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this critical fluorinated building block.
Synthetic Strategy Overview
The core of this synthetic approach is the use of a chiral nickel(II) complex as a template to control the stereochemistry of an alkylation reaction. This method, pioneered by Soloshonok and coworkers, provides excellent enantioselectivity and is amenable to large-scale production.[2][3][7]
The overall workflow can be summarized in four key stages:
-
Complexation: Formation of the chiral Ni(II) complex from glycine, a chiral ligand (in this case, (S)-2-N-(N'-benzylprolyl)aminobenzophenone), and a nickel(II) salt.
-
Asymmetric Alkylation: Diastereoselective alkylation of the nucleophilic glycine nitrogen with 1,1,1-trifluoro-2-iodoethane. The chiral ligand on the nickel complex directs the incoming electrophile to one face of the glycine enolate equivalent, establishing the desired (S)-stereocenter.
-
Decomplexation & Hydrolysis: Disassembly of the alkylated complex to release the free (S)-2-amino-4,4,4-trifluorobutyric acid and allow for the recovery of the chiral auxiliary.
-
Boc-Protection: In-situ protection of the liberated amino acid with di-tert-butyl dicarbonate (Boc)₂O to yield the final, stable product.
Figure 1: High-level workflow for the asymmetric synthesis of this compound.
Mechanistic Insight: The Role of the Chiral Ni(II) Complex
The success of this synthesis hinges on the rigid, square-planar geometry of the nickel(II) complex. The Schiff base, formed from glycine and the chiral auxiliary, coordinates to the nickel center. The bulky benzyl and benzophenone groups of the auxiliary effectively shield one face of the planar glycine-enolate. Consequently, when the complex is deprotonated to form the nucleophilic carbanion, the electrophile (1,1,1-trifluoro-2-iodoethane) can only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.
Figure 2: Conceptual diagram of the stereochemical control exerted by the chiral Ni(II) complex during the alkylation step.
Detailed Experimental Protocol
This protocol is adapted for a laboratory scale and is based on the preparative method reported by Soloshonok et al.[3][7]
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,1,1-trifluoro-2-iodoethane is volatile and should be handled with care.
Part 1: Asymmetric Alkylation
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| Ni(II)-Glycine Complex ((S)-6) | - | 80.0 g | 1.0 |
| 1,1,1-Trifluoro-2-iodoethane | 209.93 g/mol | 29.32 g | 1.05 |
| Potassium Hydroxide (KOH) | 56.11 g/mol | 8.14 g | 1.05 |
| N,N-Dimethylformamide (DMF) | - | 760 mL | - |
| Methanol (MeOH) | - | 72 mL | - |
| Deionized Water | - | 400 mL | - |
Procedure:
-
To a 2000 mL four-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add N,N-dimethylformamide (DMF, 720 mL) and purge with nitrogen for 30 minutes.
-
Add the chiral Ni(II)-glycine Schiff base complex ((S)-6 , 80.0 g) followed by an additional 20 mL of DMF to rinse.
-
In a separate flask, prepare a solution of 1,1,1-trifluoro-2-iodoethane (29.32 g) in DMF (20 mL).
-
In another flask, prepare a solution of potassium hydroxide (8.14 g) in methanol (72 mL).
-
Add the 1,1,1-trifluoro-2-iodoethane solution and the methanolic KOH solution to the reaction flask.
-
Stir the resulting mixture vigorously at ambient temperature (20-35 °C) under a nitrogen atmosphere for 1 hour. The reaction progress can be monitored by TLC.
-
Upon completion, add deionized water (240 mL) to the reaction mixture and continue stirring for 1 hour. A precipitate will gradually form.
-
Add a second portion of deionized water (160 mL) and stir for an additional 1.5 hours at the same temperature. This ensures complete precipitation of the desired diastereomer.
-
Filter the precipitate and wash the cake with deionized water (160 mL). The collected solid is the alkylated Ni(II) complex ((S,S)-7 ), which is used directly in the next step. A high diastereomeric excess (>99% de) is expected.[3]
Part 2: Decomplexation and N-Boc Protection
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv.) |
| Alkylated Ni(II) Complex (crude) | - | ~100 g (from Part 1) | 1.0 |
| Hydrochloric Acid (6N) | - | 265 mL | - |
| 1,2-Dimethoxyethane (DME) | - | 440 mL | - |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 g/mol | 47.0 g | 1.5 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 g/mol | ~75 g (to adjust pH) | - |
| Ethyl Acetate (EtOAc) | - | 500 mL | - |
Procedure:
-
Transfer the crude, moist alkylated Ni(II) complex from the previous step into a 2000 mL flask.
-
Add 1,2-dimethoxyethane (DME, 440 mL) and 6N hydrochloric acid (265 mL).
-
Heat the mixture to 40-50 °C and stir for 1 hour. The solution will turn green as the complex hydrolyzes.
-
Cool the mixture to 20-30 °C. The free amino acid is now in the aqueous phase as its hydrochloride salt, and the chiral auxiliary precipitates.
-
Filter the mixture to recover the chiral auxiliary. The green filtrate contains the desired product.
-
Transfer the filtrate to a suitable flask (e.g., 3000 mL) equipped with a pH meter and mechanical stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to adjust the pH to 8.5-9.0. Maintain the temperature below 10 °C during the addition.
-
In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 47.0 g) in ethyl acetate (100 mL).
-
Add the (Boc)₂O solution to the pH-adjusted filtrate.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 200 mL).
-
Combine all organic layers and wash with 1M citric acid solution (1 x 150 mL) and then with brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Part 3: Purification
| Reagent/Solvent | Description |
| Toluene | For crystallization |
| Ethyl Acetate (EtOAc) | For initial dissolution |
| n-Heptane | Optional, for precipitation/washing |
Procedure:
-
Dissolve the crude product in a minimal amount of a hot mixture of ethyl acetate and toluene.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) to facilitate crystallization.
-
Filter the resulting white crystalline solid, wash with cold n-heptane, and dry under vacuum at 40-50 °C.
-
Expected yield: 75-85% over the three steps. Purity (HPLC): >98%. Enantiomeric excess (chiral HPLC): >98% ee.[3]
Conclusion
The protocol detailed herein provides a reliable and scalable pathway for the asymmetric synthesis of (S)-Boc-2-amino-4,4,4-trifluorobutyric acid. By leveraging a well-established chiral nickel(II) complex methodology, this approach ensures high enantiopurity, a critical requirement for pharmaceutical applications. The procedure is robust and has been successfully scaled to produce hundreds of grams of the N-Fmoc protected analog, demonstrating its industrial viability.[3][7] This application note serves as a comprehensive guide for researchers and developers to produce this valuable fluorinated amino acid for integration into advanced drug discovery and peptide synthesis programs.
References
-
Qiu, X. L., & Qing, F. L. (2010). Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids. Organic Letters, 12(9), 2008–2011. [Link]
-
Qiu, X. L., & Qing, F. L. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. ACS Figshare. [Link]
-
Tyagi, V., & Fasan, R. (2018). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. ACS Catalysis, 8(11), 10836-10841. [Link]
-
Mercey, G., & Pannecoucke, X. (2013). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. European Journal of Organic Chemistry, 2013(21), 4469-4484. [Link]
-
Qiu, X. L., & Qing, F. L. (2010). Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. Organic Letters, 12(9), 2008-2011. [Link]
-
Naulet, T., & Koksch, B. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 1766-1772. [Link]
-
Han, J., Li, X., Takeda, R., Hiramatsu, T., Abe, H., Moriwaki, H., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Naulet, T., & Koksch, B. (2020). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis. ResearchGate. [Link]
-
Han, J., Li, X., Takeda, R., Hiramatsu, T., Abe, H., Moriwaki, H., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Han, J., Li, X., Takeda, R., Hiramatsu, T., Abe, H., Moriwaki, H., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]
-
Hollingue, A., & Alix, A. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 27(19), 6529. [Link]
-
Phipps, R. J., & Toste, F. D. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(15), 5676-5679. [Link]
-
Qiu, X. L., & Qing, F. L. (2006). Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. The Journal of Organic Chemistry, 71(8), 3095-3099. [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Soloshonok, V. A., & Ono, T. (2002). Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate: head-to-tail and head-to-head crystallizations through double and single hydrogen bonds of hetero- and homochiral 4,4,4-trifluoro-3-hydroxybutyrophenones. Chirality, 14(9), 709-712. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2018). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 6(3), 59-67. [Link]
Sources
- 1. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Metabolic Labeling of Nascent Proteins with (S)-2-Amino-4,4,4-trifluorobutyric Acid (TFB), a Leucine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the metabolic incorporation of (S)-2-Amino-4,4,4-trifluorobutyric Acid (TFB), a fluorinated non-canonical amino acid (ncAA), into newly synthesized proteins. We discuss the core principles, from cellular uptake to proteomic identification, positioning TFB as a structural analog of Leucine. The inclusion of the trifluoromethyl (CF₃) group offers a unique chemical tag, enabling advanced downstream applications such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and specialized mass spectrometry-based proteomics. This document is intended to equip researchers with the foundational knowledge and practical methodologies to leverage TFB for studying proteome dynamics and engineering novel protein functionalities.
Introduction and Scientific Principle
Metabolic labeling with non-canonical amino acids (ncAAs) is a powerful technique to investigate dynamic cellular processes by introducing unique chemical functionalities into proteins during de novo synthesis.[1][2] This is achieved by exploiting the natural promiscuity of the cell's translational machinery.[3] Labeled proteins can then be selectively analyzed or manipulated for a wide array of applications in proteomics and biotechnology.[4]
Here, we focus on (S)-2-Amino-4,4,4-trifluorobutyric Acid (TFB) , a fluorinated amino acid with significant potential in chemical biology and drug development. It is crucial to distinguish the metabolic labeling reagent, TFB, from its common commercially available precursor, (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid . The Boc (tert-butyloxycarbonyl) group is a protecting group essential for chemical peptide synthesis to prevent unwanted side reactions.[5] For metabolic labeling, this Boc group must be removed to yield the free amino acid, TFB, which can be recognized by the cellular machinery.
The Leucine Mimicry Hypothesis
Based on its molecular structure, we propose that TFB acts as a bioisostere, or structural mimic, of the canonical amino acid Leucine . The trifluoromethyl (CF₃) group is sterically similar to Leucine's isobutyl side chain. The high electronegativity of fluorine atoms can enhance protein thermostability and alter binding interactions, making fluorinated amino acids valuable tools in drug design.[6][7] The successful incorporation of other fluorinated leucine and isoleucine analogs into proteins supports this hypothesis.[7][8]
Caption: Structural comparison of Leucine and its fluorinated analog, TFB.
Key Applications of TFB Incorporation
-
¹⁹F NMR Spectroscopy: Fluorine (¹⁹F) is a superb nucleus for NMR studies due to its high sensitivity and the absence of endogenous background signals in biological systems.[9] Incorporating TFB provides a sensitive probe for studying protein structure, dynamics, and interactions.[10]
-
Mass Spectrometry-Based Proteomics: The unique mass of TFB creates a distinct isotopic signature, allowing for the confident identification of newly synthesized proteins and quantification of their turnover rates.[10][11]
-
Enhanced Protein Properties: The strategic placement of fluorinated residues can increase the thermal and proteolytic stability of proteins and peptides, a desirable trait in therapeutic protein development.[7]
Core Concepts & Mechanistic Considerations
Successful metabolic labeling with TFB hinges on several key biological processes, which must be carefully considered during experimental design.
Cellular Uptake and Charging to tRNA
For TFB to be incorporated, it must first cross the cell membrane, likely via active transport systems for large neutral amino acids that normally import Leucine.[12][13] Once inside the cell, it must be recognized and charged to the appropriate tRNA by the endogenous Leucyl-tRNA synthetase (LeuRS). The efficiency of this step relies on the inherent promiscuity of the enzyme, which may recognize TFB as a suitable substrate despite its structural differences from Leucine.[8]
Optimizing Incorporation and Minimizing Cytotoxicity
To maximize the incorporation of TFB, it is essential to reduce the intracellular pool of its canonical competitor, Leucine. This is typically achieved by culturing cells in a custom Leucine-deficient medium prior to and during labeling.[12][14]
However, high concentrations of ncAAs or prolonged starvation can induce cellular stress and toxicity.[15] Fluorinated compounds, in particular, can have off-target effects.[16][17] Therefore, it is critical to perform a dose-response experiment to identify the highest concentration of TFB that can be used without significantly impacting cell viability.
Caption: Cellular pathway for the metabolic incorporation of TFB.
Experimental Protocols
Safety Precaution: Always handle chemicals with appropriate personal protective equipment (PPE) in a certified chemical fume hood. Consult Safety Data Sheets (SDS) for all reagents.
Protocol 1: Preparation of TFB from its Boc-Protected Precursor
This compound is the starting material. The Boc group must be removed using a strong acid like trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Round bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve the Boc-protected TFB in a minimal amount of DCM (e.g., 10 mL per gram of starting material) in a round bottom flask.
-
Add an excess of TFA (e.g., a 1:1 v/v ratio with DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting oil in a small amount of water or methanol.
-
Precipitate the deprotected TFB salt by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Verify the identity and purity of the final product (TFB) by NMR and mass spectrometry. Store desiccated at -20°C.
Protocol 2: Determining Optimal TFB Concentration (Cytotoxicity Assay)
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete growth medium
-
Leucine-free DMEM or RPMI
-
Prepared TFB stock solution (e.g., 100 mM in sterile PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
Procedure:
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare a dilution series of TFB in Leucine-free medium. Suggested final concentrations: 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 mM. Include a positive control with complete medium.
-
Remove the complete medium from the cells and wash once with sterile PBS.
-
Add 100 µL of the TFB-containing or control media to the appropriate wells (n=3-6 replicates per condition).
-
Incubate for the intended duration of your labeling experiment (e.g., 4, 8, or 16 hours).
-
After incubation, measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
Plot the viability data against TFB concentration to determine the highest non-toxic concentration (e.g., >90% viability compared to the control).
| TFB Concentration (mM) | Average Viability (%) | Standard Deviation | Notes |
| 0 (Leu-free) | 98 | ± 3.1 | Negative Control |
| 0.1 | 99 | ± 2.8 | |
| 0.5 | 97 | ± 3.5 | |
| 1.0 | 95 | ± 4.0 | |
| 2.0 | 92 | ± 3.8 | Optimal Concentration |
| 5.0 | 75 | ± 5.1 | Slight Toxicity |
| 10.0 | 45 | ± 6.2 | Significant Toxicity |
| Table 1: Example data from a cytotoxicity assay. The optimal concentration is chosen as the highest dose with minimal impact on cell viability. |
Protocol 3: Metabolic Labeling of Adherent Cells with TFB
Materials:
-
Adherent mammalian cells in a 6-well plate or 10 cm dish (~80% confluency)
-
Leucine-free DMEM (supplemented with dialyzed FBS, glutamine, etc., as required by your cell line)
-
Complete DMEM (Positive Control)
-
Sterile PBS
-
Optimal concentration of TFB stock solution
Procedure:
-
Starvation: Aspirate the complete growth medium from the cells. Wash the monolayer twice with warm, sterile PBS to remove residual Leucine.
-
Add Leucine-free medium to the cells and incubate for 45-60 minutes in a standard cell culture incubator (37°C, 5% CO₂). This step depletes the intracellular Leucine pool.
-
Labeling: Prepare the labeling medium by spiking the pre-warmed Leucine-free medium with TFB to the predetermined optimal concentration (from Protocol 2).
-
Aspirate the starvation medium and replace it with the TFB-containing labeling medium.
-
Controls: Prepare parallel wells/dishes:
-
Positive Control: Add complete medium (containing Leucine).
-
Negative Control: Add Leucine-free medium without TFB.
-
-
Incubate for the desired labeling period (typically 4-18 hours, depending on the turnover rate of the protein of interest).
-
Harvesting: After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for downstream analysis.
Protocol 4: Verification of TFB Incorporation by Mass Spectrometry
The most direct way to confirm TFB incorporation is to identify the resulting mass shift in TFB-containing peptides compared to their Leucine-containing counterparts.
Mass Shift Calculation:
-
Monoisotopic Mass of Leucine (C₆H₁₃NO₂): 131.0946 Da
-
Monoisotopic Mass of TFB (C₅H₈F₃NO₂): 171.0480 Da
-
Expected Mass Shift (ΔM): 171.0480 - 131.0946 = +39.9534 Da
Procedure:
-
Protein Extraction & Digestion: Extract total protein from the lysed cells (from Protocol 3). Quantify the protein concentration (e.g., BCA assay). Digest a standard amount of protein (e.g., 20 µg) into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution Orbitrap or Q-TOF mass spectrometer.
-
Database Searching: Search the acquired MS/MS data against the relevant proteome database (e.g., Human UniProt). Crucially, configure the search parameters to include a variable modification on Leucine (L) residues corresponding to the calculated mass shift (+39.9534 Da).
-
Data Validation: Manually inspect the MS/MS spectra of peptides identified with the TFB modification. A successful identification will show a series of b- and y-ions that confirm the presence of TFB at a specific Leucine position.
Downstream Workflow and Data Interpretation
Caption: Overall experimental workflow from TFB labeling to downstream analysis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death | TFB concentration is too high. Starvation period is too long. Contamination. | Re-run cytotoxicity assay (Protocol 2). Reduce starvation time to 30-45 minutes. Use fresh, sterile reagents and media. |
| Low/No Incorporation | Inefficient cellular uptake. Incomplete depletion of Leucine. LeuRS does not recognize TFB. TFB degradation. | Increase TFB concentration (if not toxic). Ensure Leucine-free medium and dialyzed FBS are used. Wash cells thoroughly. This is a biological limitation; consider a different cell line. Use freshly prepared TFB solution. |
| No Mass Shift in MS | Incorrect mass shift value used in search. Low abundance of labeled peptides. Low instrument resolution. | Double-check the calculated ΔM (+39.9534 Da). Enrich for your protein of interest before digestion. Increase labeling time. Ensure analysis is performed on a high-resolution mass spectrometer. |
References
-
Johnston, C. G., & Strobel, S. A. (2020). Principles of fluoride toxicity and the cellular response: a review. PMC. Retrieved from [Link]
-
Zhang, J., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC. Retrieved from [Link]
-
Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. PubMed. Retrieved from [Link]
-
Saleh, A. M., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. PMC. Retrieved from [Link]
-
Tang, Y., et al. (2003). Incorporation of trifluoroisoleucine into proteins in vivo. PubMed. Retrieved from [Link]
- Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. (Note: A general reference, direct link unavailable).
-
Saleh, A. M., et al. (2019). Non-canonical amino acid labeling in proteomics and biotechnology. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Time-dependent cell uptake assays with 2L and 2D in C6 cells. Retrieved from [Link]
-
Yang, Z., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. Retrieved from [Link]
-
Lundholm, K., et al. (1981). Incorporation of leucine into human skeletal muscle proteins. PubMed. Retrieved from [Link]
-
The VPR Special Issue Editorial Team. (2024). Introduction: “Noncanonical Amino Acids”. ACS Publications. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). FMOC-(R)-3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTYRIC ACID. Retrieved from [Link]
-
Gal, M., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. Retrieved from [Link]
-
Mykhailiuk, P. K. (2022). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Retrieved from [Link]
-
Kleszczyński, K., et al. (2007). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. Retrieved from [Link]
-
Strnad, M., et al. (2002). 4,4,4-trifluoro-3-(indole-3-)butyric acid promotes root elongation in Lactuca sativa independent of ethylene synthesis and pH. PubMed. Retrieved from [Link]
-
tom Dieck, S., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. ResearchGate. Retrieved from [Link]
-
Rolband, L. A., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Retrieved from [Link]
-
Salwiczek, M., et al. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. Retrieved from [Link]
-
Lee, K., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Kirchman, D. L. (1993). Leucine Incorporation as a Measure of Biomass Production by Heterotrophic Bacteria. Taylor & Francis eBooks. Retrieved from [Link]
-
Wang, F. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved from [Link]
-
Bonifacino, J. S., et al. (2001). Metabolic labeling with amino acids. PubMed. Retrieved from [Link]
-
Wang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2024). Identifying a novel mechanism of L-leucine uptake in Mycobacterium tuberculosis using a chemical genomic approach. eLife. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Amino Acid-based Fluorescent & Biotin Protein Labeling. Retrieved from [Link]
- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
-
Jeschke, R. J., & Richardson-Hardin, C. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Retrieved from [Link]
-
The Good Scents Company. (n.d.). butyric acid. Retrieved from [Link]
Sources
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Incorporation of trifluoroisoleucine into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Incorporation of leucine into human skeletal muscle proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identifying a novel mechanism of L-leucine uptake in Mycobacterium tuberculosis using a chemical genomic approach [elifesciences.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fluoridealert.org [fluoridealert.org]
Application Notes and Protocols: Enzymatic Resolution of Racemic Boc-2-amino-4,4,4-trifluoro-butyric acid
Introduction: The Strategic Value of Chiral Fluorinated Amino Acids
In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. The trifluoromethyl group, in particular, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When this feature is combined with the stereochemical precision of a chiral center, as in the case of 2-amino-4,4,4-trifluoro-butyric acid, it creates a building block of immense value for synthesizing novel peptide-based therapeutics and other bioactive molecules.[1][2]
However, the chemical synthesis of such compounds often yields a racemic mixture—an equal 50:50 mixture of both enantiomers.[3] Since the biological activity of enantiomers can differ dramatically, from desired therapeutic effects to severe toxicity, their separation (a process known as resolution) is a critical step.[3] While classical chemical resolution methods exist, enzymatic kinetic resolution has emerged as a superior alternative, offering high stereoselectivity, mild reaction conditions, and a significantly improved environmental profile.[][5]
This guide provides a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic N-Boc-protected 2-amino-4,4,4-trifluoro-butyric acid via the lipase-catalyzed hydrolysis of its methyl ester. We will delve into the causality behind experimental choices, provide self-validating protocols, and present the data in a clear, actionable format for researchers and drug development professionals.
Principle of Enantioselective Enzymatic Hydrolysis
Kinetic resolution leverages the remarkable ability of enzymes to distinguish between enantiomers. In this process, the enzyme acts as a chiral catalyst, selectively accelerating the reaction of one enantiomer in the racemic mixture while leaving the other largely untouched.[3][6]
For the resolution of N-protected amino acids, a common and effective strategy is the hydrolysis of their corresponding esters. A lipase, for instance, will recognize and catalyze the hydrolysis of one ester enantiomer into the corresponding carboxylic acid at a much higher rate than the other. This results in a mixture containing one enantiomer as the newly formed acid and the other as the unreacted ester. Due to their different acidic/neutral properties, these two compounds can be readily separated through standard extraction procedures.
The efficiency of this separation is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of an excellent resolution process.
Materials and Equipment
Reagents and Consumables:
-
Racemic Boc-2-amino-4,4,4-trifluoro-butyric acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or HCl (gas)
-
Lipase powder or immobilized enzyme (e.g., Lipase PS from Burkholderia cepacia, Novozym 435 from Candida antarctica)[7][8]
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium hydroxide solution (0.1 M, standardized)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Organic solvents: Diethyl ether or MTBE, Ethyl acetate, Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer with heating mantle
-
Temperature-controlled water bath or reaction block
-
pH meter and electrode
-
Autotitrator or pH-stat (recommended for precise monitoring)
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
Detailed Experimental Protocols
The overall process involves three main stages: preparation of the racemic ester substrate, the core enzymatic resolution reaction, and finally, the separation and analysis of the enantiomeric products.
Protocol 1: Preparation of Racemic Boc-2-amino-4,4,4-trifluoro-butyric acid methyl ester
Causality: Enzymes like lipases catalyze the hydrolysis of esters, not acids. Therefore, the starting racemic carboxylic acid must first be converted to a suitable ester, such as a methyl or ethyl ester, to serve as the substrate for the resolution. Fischer esterification is a straightforward and high-yielding method for this conversion.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend racemic Boc-2-amino-4,4,4-trifluoro-butyric acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).
-
Reaction: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 3-4 hours. Monitor the reaction by TLC until the starting acid is fully consumed.
-
Work-up: Cool the reaction to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic methyl ester as an oil or low-melting solid. Confirm purity by ¹H NMR.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
Causality: The core of the method relies on maintaining optimal conditions for the enzyme. Temperature and pH are critical parameters affecting enzyme activity and stability. A pH-stat is used to maintain a constant pH by neutralizing the carboxylic acid as it is formed, which also provides a real-time measure of the reaction's progress.
-
Setup: To a temperature-controlled reaction vessel, add the racemic Boc-TFABA-OMe (1.0 eq) and phosphate buffer (0.1 M, pH 7.0). An organic co-solvent like diisopropyl ether (20% v/v) can be added to improve substrate solubility.
-
Equilibration: Stir the mixture at the desired temperature (e.g., 30-45 °C) until it is fully equilibrated.
-
Enzyme Addition: Add the lipase (e.g., Lipase PS, 50-100% by weight of the substrate).
-
Reaction Monitoring: Begin the reaction and maintain the pH at 7.0 by the controlled addition of 0.1 M NaOH solution using a pH-stat or autotitrator. The reaction is typically monitored until ~50% conversion is reached, which corresponds to the consumption of 0.5 equivalents of NaOH.
-
Termination: Once the target conversion is reached, terminate the reaction by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent like ethyl acetate and proceeding directly to the work-up.
Protocol 3: Work-up and Separation of Enantiomers
Causality: The separation is based on the differential solubility of the acidic product and the neutral unreacted ester. The carboxylic acid can be extracted into an aqueous basic solution as its carboxylate salt, while the neutral ester remains in the organic phase.
-
Initial Extraction: Transfer the final reaction mixture to a separatory funnel. If not already done, add ethyl acetate to dilute the mixture.
-
Separate the Ester: Wash the organic layer with a saturated NaHCO₃ solution (2x). Combine the aqueous layers. The organic layer now contains the enriched, unreacted ester (e.g., (R)-Boc-TFABA-OMe).
-
Isolate the Ester: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the resolved ester.
-
Isolate the Acid: Cool the combined aqueous layers from step 2 in an ice bath. Carefully acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate may form.
-
Extract the Acid: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts.
-
Purify the Acid: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the resolved acid product (e.g., (S)-Boc-TFABA-OH).
Protocol 4: Self-Validation via Chiral HPLC Analysis
Trustworthiness: This protocol is the self-validating component of the entire process. It provides the quantitative data necessary to confirm the success of the resolution by determining the enantiomeric excess (ee) of both the product and the unreacted substrate, which is essential for calculating the E-value.
-
Sample Preparation: Prepare analytical samples (~1 mg/mL) of the starting racemic ester, the isolated product acid, and the isolated unreacted ester. For the acid, methylation with diazomethane or TMS-diazomethane is required to analyze it alongside the ester. Dissolve samples in the mobile phase or a compatible solvent like isopropanol.
-
Chromatographic Conditions (Typical):
-
Column: Chiralcel OD-H or equivalent polysaccharide-based CSP.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v). A small amount of trifluoroacetic acid (0.1%) may be added to improve peak shape.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Temperature: 25 °C.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two ester enantiomers.
-
Inject the resolved samples to determine the peak areas for each enantiomer.
-
-
Calculations:
-
Enantiomeric Excess (ee %): ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Conversion (c): c = moles of NaOH consumed / initial moles of racemic ester
-
Enantiomeric Ratio (E): E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_s)] where ee_p is the ee of the product acid and ee_s is the ee of the unreacted substrate (ester).
-
Data Presentation and Interpretation
The success of a resolution is best evaluated by comparing different enzymes or reaction conditions. The data below is a representative example of what might be obtained from an enzyme screening experiment.
| Enzyme | Temp (°C) | Time (h) | Conversion (%) | ee of Acid (%) | ee of Ester (%) | E-Value |
| Lipase PS (B. cepacia) | 40 | 6 | 49.5 | >99 (S) | 98.0 (R) | >200 |
| Novozym 435 (C. antarctica) | 45 | 8 | 51.0 | 98.5 (S) | >99 (R) | >200 |
| Lipase AK (P. fluorescens) | 35 | 12 | 45.0 | 92.0 (S) | 75.2 (R) | 28 |
| Porcine Pancreatic Lipase | 40 | 24 | 30.0 | 65.0 (R) | 27.8 (S) | 5 |
Interpretation: Based on this hypothetical data, both Lipase PS and Novozym 435 are excellent candidates for this resolution, providing high enantioselectivity (E > 200) and yielding both the acid and ester with very high enantiomeric purity near 50% conversion. Lipase AK shows moderate selectivity, while Porcine Pancreatic Lipase is a poor choice, exhibiting low selectivity and the opposite enantiopreference.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Conversion | - Inactive enzyme- Incorrect pH or temperature- Substrate insolubility | - Use a fresh batch of enzyme- Verify pH meter calibration and temperature control- Increase organic co-solvent percentage or screen other solvents (e.g., MTBE, THF) |
| Low Enantioselectivity (Low E-Value) | - Enzyme is not selective for the substrate- Reaction temperature is too high | - Screen a wider range of lipases[7][10]- Lower the reaction temperature (e.g., from 45 °C to 30 °C) |
| Reaction Stalls Before 50% Conversion | - Enzyme inhibition by the product acid- Enzyme denaturation over time | - Remove the product as it forms (requires advanced setup) or use an immobilized enzyme for better stability- Add a second charge of enzyme |
| Poor Separation During Work-up | - Incomplete acidification/basification- Emulsion formation | - Use a pH meter to ensure pH is <3 for acid extraction and >8 for ester separation- Add brine to the aqueous layer to break emulsions |
References
-
Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. [Link]
-
(PDF) Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate. [Link]
-
Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. [Link]
-
Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. Taylor & Francis Online. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. Phenomenex. [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
-
Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. [Link]
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
-
Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. ResearchGate. [Link]
-
Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. MDPI. [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. NIH. [Link]
-
[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
-
Dynamic kinetic enzymatic resolutions of synthetic substrates to form... ResearchGate. [Link]
-
Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. Wiley Online Library. [Link]
-
OC VI (HS 2015) Bode Research Group. ETH Zurich. [Link]
-
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of -Amino- -Caprolactam Racemase. ResearchGate. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repository.tudelft.nl [repository.tudelft.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid
<
Welcome to the technical support center for the synthesis of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in this specific synthesis. The presence of the trifluoromethyl group introduces unique chemical behaviors that require careful consideration of reaction conditions to ensure high yield and enantiomeric purity.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this synthesis.
Troubleshooting Guide: Overcoming Low Yields
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Issue 1: My reaction is incomplete. Significant amounts of the starting amino acid or its precursor remain after the reaction time. What's going wrong?
This is a frequent issue often traced back to the Boc-protection step. The nucleophilicity of the amino group is reduced by the electron-withdrawing trifluoromethyl group, making the reaction more sluggish than with standard amino acids.
Root Cause Analysis & Solutions:
-
Insufficient Base or Inappropriate Base Choice: The reaction to introduce the Boc group requires a base to deprotonate the amino acid and activate it for nucleophilic attack on the Boc anhydride (Boc₂O).[3]
-
Explanation: Triethylamine (TEA) is commonly used, but if its quality is poor or the stoichiometry is insufficient (less than 1.5 equivalents), the reaction will stall.[4] The base neutralizes the carboxylic acid and any generated acidic byproducts, driving the reaction forward.
-
Troubleshooting Protocol:
-
Verify Base Stoichiometry: Ensure you are using at least 1.5 equivalents of triethylamine relative to the amino acid.
-
Check Base Quality: Use freshly distilled or a newly opened bottle of triethylamine. Old TEA can absorb water and carbon dioxide, reducing its effectiveness.
-
Consider an Alternative Base: For sluggish reactions, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be beneficial, although care must be taken to avoid racemization.[5]
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role.
-
Explanation: While many Boc-protections proceed at room temperature, the reduced reactivity of 4,4,4-trifluoro-α-amino acids may require gentle heating. The choice of solvent must ensure all reactants remain dissolved.
-
Troubleshooting Protocol:
-
Solvent System: A 1:1 mixture of dioxane/water or THF/water is standard and effective for dissolving both the amino acid and Boc₂O.[4] Ensure the amino acid is fully dissolved before adding Boc₂O.
-
Temperature Control: If the reaction is slow at room temperature, try warming the mixture to 35-40°C and monitor progress by Thin Layer Chromatography (TLC). Do not overheat, as this can promote side reactions.
-
-
Issue 2: My TLC/LC-MS analysis shows multiple side products, and my final yield after purification is very low. What are these impurities?
The formation of side products is a major contributor to yield loss. The two most common culprits are racemization and the formation of urea byproducts.
Root Cause Analysis & Solutions:
-
Racemization: The α-proton of the amino acid is acidic and can be removed under basic conditions, leading to a loss of stereochemical integrity.[6] The electron-withdrawing CF₃ group exacerbates this acidity.[7]
-
Explanation: Strong bases and prolonged reaction times increase the risk of deprotonation at the chiral center, forming a planar enolate intermediate that can be protonated from either face, leading to a racemic mixture.[5][6]
-
Troubleshooting Protocol:
-
Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately with the work-up.
-
Control Basicity: Use the weakest base necessary to promote the reaction. N-methylmorpholine (NMM) is a less basic alternative to TEA and can suppress racemization.[5]
-
Temperature Management: Keep the reaction temperature as low as possible. Perform the reaction at 0°C or room temperature if feasible.
-
-
-
Urea and Over-alkylation Byproducts: These can arise from side reactions of the Boc protecting group or impurities in the starting materials.
-
Explanation: If the Boc anhydride contains impurities or degrades, it can lead to the formation of undesired urea derivatives.
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Ensure your Boc₂O is of high purity.
-
Controlled Stoichiometry: Use a slight excess (1.1 equivalents) of Boc₂O. A large excess can lead to side reactions.[4]
-
-
Below is a workflow diagram to guide your troubleshooting process for low yields.
Caption: Troubleshooting workflow for low yield synthesis.
Issue 3: I lose a significant amount of my product during the aqueous work-up and purification. How can I improve my recovery?
Product loss during isolation is common, especially if the product forms emulsions or is partially water-soluble.
Root Cause Analysis & Solutions:
-
Emulsion Formation During Extraction: The amphiphilic nature of the Boc-amino acid can lead to stable emulsions at the aqueous-organic interface.
-
Explanation: Emulsions trap the product, making phase separation difficult and leading to significant loss.
-
Troubleshooting Protocol:
-
Brine Wash: After the initial extractions, wash the combined organic layers with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase and helps to break emulsions.
-
Centrifugation: If a stable emulsion persists, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively separate the layers.
-
Solvent Choice: Using ethyl acetate for extraction is standard. If emulsions are a persistent problem, sometimes switching to a less polar solvent like dichloromethane (DCM) can help, but be mindful of its higher toxicity.
-
-
-
Inefficient Extraction from Aqueous Layer: After acidification, the product must be efficiently extracted into the organic phase.
-
Explanation: The Boc-protected amino acid is soluble in organic solvents only when the carboxylic acid is protonated (at low pH). Incomplete acidification will result in the carboxylate salt remaining in the aqueous layer.
-
Troubleshooting Protocol:
-
Confirm Acidification: After the reaction, acidify the aqueous layer to a pH of 2-3 using a cold, dilute acid like 5% citric acid or 1N HCl.[4] Check the pH with pH paper to ensure it is sufficiently acidic.
-
Multiple Extractions: Perform at least three separate extractions with fresh ethyl acetate. Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.
-
Back-Extraction: If you suspect product loss to the aqueous phase, you can perform a "back-extraction" by adding more organic solvent to the aqueous layer, shaking, and separating again.
-
-
Recommended Experimental Protocol: Boc-Protection
This protocol is optimized to mitigate the common issues of low yield and racemization.
Materials:
-
(S)-2-amino-4,4,4-trifluorobutanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
5% Citric Acid Solution
-
Saturated NaCl solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water. Stir until a clear solution is obtained.[4]
-
Boc₂O Addition: Cool the solution to room temperature. Add Boc₂O (1.1 equiv.) portion-wise with vigorous stirring.[4]
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The reaction should be complete within 2-4 hours.
-
Quenching & Dilution: Once the starting material is consumed, dilute the reaction mixture with water.
-
Byproduct Removal: Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct and any unreacted Boc₂O.[4] Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 5% citric acid solution.
-
Product Extraction: Immediately extract the acidified aqueous layer three times with ethyl acetate.[4]
-
Washing & Drying: Combine the organic extracts and wash them once with water, followed by one wash with brine to break any emulsions. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group so important in this molecule? The CF₃ group is a bioisostere for the isopropyl group of leucine.[8] Its strong electron-withdrawing nature and lipophilicity can enhance metabolic stability, binding affinity, and cell permeability of peptide-based drug candidates.[1]
Q2: Can I use a different protecting group? Yes, the Fmoc group is another common N-terminal protecting group, particularly in solid-phase peptide synthesis. The choice between Boc and Fmoc depends on the overall synthetic strategy, especially the deprotection conditions required for other functional groups in your molecule.
Q3: How can I confirm the enantiomeric purity of my final product? Enantiomeric purity is critical and should be assessed using a chiral analytical method. The most common techniques are Chiral High-Performance Liquid Chromatography (Chiral HPLC) or by derivatizing the amino acid with a chiral agent (e.g., Mosher's acid) and analyzing the resulting diastereomers by ¹H or ¹⁹F NMR.
Q4: Is it possible to deprotect the Boc group without using strong acids like TFA? While strong acids like Trifluoroacetic Acid (TFA) or HCl in dioxane are standard for Boc deprotection,[3][][10] other methods exist for sensitive substrates. For example, heating in certain ionic liquids or using catalytic amounts of acid under specific conditions have been reported, although these are less common for standard synthesis.
References
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Vertex AI Search.
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. PubMed Central. Available at: [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Available at: [Link]
-
Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC. PubMed Central. Available at: [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]
- US9598353B2 - Process for the racemization of α-amino acids - Google Patents. Google Patents.
-
Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Creation.com. Available at: [Link]
-
Recent Advances in the Asymmetric Synthesis of α-(Trifluoromethyl)-Containing α-Amino Acids | Request PDF. ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of β-Trifluoromethyl α-Amino Acids. ACS Figshare. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
- CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. creation.com [creation.com]
- 7. youtube.com [youtube.com]
- 8. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Coupling of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid
Welcome to the technical support center for the utilization of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential side reactions encountered during the coupling of this valuable fluorinated amino acid. The unique electronic properties imparted by the trifluoromethyl group, while beneficial for creating peptides with enhanced stability and bioactivity, can present specific synthetic challenges.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient peptide synthesis.
I. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the coupling of this compound, offering probable causes and actionable solutions.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Low yield of the desired peptide.
-
Presence of unreacted starting materials upon analysis (e.g., LC-MS).
-
Formation of deletion sequences where the trifluoromethylated amino acid was intended to be incorporated.[2]
Probable Causes:
-
Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of the incoming amine to the activated carboxyl group, slowing down the reaction rate.[3]
-
Reduced Nucleophilicity of the Amine: The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the α-amino group of the trifluoromethylated amino acid when it is the N-terminal residue to be coupled to.[4]
-
Suboptimal Coupling Reagents: Standard carbodiimide reagents like DCC or EDC alone may not be sufficiently potent to overcome the steric and electronic challenges posed by this amino acid.[3]
-
Poor Solvation: In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin and solvation of the growing peptide chain can hinder the coupling reaction.[3]
Solutions & Protocols:
-
Employ High-Activity Coupling Reagents: Utilize uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP.[3] These reagents form highly reactive activated esters that can overcome steric barriers.[3] For exceptionally difficult couplings, in-situ formation of the acyl fluoride using reagents like TFFH or BTFFH can be highly effective.[5][6]
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to overnight to allow the reaction to proceed to completion.[3]
-
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid.[2]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) can increase the probability of successful molecular interactions.[2]
-
-
Enhance Solvation:
Experimental Protocol: High-Efficiency Coupling using HATU
-
Deprotection: Perform the standard N-terminal Boc deprotection using an appropriate acidic reagent (e.g., TFA in DCM).[8][9]
-
Washes: Thoroughly wash the resin with a neutralization solution (e.g., 10% TEA in DCM) followed by DCM and DMF.[10]
-
Pre-activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 1-5 minutes.[3]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling reaction to proceed for at least 2 hours, or overnight for difficult couplings.[3]
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the reaction. If the test is positive, a second coupling is recommended.
Issue 2: Racemization of the Amino Acid Residue
Symptoms:
-
Appearance of diastereomeric impurities in the final peptide, detectable by chiral chromatography or high-resolution LC-MS.
Probable Causes:
-
Over-activation: Prolonged exposure to highly reactive coupling reagents can lead to the formation of an oxazolone intermediate, which is prone to racemization.[11][12]
-
Excessive Base: The presence of a strong or excess tertiary base can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[6][12]
-
High Temperatures: Elevated reaction temperatures can increase the rate of racemization.
Solutions & Protocols:
-
Use of Additives: Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt.[13][14] These additives form active esters that are less prone to racemization than the intermediates formed with carbodiimides alone.[13]
-
Choice of Base: Use a weaker base, such as N-methylmorpholine (NMM) or sym-collidine, in place of stronger bases like DIPEA, especially when a high risk of racemization is anticipated.[6]
-
Controlled Temperature: Maintain the reaction at room temperature or below, avoiding unnecessary heating.
-
Uronium vs. Phosphonium Reagents: While both are effective, phosphonium-based reagents (e.g., PyBOP) are sometimes considered to result in cleaner reactions with less potential for certain side reactions compared to uronium-based reagents.
Diagram: Racemization Mechanism and Prevention
Caption: Mechanism of racemization and the role of additives.
Issue 3: Decomposition of the Amino Acid or Side Products
Symptoms:
-
Appearance of unexpected masses in the LC-MS analysis that do not correspond to the desired product or simple deletion sequences.
-
Low overall recovery of peptidic material.
Probable Causes:
-
Instability to Strong Acids: The Boc protecting group is labile to strong acids like neat TFA, which is standard for cleavage from the resin.[8] However, the trifluoromethyl group can influence the stability of the molecule under these conditions.
-
Thermal Instability: While less common during standard coupling, some fluorinated compounds can be susceptible to thermal degradation, especially if heat is used to drive a difficult coupling.[15][16][17]
-
Reaction with Scavengers: During the final cleavage from the resin, carbocations generated from the cleavage of the Boc group and other side-chain protecting groups can potentially react with the trifluoromethylated residue if not effectively quenched.[10]
Solutions & Protocols:
-
Careful Cleavage:
-
Ensure the use of appropriate scavengers (e.g., triisopropylsilane (TIS), water, thioanisole) in the cleavage cocktail to quench reactive carbocations.[18]
-
Minimize the cleavage time to what is necessary for complete deprotection to reduce exposure to harsh acidic conditions.
-
-
Avoid Excessive Heat: Do not use high temperatures to force the coupling reaction unless other methods have failed and the potential for degradation has been assessed. Microwave-assisted synthesis can be an option but requires careful optimization of temperature and time.[3]
-
Uronium Reagent Side Reaction: Be aware that uronium/aminium reagents can sometimes cause guanidinylation of the N-terminal amino group, a side reaction that can be problematic if activation of the carboxylic acid is slow. Using phosphonium-based reagents or ensuring efficient pre-activation can mitigate this.
II. Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
There is no single "best" reagent, as the optimal choice depends on the specific peptide sequence and the position of the fluorinated amino acid. However, for general use, HATU in the presence of a non-nucleophilic base like DIPEA is highly recommended due to its high efficiency in coupling sterically hindered amino acids.[3][6] For particularly challenging couplings, forming the acyl fluoride with BTFFH is an excellent, albeit more specialized, option.[5]
| Reagent Class | Examples | Reactivity | Racemization Risk | Notes |
| Carbodiimide | EDC, DCC | Moderate | High (without additive) | Generally insufficient for this amino acid unless used with HOBt/HOAt.[6][14] |
| Uronium/Aminium | HBTU, HATU, HCTU | High to Very High | Low to Moderate | HATU is generally more reactive than HBTU. Potential for guanidinylation side reaction. |
| Phosphonium | PyBOP, PyAOP | High | Low | Considered to give very "clean" reactions with minimal side products. |
| Fluorouronium | BTFFH, TFFH | Very High | Very Low | Forms highly reactive acyl fluoride in situ; excellent for extremely hindered couplings.[5][6] |
Q2: Can I use standard Boc-SPPS deprotection and cleavage conditions?
Yes, standard Boc-SPPS protocols are generally applicable. The Boc group is removed with an acid such as trifluoroacetic acid (TFA).[9] A typical deprotection step would involve treatment with 25-50% TFA in DCM. For the final cleavage from the resin (e.g., MBHA or PAM resin), a stronger acid cocktail like HF or TFMSA is used, always in the presence of scavengers to prevent side reactions.[10]
Q3: Does the trifluoromethyl group affect the pKa of the amino acid?
Yes. The strongly electron-withdrawing trifluoromethyl group lowers the pKa of both the carboxylic acid and the α-amino group. This has two main consequences:
-
The carboxylic acid is more acidic, which can facilitate its activation.
-
The α-amino group is less basic (less nucleophilic), which can slow down the rate of the coupling reaction when this residue is the amine component.[4] This is a key reason why more potent coupling reagents are often required.
Q4: How can I confirm if racemization has occurred?
Confirmation of racemization requires analytical techniques that can separate diastereomers.
-
Chiral HPLC or GC: This is the most direct method. The peptide is analyzed on a chiral stationary phase.
-
Enzymatic Digestion: The peptide can be digested with an aminopeptidase that only cleaves L-amino acids. Incomplete digestion could suggest the presence of a D-amino acid.[19]
-
High-Resolution LC-MS/MS: Careful analysis of the fragmentation pattern of diastereomers can sometimes reveal subtle differences, although this is a less direct method.
Diagram: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting.
III. References
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL not available)
-
Application Notes and Protocols for BTFFH in Sterically Hindered Amino Acid Coupling - Benchchem. (URL: )
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (URL: )
-
Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (URL: )
-
Recent development of peptide coupling reagents in organic synthesis. (URL not available)
-
Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (URL: )
-
Peptide Coupling Reagents Guide - Sigma-Aldrich. (URL: )
-
The Trifluoroethylamine Function as Peptide Bond Replacement | Request PDF. (URL not available)
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (URL: )
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (URL: )
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: )
-
Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (URL: )
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. (URL: )
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? | ResearchGate. (URL: )
-
Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. (URL: )
-
This compound - Chem-Impex. (URL: )
-
What do you do when your peptide synthesis fails? - Biotage. (URL: )
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: )
-
Epimerisation in Peptide Synthesis - MDPI. (URL: )
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central. (URL: )
-
Coupling Reagents - Aapptec Peptides. (URL: )
-
Synthesis of Boc protected α-Tfm-Ala | Download Scientific Diagram - ResearchGate. (URL: )
-
Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis - ResearchGate. (URL: )
-
Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. (URL: )
-
Boc Solid Phase Peptide Synthesis - ChemPep. (URL: )
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed. (URL: )
-
New Trends in Peptide Coupling Reagents - ResearchGate. (URL: )
-
Thermal degradation of fluoropolymers. (URL: )
-
Dual protection of amino functions involving Boc - ResearchGate. (URL: )
-
Decomposition of trihaloacetic acids and formation of the corresponding trihalomethanes in drinking water - PubMed. (URL: )
-
Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment - CSWAB. (URL: )
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: )
-
BOC Protection and Deprotection - J&K Scientific LLC. (URL: )
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. biotage.com [biotage.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chempep.com [chempep.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. mdpi.com [mdpi.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. turi.org [turi.org]
- 17. cswab.org [cswab.org]
- 18. reddit.com [reddit.com]
- 19. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of trifluoromethylated amino acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of trifluoromethylated (CF₃) amino acids. As a Senior Application Scientist, I understand the unique and often frustrating challenges that arise when working with these valuable but difficult compounds. The strong electron-withdrawing nature of the trifluoromethyl group fundamentally alters the chemical properties of the amino acid backbone, demanding a more nuanced approach to purification than their non-fluorinated analogs.
This guide is structured to provide direct, actionable solutions to common problems. We will move from frequently asked questions to in-depth troubleshooting guides for specific techniques, explaining the chemical principles behind each recommendation to empower you to adapt and optimize these methods for your specific molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the purification of CF₃-containing amino acids.
Question: Why is my CF₃-amino acid showing poor solubility in standard chromatographic solvents?
Answer: The trifluoromethyl group significantly increases the lipophilicity of the molecule while simultaneously increasing the acidity of the N-H and α-C-H protons. This creates a molecule with conflicting properties. While the CF₃ group prefers non-polar environments, the amino acid backbone is polar and zwitterionic at neutral pH. This can lead to poor solubility in a wide range of common solvents, from water to hexanes. Often, a mixture of polar and non-polar solvents, or the use of more "exotic" solvents like hexafluoroisopropanol (HFIP), is required to achieve adequate solubilization for purification.
Question: I'm observing significant racemization of my α-trifluoromethyl amino acid during workup or chromatography. What is the primary cause?
Answer: The electron-withdrawing CF₃ group dramatically increases the acidity of the α-proton (the proton on the carbon bearing the amine and carboxyl groups). This makes the proton more susceptible to abstraction by bases, leading to the formation of a planar enolate intermediate, which can then be re-protonated from either face, resulting in racemization. This is a critical issue, especially when using basic conditions during workup (e.g., bicarbonate washes) or purification (e.g., amine-containing mobile phases in chromatography).
Question: My N-protected CF₃-amino acid seems to be disappearing during solvent evaporation. Is this normal?
Answer: Yes, this can be a significant issue. Certain N-protected (e.g., Boc, Fmoc) CF₃-amino acid esters are surprisingly volatile due to the increased lipophilicity and the masking of the polar amine and carboxyl groups. Rotary evaporation, even at moderate temperatures, can lead to substantial sample loss. It is crucial to use lower temperatures and pressures or, preferably, to use methods like lyophilization (freeze-drying) from an appropriate solvent system (e.g., water/acetonitrile) if the compound is not an ester.
Question: My compound is not visible on a standard silica TLC plate using UV light. What are my options?
Answer: While the amino acid backbone may have some UV absorbance, the CF₃ group itself is not a chromophore. If your molecule lacks a strong UV-active protecting group (like Fmoc) or an aromatic side chain, UV visualization will be ineffective. You must rely on chemical staining methods.
Table 1: Common TLC Stains for Visualizing CF₃-Amino Acids
| Stain | Preparation & Use | Target Functionality | Typical Result |
|---|---|---|---|
| Ninhydrin | A solution of ninhydrin in ethanol. After dipping the plate, heat gently with a heat gun. | Primary and secondary amines. | Yellow to purple spots (Ruhemann's purple). |
| Potassium Permanganate (KMnO₄) | A dilute aqueous solution of KMnO₄. | Readily oxidizable groups (alkenes, alkynes, some heteroatoms). | Yellow/brown spots on a purple background. |
| Vanillin Stain | A solution of vanillin in ethanolic sulfuric acid. Requires strong heating. | General purpose, reacts with a wide variety of functional groups. | Spots of various colors (blue, purple, red). |
Part 2: In-depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems encountered during common purification workflows.
Guide 1: Flash Column Chromatography
Flash chromatography is often the first line of defense for purifying multi-gram quantities of protected CF₃-amino acids. However, their unique properties can lead to common issues.
Problem: My compound is eluting much faster than expected (low Rf) on silica gel, or it is streaking badly.
Causality: The acidic α-proton and the N-H proton can interact very strongly with the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible binding or significant tailing (streaking) of the compound down the column. Furthermore, the high polarity of the amino acid backbone can cause it to "stick" to the silica if the eluent is not polar enough.
Workflow: Optimizing Flash Chromatography
Caption: Decision workflow for troubleshooting flash chromatography issues.
Protocol: Mitigating Tailing on Silica Gel
-
Solvent System Modification:
-
Baseline: Start with a standard eluent system like Ethyl Acetate/Hexanes or Dichloromethane/Methanol.
-
Acidify: To suppress the ionization of your amino acid and saturate the silica surface, add 1-2% of a volatile acid like acetic acid or formic acid to your mobile phase. This protonates the compound, reducing its interaction with the silanol groups.
-
-
Stationary Phase Selection:
-
If acidification is insufficient, the silanol interactions are too strong. Switch to a less acidic, "end-capped" silica gel.
-
For highly problematic compounds, consider using a different stationary phase altogether, such as Diol-bonded silica, which offers different selectivity and is less acidic.
-
-
Confirm Fractions:
-
After collection, co-spot fractions on a TLC plate to confirm purity.
-
Crucially , analyze a purified fraction by ¹H NMR and LC-MS to confirm that the compound is structurally intact and that no protecting groups were cleaved by the acidic mobile phase.
-
Guide 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for final purity analysis and purification of CF₃-amino acids. However, achieving sharp, symmetrical peaks can be challenging.
Problem: My compound exhibits a broad or tailing peak shape during RP-HPLC analysis.
Causality: This is a classic sign of secondary interactions. The trifluoromethyl group makes the parent amino acid significantly more acidic than its non-fluorinated counterpart. For example, the pKa of the carboxylic acid in trifluoroalanine is around 1.8, compared to ~2.3 for alanine. If the mobile phase pH is not at least 1.5-2 units below the pKa of all acidic/basic functional groups, the compound can exist in multiple protonation states, leading to peak broadening. Additionally, residual, un-capped silanol groups on the C18 stationary phase can interact with the polar amine group, causing tailing.
Protocol: Optimizing RP-HPLC for CF₃-Amino Acids
-
Mobile Phase pH Control (The most critical parameter):
-
Acidic Modifier: Use a mobile phase containing 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This will set the pH to < 2.5, ensuring that the carboxylic acid is fully protonated (-COOH) and the amine is fully protonated (-NH₃⁺). This single, consistent ionic state is key to achieving sharp peaks. TFA also acts as an ion-pairing agent, further improving peak shape.
-
Buffer Selection: If you must work at a higher pH, use a proper buffer system (e.g., ammonium formate, ammonium acetate) to maintain a constant pH throughout the gradient.
-
-
Column Selection:
-
End-Capped Columns: Use a high-quality, fully end-capped C18 or C8 column. End-capping blocks the majority of residual silanol groups, minimizing the secondary interactions that cause tailing.
-
Alternative Stationary Phases: If tailing persists even with TFA and an end-capped column, consider a column with a different stationary phase, such as a Phenyl-Hexyl phase, which offers alternative (pi-pi) interactions, or an embedded polar group (EPG) column designed to shield silanols.
-
-
Method Validation:
-
Temperature: Run the column at a slightly elevated temperature (e.g., 35-40 °C) to improve peak efficiency and reduce mobile phase viscosity.
-
Orthogonal Check: After purification, verify the purity with a different method, such as a different column or mobile phase system, to ensure no impurities are co-eluting with your main peak.
-
Table 2: RP-HPLC Mobile Phase Additives for CF₃-Amino Acids
| Additive | Concentration | Typical pH | Mechanism of Action & Best Use Case |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | ~2.0 | Strong ion-pairing agent, suppresses silanol interactions. Excellent for general-purpose purification and achieving sharp peaks. |
| Formic Acid (FA) | 0.1% | ~2.7 | Weaker acid, good for MS-compatibility as it is more volatile than TFA. May result in broader peaks than TFA. |
| Ammonium Formate/Acetate | 10-20 mM | pH 3-5 | Buffering agent. Use when a specific pH is required for selectivity, but be aware of potential peak broadening if pH is close to a pKa. |
Workflow: Troubleshooting HPLC Peak Tailing
Caption: A decision tree for systematically improving HPLC peak shape.
References
-
Title: Asymmetric Synthesis of α-Trifluoromethyl-Containing Amino Acids Source: Chemical Reviews URL: [Link]
-
Title: Ninhydrin and ruhemann's purple Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of and pKa Determination of α- and β-Trifluoromethyl- and Perfluoro-tert-butyl-Substituted Alanines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Mobile-Phase pH and Buffer Selection in Reversed-Phase HPLC Source: LCGC North America URL: [Link]
-
Title: The role of trifluoroacetic acid (TFA) in reversed-phase high-performance liquid chromatography (RP-HPLC) Source: Waters Corporation URL: [Link]
Optimizing reaction conditions for the synthesis of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid
Welcome to the technical support center for the synthesis of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful synthesis of this valuable fluorinated amino acid. The unique electronic properties imparted by the trifluoromethyl group can present specific challenges, and this guide is intended to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of (S)-2-amino-4,4,4-trifluoro-butyric acid sometimes sluggish or incomplete compared to other amino acids?
A1: The primary reason for slower or incomplete reaction is the reduced nucleophilicity of the α-amino group.[1] The strong electron-withdrawing effect of the adjacent trifluoromethyl (-CF3) group decreases the electron density on the nitrogen atom, making it a weaker nucleophile.[2] This necessitates optimized reaction conditions, such as the choice of base and solvent, to facilitate the reaction with the electrophilic Boc-anhydride.
Q2: What are the most common side reactions to be aware of during the synthesis and Boc protection?
A2: During the initial synthesis of the free amino acid, potential side reactions can include racemization if the stereochemistry is not well-controlled. The use of a chiral auxiliary, such as in the Ni(II) complex method, is crucial for maintaining high enantiomeric purity.[3][4] During the Boc protection step, if the reaction is forced with excessively harsh conditions (e.g., very high temperatures), there is a risk of forming di-Boc protected or other byproducts. Additionally, incomplete reaction can lead to a mixture of the desired product and unreacted starting material, complicating purification.
Q3: Can I use standard Boc protection protocols for this fluorinated amino acid?
A3: While standard protocols provide a good starting point, they often require optimization for (S)-2-amino-4,4,4-trifluoro-butyric acid due to its unique properties.[5] Adjustments to the base, solvent, reaction time, and temperature may be necessary to achieve high yields and purity. This guide provides a detailed, optimized protocol for this specific transformation.
Q4: How can I confirm the successful synthesis and purity of my final product?
A4: A combination of analytical techniques is recommended. 1H and 19F NMR spectroscopy can confirm the structure and the presence of the Boc and trifluoromethyl groups. HPLC or GC analysis on a chiral column can be used to determine the enantiomeric purity.[6][7] Mass spectrometry will confirm the molecular weight of the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of Boc-Protected Product
-
Symptom: After the reaction and work-up, the isolated yield of this compound is significantly lower than expected.
| Possible Cause | Underlying Principle | Recommended Solution |
| Incomplete Reaction | The reduced nucleophilicity of the amino group due to the electron-withdrawing trifluoromethyl group can slow down the reaction rate.[1] | - Increase reaction time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. - Slightly increase temperature: Gently warming the reaction to 30-40 °C can increase the reaction rate. Avoid excessive heat to prevent side reactions. - Use a more efficient base: Switch from a weaker base like sodium bicarbonate to a stronger, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to better deprotonate the amino acid. |
| Sub-optimal pH | The amino acid needs to be sufficiently deprotonated to act as a nucleophile, but a very high pH can lead to hydrolysis of the Boc-anhydride. | - Careful base addition: When using an aqueous/organic biphasic system with a base like NaOH or NaHCO3, ensure efficient stirring to maintain an optimal pH at the interface. - Homogeneous system: Consider using a solvent system where all reactants are soluble, such as THF or dioxane with an organic base like TEA, to ensure consistent reaction conditions.[8] |
| Loss During Work-up | The Boc-protected amino acid has some solubility in both organic and aqueous phases, especially if the aqueous phase is not sufficiently acidified. | - Acidify the aqueous layer: Before extraction, ensure the aqueous layer is acidified to a pH of 2-3 with a mild acid like citric acid or cold, dilute HCl. This protonates any carboxylate salt, making the product more soluble in the organic phase.[9] - Multiple extractions: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product. |
Issue 2: Presence of Impurities in the Final Product
-
Symptom: NMR or LC-MS analysis of the final product shows the presence of unreacted starting material or other unexpected peaks.
| Possible Cause | Underlying Principle | Recommended Solution |
| Unreacted Starting Material | As mentioned, the reaction can be sluggish. | Refer to the solutions for "Incomplete Reaction" in Issue 1. |
| Hydrolysis of Boc-Anhydride | Boc-anhydride is sensitive to moisture and can hydrolyze, especially under basic conditions, reducing the amount of reagent available for the reaction. | - Use fresh, high-quality Boc-anhydride. - Ensure anhydrous conditions when working in organic solvents. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Di-Boc Product | While less common for the α-amino group, prolonged reaction times at elevated temperatures with a large excess of Boc-anhydride could potentially lead to over-reaction. | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of Boc-anhydride. - Avoid excessive heating. |
Issue 3: Difficulty with Purification
-
Symptom: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation.
| Possible Cause | Underlying Principle | Recommended Solution |
| Product is an Oil | Boc-protected amino acids are often oils or low-melting solids, making them challenging to handle and purify by crystallization alone.[9] | - Convert to a salt: If the product is an oil, it can be converted to a solid dicyclohexylamine (DCHA) salt by dissolving the oil in a non-polar solvent like ether and adding one equivalent of DCHA. The salt can then be precipitated and purified by recrystallization. The free acid can be regenerated by an acid wash.[9] - Pulping with a non-polar solvent: Adding a non-polar solvent like hexane or pentane to the oily product and stirring vigorously (pulping) can sometimes induce crystallization.[10] |
| Poor Separation on Silica Gel | The carboxylic acid group can interact strongly with the silica gel, leading to tailing and poor separation during column chromatography. | - Use an acidic mobile phase: Add a small amount of acetic acid or formic acid (0.1-1%) to the eluent to suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica gel and improving the peak shape. - Alternative purification: If chromatography is still problematic, consider recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane. |
Experimental Protocols
Part 1: Synthesis of (S)-2-amino-4,4,4-trifluorobutanoic Acid
This protocol is adapted from a large-scale synthesis method and is based on the alkylation of a chiral Ni(II) complex of a glycine Schiff base.[3][4] This method provides high enantiomeric purity.
Workflow for Synthesis of the Free Amino Acid
Caption: Workflow for the Boc protection of (S)-2-amino-4,4,4-trifluoro-butyric acid.
Detailed Protocol:
-
Neutralization and Dissolution: To the aqueous solution of (S)-2-amino-4,4,4-trifluorobutanoic acid hydrochloride from the previous step, carefully add a base (e.g., NaOH solution) until the pH is neutral. Alternatively, start with the isolated free amino acid (1.0 eq.) and dissolve it in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (2.2 eq.) to the solution and stir.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq.) portion-wise to the reaction mixture.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or hexane to remove any unreacted Boc-anhydride and byproducts.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold, 5% citric acid solution.
-
Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 times).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane/methanol/acetic acid or by recrystallization from a suitable solvent system like ethyl acetate/hexane.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Han, J., Li, X., Takeda, R., Hiramatsu, T., Abe, H., Moriwaki, H., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
- Han, J., Li, X., Takeda, R., Hiramatsu, T., Abe, H., Moriwaki, H., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [No valid URL provided]
-
Soloshonok, V. A., Han, J., & Li, X. (2019). Expedient Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Alkylation of Chiral Nucleophilic Glycine Equivalent. Organic Process Research & Development, 23(4), 637-643. [Link]
- Han, J., Li, X., Takeda, R., Hiramatsu, T., Abe, H., Moriwaki, H., & Soloshonok, V. A. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [No valid URL provided]
-
Gouverneur, V., & Seppelt, K. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(5), 1408. [Link]
- Li, Z., et al. (2018). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine, 59(supplement 1), 1362.
-
Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids. Chemical Society Reviews, 37(8), 1727–1739. [Link]
-
Soloshonok, V. A. (2012). Synthesis of trifluoromethyl substituted nucleophilic glycine equivalents and the investigation of their potential for the preparation of α-amino acids. Request PDF. [Link]
-
Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727–1739. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
Watson, D. A., et al. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 144(1), 233-242. [Link]
-
Zahradníčková, H., Husek, P., & Simek, P. (2009). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column. Journal of Separation Science, 32(22), 3919–3924. [Link]
-
Watson, D. A., et al. (2022). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society, 144(1), 233-242. [Link]
-
Lonergan, G., Psachoulia, C., Marmaras, V., Hondrelis, J., Sanida, C., & Matsoukas, J. (1989). Isolation and identification of free amino acids as crystalline N-t-butyloxycarbonyl, O-phenacyl derivatives. Analytical Biochemistry, 176(2), 368–372. [Link]
-
Scilit. (n.d.). GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil‐L‐Val column. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. GC separation of amino acid enantiomers via derivatization with heptafluorobutyl chloroformate and Chirasil-L-Val column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. peptide.com [peptide.com]
- 10. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: A Guide to Preventing Racemization of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid during peptide synthesis. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the stereochemical integrity of your peptides.
Introduction
This compound is a valuable building block in peptide synthesis, prized for the unique properties conferred by the trifluoromethyl group. However, the strong electron-withdrawing nature of this group increases the acidity of the α-proton, making the amino acid particularly susceptible to racemization during the carboxyl group activation and coupling steps.[1] This loss of chiral purity can lead to the formation of diastereomeric peptide impurities that are often difficult to separate and can drastically alter the biological activity and therapeutic efficacy of the final product.[2][3] This guide will explore the mechanisms of racemization and provide actionable strategies to mitigate this critical issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Boc-protected amino acids during peptide coupling?
A1: The predominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][4][5][6] The process is initiated by the activation of the carboxylic acid. In the presence of a base, the α-proton of the activated amino acid becomes highly acidic and can be abstracted. This abstraction leads to the formation of a planar, achiral enolate intermediate which is in equilibrium with the oxazolone.[3] Subsequent nucleophilic attack by the incoming amine can occur from either face of this planar intermediate, resulting in a mixture of the desired (S) and the undesired (R) diastereomeric peptides.[4] A secondary, less common mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton without forming the oxazolone ring.[1][6]
Q2: Why is this compound more prone to racemization than other amino acids?
A2: The increased susceptibility of this compound to racemization is primarily due to the strong electron-withdrawing inductive effect of the trifluoromethyl (-CF₃) group. This effect significantly increases the acidity of the α-proton, making it more easily abstracted by a base during the activation step.[1] This facilitated proton abstraction promotes the formation of the planar oxazolone intermediate, which is the key step in the racemization pathway. Amino acids with electron-withdrawing groups in their side chains are generally more susceptible to epimerization for this reason.[1]
Q3: How does the choice of coupling reagent impact the extent of racemization?
A3: The choice of coupling reagent is a critical factor in controlling racemization.[6] Different reagents activate the carboxylic acid to varying degrees and influence the lifetime of the highly reactive intermediates that are prone to racemization.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. They form a highly reactive O-acylisourea intermediate which has a sufficiently long lifespan to rearrange into the problematic oxazolone.[4][7]
-
Aminium/Uronium Salts (e.g., HBTU, HATU): These are among the most efficient and popular coupling reagents, generally providing rapid coupling rates with low levels of racemization.[4][6] HATU is often favored over HBTU as it reacts faster and further minimizes the risk of epimerization.[4]
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents are also highly efficient and result in less racemization than carbodiimides used in isolation because they form less reactive intermediates.[4][6] However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). PyBOP is a safer and effective alternative.[4][8]
-
DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has shown remarkable resistance to racemization in challenging coupling reactions.[9]
Q4: What is the role of additives like HOBt, HOAt, and Oxyma in suppressing racemization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents.[4][7][10] When added to the reaction, they intercept the highly reactive O-acylisourea intermediate formed by the carbodiimide. This reaction forms a less reactive, but still highly efficient, active ester (OBt, OAt, or Oxyma ester). These active esters are more stable and less prone to forming the oxazolone intermediate, thereby significantly reducing the extent of racemization.[7] HOAt is generally considered more effective than HOBt in preventing racemization due to the participation of the nitrogen atom at the 7-position.[1][10] Oxyma is a non-explosive and effective alternative to HOBt and HOAt.[7][8]
Q5: How does the choice and concentration of the base affect racemization?
A5: The presence, strength, and steric hindrance of the base used during the coupling reaction have a profound impact on the rate of racemization.[10][11] Bases can directly facilitate the abstraction of the acidic α-proton from the activated amino acid intermediate.[11][12][13]
-
Base Strength and Steric Hindrance: Weaker or more sterically hindered bases are preferred to minimize racemization.[11][14] For instance, N-methylmorpholine (NMM) or 2,4,6-collidine are generally better choices than the stronger, less hindered base N,N-diisopropylethylamine (DIEA).[10][11] Triethylamine, due to its strong basicity and small steric profile, tends to cause higher rates of racemization.[10]
-
Base Concentration: It is crucial to use the minimum necessary amount of base. For carbodiimide-mediated couplings where the incoming amino acid is not a salt, it is often possible to proceed without any additional base, which is the ideal scenario for minimizing racemization.[8][11] When a base is required, such as when using amino acid salts, typically one equivalent is sufficient.[11]
Troubleshooting Guide
Problem: Significant levels of the (R)-diastereomer detected in the final peptide.
This is a clear indication that racemization of the this compound residue has occurred during synthesis.
Workflow for Diagnosing and Resolving Racemization
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Steric effects - Wikipedia [en.wikipedia.org]
Navigating the Solubility Labyrinth: A Technical Support Guide for Peptides Containing (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid
Welcome to the technical support center dedicated to addressing the unique challenges associated with the solubility of peptides incorporating (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid. The integration of this trifluoromethylated amino acid analog is a powerful strategy for enhancing the metabolic stability and bioactivity of peptide drug candidates.[][2] However, the very properties that make it advantageous—namely, the increased hydrophobicity conferred by the trifluoromethyl (-CF3) group—frequently lead to significant solubility and aggregation issues.[2][3]
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for troubleshooting and overcoming these experimental hurdles. We will delve into the mechanistic underpinnings of these solubility challenges and provide field-proven, step-by-step protocols to ensure the successful handling and application of these promising, yet demanding, peptides.
Understanding the Core Challenge: The Impact of the Trifluoromethyl Group
The primary obstacle to the facile dissolution of peptides containing this compound is the potent hydrophobicity of the trifluoromethyl (-CF3) group.[3] This functional group is significantly more lipophilic than its methyl (-CH3) counterpart, a property that can be advantageous for membrane permeability but detrimental to aqueous solubility.[4][5] This "superhydrophobic" effect can drive peptide self-assembly and the formation of insoluble aggregates, often manifesting as gels or precipitates.[3]
The Boc (tert-butyloxycarbonyl) protecting group also contributes to the overall nonpolar character of the amino acid, although it can sometimes improve solubility in organic solvents.[6][7] The combination of the Boc group and the trifluoromethylated side chain results in an amino acid building block that decidedly shifts the peptide's physicochemical properties towards hydrophobicity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered by researchers working with these peptides.
Q1: My peptide containing this compound won't dissolve in water or common aqueous buffers (like PBS). What should I do?
This is the most frequent challenge. Due to the high hydrophobicity of the trifluoromethyl group, these peptides are often poorly soluble in aqueous solutions alone.[8][9] The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic co-solvent.[9][10][11]
Q2: Which organic co-solvent is the best choice?
Dimethyl sulfoxide (DMSO) is generally the preferred starting solvent for biological applications due to its strong solubilizing power and relatively low toxicity in final assay concentrations.[9] Other effective options include dimethylformamide (DMF) and acetonitrile (ACN).[8][9]
Important Consideration: For peptides that also contain cysteine (Cys) or methionine (Met) residues, avoid DMSO as it can oxidize the sulfur-containing side chains. In these cases, DMF is a suitable alternative.[9][12]
Q3: I've dissolved my peptide in DMSO, but it precipitates when I add my aqueous buffer. How can I prevent this?
This is a common occurrence and indicates that you have exceeded the peptide's solubility limit in the final solvent mixture. The key is to add the aqueous buffer slowly and stepwise to the peptide-DMSO solution while vortexing or stirring gently.[10][13] This avoids creating localized high concentrations of the peptide in the aqueous phase, which can trigger precipitation. If precipitation still occurs, you may need to increase the percentage of the organic co-solvent in your final solution or reduce the final peptide concentration.
Q4: Can adjusting the pH of the solution help improve solubility?
Yes, pH can play a significant role, especially if your peptide sequence contains acidic or basic amino acids.[12] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero.[10]
-
For peptides with a net positive charge (basic peptides): After initial dissolution in an organic solvent, using a slightly acidic aqueous buffer (e.g., containing 10% acetic acid) for dilution can improve solubility.[12]
-
For peptides with a net negative charge (acidic peptides): A slightly basic buffer (e.g., containing 0.1M ammonium bicarbonate) may be beneficial for dilution.
Q5: Are there any physical methods I can use to aid dissolution?
Sonication is a highly effective technique for breaking up small aggregates and enhancing the rate of dissolution.[9] Gentle warming (to around 30-40°C) can also be helpful, but exercise caution as excessive heat can degrade the peptide.[8][10]
Troubleshooting Guide: A Systematic Approach
When encountering solubility issues, a systematic approach is crucial. The following table outlines common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause | Recommended Solution(s) |
| Lyophilized peptide appears oily or clumpy. | The peptide is highly hydrophobic and may have absorbed moisture. | Warm the vial to room temperature in a desiccator before opening. Proceed with dissolution in a strong organic solvent. |
| Peptide is insoluble in 100% water or aqueous buffer. | High hydrophobicity due to the -CF3 group. | Start with a minimal volume of DMSO, DMF, or ACN. Refer to Protocol 1 .[9][12] |
| Peptide dissolves in organic solvent but precipitates upon adding aqueous buffer. | The peptide's solubility limit in the final aqueous/organic mixture has been exceeded. | Add the aqueous buffer very slowly (dropwise) while vortexing.[10][13] Consider increasing the final percentage of the organic co-solvent or decreasing the final peptide concentration. |
| The solution becomes cloudy or forms a gel. | Peptide aggregation is occurring, potentially forming β-sheet structures.[3] | Use sonication to help break up aggregates.[9] As a last resort for non-biological applications, consider using denaturing agents like 6 M guanidine hydrochloride (Guan-HCl) or 8 M urea.[12] |
| Inconsistent results in biological assays. | Incomplete dissolution leading to inaccurate concentration of the active peptide. | After dissolution, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant for your experiments to remove any remaining microscopic particulates.[14] |
Experimental Protocols
Protocol 1: Step-by-Step Dissolution of Peptides Containing this compound
This protocol outlines the recommended procedure for solubilizing these challenging peptides.
Materials:
-
Lyophilized peptide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, deionized water or desired aqueous buffer
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Initial Dissolution in Organic Solvent:
-
Add a minimal volume of pure DMSO to the vial to create a concentrated stock solution (e.g., start with 50-100 µL).
-
Vortex the vial thoroughly for 1-2 minutes.
-
-
Physical Dissolution Aids:
-
If the peptide is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[9]
-
Visually inspect the solution for clarity. It should be a clear, particle-free solution.
-
-
Stepwise Dilution:
-
While gently vortexing the concentrated peptide-DMSO solution, add your desired aqueous buffer drop by drop.
-
Pause after adding a small amount of buffer to ensure the solution remains clear. If cloudiness appears, you may have reached the solubility limit.
-
-
Final Preparation and Storage:
-
Once the desired final concentration is reached and the solution is clear, it is ready for use.
-
For storage, it is recommended to make aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]
-
Visualizing the Workflow
The following diagram illustrates the decision-making process for dissolving peptides with this compound.
Concluding Remarks
The successful use of peptides containing this compound hinges on a clear understanding of their hydrophobic nature and the adoption of appropriate handling techniques. While their solubility can be challenging, a systematic approach centered on the use of organic co-solvents and careful dilution will consistently yield clear, usable solutions for your research and development needs. Always begin with a small test amount of your valuable peptide to determine the optimal dissolution conditions before committing your entire sample.
References
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91.
- Molecules. (2025).
-
Boc-Amino Acids for Peptide Synthesis Archives - AAPPTEC. [Online] Available at: [Link]
-
PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. [Online] Available at: [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]
-
J-STAGE. Peptide Solubilization. [Online] Available at: [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Online] Available at: [Link]
-
GenScript. Guidelines for Dissolving Peptides. [Online] Available at: [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC. [Online] Available at: [Link]
-
Synpeptide. Guidelines for Peptide Dissolving. [Online] Available at: [Link]
-
PubChem. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. [Online] Available at: [Link]
- Chen, S., et al. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 10(4), 887-891.
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancements in Peptide Synthesis with Fluorinated Amino Acids. [Online] Available at: [Link]
-
PubChem. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. [Online] Available at: [Link]
-
PEPMIC. FAQ. [Online] Available at: [Link]
- SynQuest Laboratories, Inc. (2016).
-
PubMed. (1997). Variation of acidity constants of peptides in acetonitrile-water mixtures with solvent composition: effect of preferential solvation. [Online] Available at: [Link]
Sources
- 2. nbinno.com [nbinno.com]
- 3. biosynth.com [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. bachem.com [bachem.com]
- 12. genscript.com [genscript.com]
- 13. PEPMIC [pepmic.com]
- 14. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid | C15H18F3NO4 | CID 21911205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: A Troubleshooting Guide for Solid-Phase Synthesis with Fluorinated Amino Acids
The strategic incorporation of fluorinated amino acids into peptide sequences is a powerful tool in modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and conformational properties of peptides.[1] However, these same properties can introduce unique challenges during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals working with fluorinated amino acids in SPPS.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of fluorinated peptides, offering explanations for their causes and detailed protocols for their resolution.
Issue 1: Low Coupling Efficiency or Incomplete Reactions
Symptom: A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction.[2] This can lead to the formation of deletion sequences and a lower yield of the desired full-length peptide.
Causality: The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of the N-terminal amine of the growing peptide chain, making it less reactive towards the activated carboxyl group of the incoming fluorinated amino acid.[3] Steric hindrance from bulky fluorinated side chains can also impede the coupling reaction.
Troubleshooting Protocol:
-
Selection of an Appropriate Coupling Reagent: For sterically hindered or electron-deficient fluorinated amino acids, standard coupling reagents may be insufficient. More potent activating agents are often required.
-
Recommendation: Utilize a uronium/aminium-based coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[4][5] These reagents rapidly form highly reactive HOBt/HOAt esters, which can overcome the reduced reactivity of the amine.[6]
-
Protocol for HATU Coupling:
-
In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (4 eq), HATU (3.8 eq), and HOAt (4 eq) in N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (8 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.[4]
-
-
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions by providing rapid and uniform heating.[7][8] This is particularly beneficial for sterically hindered couplings.
-
Use of Amino Acid Fluorides: Fmoc-amino acid fluorides are highly reactive acylating agents that can be effective for coupling sterically hindered residues.[2][11]
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Decision tree for addressing low coupling efficiency.
Issue 2: On-Resin Peptide Aggregation
Symptom: The resin beads may clump together, and the flow of solvents during washing steps can become sluggish. This is often accompanied by a broadening of the Fmoc-deprotection peak during UV monitoring.[12] Aggregation can lead to incomplete coupling and deprotection reactions.
Causality: The incorporation of fluorinated amino acids often increases the hydrophobicity of the peptide chain.[13] This can promote the formation of stable secondary structures, such as β-sheets, which leads to intermolecular aggregation of the peptide chains on the resin.
Troubleshooting Protocol:
-
Use of Chaotropic Agents and Disruptive Solvents:
-
Recommendation: Incorporate a "magic mixture" of solvents to disrupt secondary structures. A common mixture is DCM/DMF/NMP (1:1:1).[12]
-
Protocol for Disrupting Aggregation with HFIP: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a powerful hydrogen bond-disrupting solvent that can effectively break up peptide aggregates.[14][15]
-
After a failed coupling or deprotection step, wash the peptide-resin with DMF (3x).
-
Prepare a solution of 20-30% HFIP in dichloromethane (DCM).
-
Wash the resin with the HFIP/DCM solution for 15-30 minutes with gentle agitation.[14]
-
Drain the HFIP/DCM solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove all traces of HFIP before proceeding with the next synthesis step.[14]
-
-
-
Incorporation of Backbone-Modifying Groups:
-
Recommendation: For known difficult sequences, proactively incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six to seven residues to disrupt the formation of hydrogen-bonded secondary structures.[12]
-
| Strategy | Description | Reference |
| Chaotropic Solvents | Use of solvent mixtures like DCM/DMF/NMP to disrupt secondary structures. | [12] |
| HFIP Washes | Washing the resin with a solution of HFIP in DCM to break up aggregates. | [14] |
| Pseudoproline Dipeptides | Incorporation of these dipeptides to introduce a "kink" in the peptide backbone. | [12] |
| Dmb/Hmb Protection | Use of 2,4-dimethoxybenzyl or 2-hydroxy-4-methoxybenzyl protected amino acids to disrupt hydrogen bonding. | [12] |
Issue 3: Incomplete Deprotection or Cleavage
Symptom: Mass spectrometry analysis of the crude peptide reveals the presence of protecting groups that should have been removed during the final cleavage step.
Causality: The carbon-fluorine bond is exceptionally strong, and the presence of multiple fluorine atoms can increase the stability of nearby protecting groups, making them more resistant to acid-catalyzed cleavage.
Troubleshooting Protocol:
-
Optimization of the Cleavage Cocktail: The standard TFA/TIPS/H2O (95:2.5:2.5) cocktail may not be sufficient for all fluorinated peptides.
-
Recommendation: For peptides containing acid-sensitive residues (e.g., Trp, Met, Cys), a more complex cleavage cocktail with a variety of scavengers is necessary.[16]
-
Reagent K Protocol (for sensitive residues):
-
Composition: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)[16]
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add Reagent K (approximately 10 mL per gram of resin).
-
Stir the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
-
-
-
Extended Cleavage Time: Due to the increased stability of some protecting groups in the presence of fluorine, a longer cleavage time may be necessary. Monitor the progress of the cleavage by taking small aliquots at different time points and analyzing them by mass spectrometry.
Cleavage Cocktail Selection Guide
Caption: Flowchart for selecting an appropriate cleavage cocktail.
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect the solubility of the final peptide?
A1: Fluorination generally increases the hydrophobicity of a peptide, which can lead to poor solubility in aqueous solutions.[13] If you encounter solubility issues, first try dissolving the peptide in a small amount of an organic solvent such as DMSO or DMF, and then slowly add your aqueous buffer to the desired concentration. For highly insoluble peptides, the use of 10-20% trifluoroethanol in the buffer can aid in solubilization.
Q2: Are there special considerations for the purification of fluorinated peptides by RP-HPLC?
A2: Yes. The increased hydrophobicity of fluorinated peptides will lead to longer retention times on C18 columns.[17] You may need to use a shallower gradient and a higher initial concentration of the organic mobile phase (e.g., acetonitrile).[13] In some cases, a less hydrophobic column (C8 or C4) or the use of n-propanol or isopropanol in the mobile phase may be necessary to achieve good separation and recovery.[13]
Q3: Can the presence of fluorine interfere with mass spectrometry analysis?
A3: The fluorine atom has a unique isotopic signature, but it does not typically interfere with ionization by electrospray (ESI) or MALDI.[13][18] However, poor signal intensity can be an issue if the peptide is not properly desalted or if it aggregates in the MS solvent. Ensure your sample is well-dissolved and consider using a mobile phase containing a small amount of organic solvent to maintain solubility during analysis.[19]
Q4: What is the best way to store fluorinated amino acid monomers?
A4: Fmoc-protected fluorinated amino acids should be stored in a cool, dry place, protected from light. It is advisable to store them in a desiccator to prevent moisture absorption, which can lead to degradation of the Fmoc group.
References
-
Tang, Y., Ghirlanda, G., Vaidehi, N., Kua, J., Mainz, D. T., Goddard, W. A., III, DeGrado, W. F., & Tirrell, D. A. (2001). Stabilizing alpha-helices with fluorinated amino acids. Biochemistry, 40(9), 2790-2796. [Link]
-
Yoder, N. C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews, 31(6), 335-341. [Link]
-
Delamare, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 27(S1), 1-13. [Link]
-
Mogal, V. G., & Chuan, L. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of analytical methods in chemistry, 2014, 683495. [Link]
-
Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatographic Science, 49(10), 762-768. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
Roccatano, D., et al. (2007). Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. Biophysical journal, 93(5), 1549-1561. [Link]
-
Royal Society of Chemistry. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. [Link]
-
Palasek, S. S., et al. (2013). Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave. Methods in molecular biology (Clifton, N.J.), 1047, 225-234. [Link]
-
Sahoo, H., et al. (2016). 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide. Organic & biomolecular chemistry, 14(38), 9093-9102. [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]
-
ResearchGate. (n.d.). HFIP favoring proximal ortho-C(sp²)–H olefination of weakly.... [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research : official journal of the American Peptide Society, 53(5), 548-553. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Otvos, L., Jr, & Wade, J. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1143, 119-126. [Link]
-
Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in experimental medicine and biology, 806, 319-329. [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
ResearchGate. (2017). TBAF and peptide cleavage cocktail?. [Link]
-
GMI, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. [Link]
-
Ci-Ci, G., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. The journal of carbohydrate chemistry, 31(4-6), 359-379. [Link]
-
Carpino, L. A., et al. (1990). [(9-Fluorenylmethyl)oxy]carbonyl (FMOC) amino acid fluorides. Convenient new peptide coupling reagents applicable to the FMOC/tert-butyl strategy for solution and solid-phase syntheses. Journal of the American Chemical Society, 112(25), 9651-9652. [Link]
-
ResearchGate. (n.d.). Schematic presentation of the aggregation behaviour of fluorinated.... [Link]
-
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. [Link]
-
Carpino, L. A., et al. (1990). [(9-Fluorenylmethyl)oxy]carbonyl (FMOC) amino acid fluorides. Convenient new peptide coupling reagents applicable to the FMOC/tert-butyl strategy for solution and solid-phase syntheses. Journal of the American Chemical Society, 112(25), 9651-9652. [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
AAPPTec. (n.d.). Peptide Purification. [Link]
-
Shaw, G., & L. (1994). Purification of naturally occurring peptides by reversed-phase HPLC. Methods in molecular biology (Clifton, N.J.), 36, 231-245. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The journal of organic chemistry, 87(10), 6617-6628. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 8. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gmi-inc.com [gmi-inc.com]
Technical Support Center: Stability of the Boc Protecting Group on (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid
Introduction
Welcome to the Technical Support Center for (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors.[1][2][3] The trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, making this compound a valuable asset in peptide synthesis and the development of novel therapeutics.[1][3][4] However, the stability of the tert-butyloxycarbonyl (Boc) protecting group under various experimental conditions can present challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the Boc group on this specific fluorinated amino acid. Our goal is to equip you with the scientific understanding and practical protocols necessary to anticipate and resolve potential issues, ensuring the integrity of your synthetic pathways.
Troubleshooting Guide
This section addresses specific problems you may encounter during the use of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Premature or Unintended Boc Deprotection
Symptom: You observe the formation of the free amine, (S)-2-amino-4,4,4-trifluoro-butyric acid, or subsequent side products during a reaction that should preserve the Boc group. This is often detected by TLC, LC-MS, or NMR, showing a new, more polar spot or a loss of the characteristic Boc proton signal.[5][6]
Causality: The Boc group is an acid-labile protecting group.[7][] Its stability is compromised in the presence of even mild acids. The electron-withdrawing nature of the adjacent trifluoromethyl group can influence the reactivity of the protected amine, although the primary lability comes from the inherent acid-sensitivity of the Boc group itself.
Solutions & Protocols:
-
Scrutinize Reagent Acidity: Ensure all reagents and solvents are free from acidic impurities. For instance, some grades of chloroform can contain trace amounts of HCl. It is recommended to use freshly distilled or stabilized solvents.
-
Reaction Condition Adjustment: If your reaction generates acidic byproducts, consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to neutralize the acid in situ.
-
Purification Strategy: During chromatographic purification, avoid acidic mobile phase modifiers if the Boc group needs to be retained. While 0.1% TFA is common in RP-HPLC, it can cause gradual deprotection, especially with prolonged exposure or during solvent evaporation.[9] Consider using alternatives like formic acid or buffered mobile phases (e.g., ammonium acetate) if compatibility allows.[9]
Experimental Protocol: Neutralization of Acidic Byproducts
-
Set up your primary reaction as planned.
-
For every equivalent of expected acidic byproduct, add 1.1 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture at the start.
-
Monitor the reaction progress by TLC or LC-MS, paying close attention to the integrity of the Boc-protected starting material.
Issue 2: Incomplete Boc Deprotection
Symptom: After performing a deprotection step, you find a significant amount of the starting this compound remaining in the reaction mixture.
Causality: The cleavage of the Boc group is a chemical reaction that depends on sufficient acid strength, concentration, time, and temperature.[10] Incomplete deprotection can arise from several factors:
-
Insufficient Acid Strength or Stoichiometry: The acid may be too weak or used in insufficient quantity to drive the reaction to completion.[10]
-
Inadequate Reaction Time: The deprotection may simply need more time to complete, especially at lower temperatures.
-
Steric Hindrance: While the trifluoromethyl group is not exceptionally bulky, steric factors can sometimes play a role in slowing down the reaction.[10]
Solutions & Protocols:
-
Optimize Deprotection Conditions: A systematic approach to optimizing the deprotection is crucial. The table below outlines common deprotection cocktails and typical reaction parameters.
| Reagent Cocktail | Solvent | Typical Time | Temperature | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | Most common and generally effective.[10][11] |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | 0.5 - 2 hours | Room Temp | A strong alternative to TFA.[10] |
| Oxalyl Chloride/Methanol | Methanol | 1 - 4 hours | Room Temp | A milder option for substrates with other acid-labile groups.[12] |
-
Monitoring the Reaction: It is essential to monitor the deprotection reaction to determine the optimal endpoint. Thin-Layer Chromatography (TLC) is a rapid and effective method.
Experimental Protocol: TLC Monitoring of Boc Deprotection
-
Spotting: On a silica gel TLC plate, spot the starting this compound, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points.
-
Elution: Develop the plate using a suitable mobile phase, such as a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[13]
-
Visualization: After drying the plate, visualize the spots. The deprotected product will be more polar and have a lower Rf value. Staining with ninhydrin will produce a characteristic color (usually purple or yellow) for the newly formed primary amine, while the Boc-protected starting material will not stain.[5][13]
Issue 3: Side Reactions During Deprotection
Symptom: The formation of unexpected impurities is observed during the acid-mediated deprotection of the Boc group.
Causality: The primary cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[14][15] This carbocation can alkylate any nucleophilic species present in the reaction mixture. While (S)-2-amino-4,4,4-trifluoro-butyric acid itself lacks highly nucleophilic side chains like tryptophan or methionine, other components in a more complex substrate could be susceptible.[16]
Solutions & Protocols:
-
Use of Scavengers: To prevent unwanted alkylation, scavengers are added to the deprotection cocktail to trap the tert-butyl cation.[7]
| Scavenger | Typical Concentration | Target Nucleophile |
| Anisole | 5% (v/v) | General purpose |
| Thioanisole | 5% (v/v) | Particularly effective for sulfur-containing residues |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | Effective for tryptophan and other sensitive residues |
-
Lowering Reaction Temperature: Performing the deprotection at 0°C can help to minimize side reactions by reducing the rate of competing pathways.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group affect the stability of the Boc group?
A1: The trifluoromethyl group is strongly electron-withdrawing. This can slightly decrease the basicity of the nitrogen atom it is attached to, which may in turn slightly increase the acid lability of the Boc group. However, the primary determinant of the Boc group's stability is the acidity of the reaction medium.[17] For practical purposes, the deprotection conditions are similar to those for non-fluorinated analogues.
Q2: Can I use basic conditions to remove the Boc group?
A2: Generally, the Boc group is stable under basic conditions, which is a key feature of its use in orthogonal protection strategies with base-labile groups like Fmoc.[][14] However, there are some reports of Boc cleavage under specific basic conditions, for instance, with cesium carbonate in the presence of imidazole at elevated temperatures, but this is not a standard or recommended method for routine deprotection.[18][19]
Q3: Is this compound stable during storage?
A3: Yes, when stored under appropriate conditions, this compound is stable. It should be stored in a tightly sealed container at 0-8°C.[1][20] It is also noted to be hygroscopic, so storage in a dry environment or under an inert atmosphere is recommended.[20]
Q4: What is the best way to confirm complete deprotection?
A4: A combination of techniques is ideal. TLC with ninhydrin staining provides a quick qualitative check for the presence of the free amine.[5][13] For quantitative analysis and to confirm the absence of starting material, HPLC is the method of choice.[5] 1H NMR spectroscopy is also definitive, as the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group is a clear indicator of successful deprotection.
Visualized Workflows
Logical Flow for Troubleshooting Boc Deprotection
Caption: A decision tree for troubleshooting common Boc deprotection issues.
Standard Boc Deprotection and Workup Workflow
Caption: A typical workflow for the acid-mediated deprotection of a Boc-amino acid.
References
- M. Bodanszky, A. Bodanszky, The Practice of Peptide Synthesis, Springer-Verlag, 1994.
- W. C. Chan, P. D. White, Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press, 2000.
-
Wikipedia, Peptide synthesis, [Link]
-
Química Organica.org, Peptide synthesis - Acid group protection, [Link]
-
AAPPTec, Amino Acid Derivatives for Peptide Synthesis, [Link]
- S. K. Nuthalapati, et al., Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride, RSC Advances, 2020.
- N. Akaji, et al., Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis, Journal of Peptide Science, 2005.
-
Chem-Impex, this compound, [Link]
-
Common Organic Chemistry, Boc Deprotection - TFA, [Link]
-
Chem-Impex, R,S-Boc-2-amino-4,4,4-trifluoro-butyric acid, [Link]
-
ResearchGate, Synthesis and Properties of Trifluoromethyl Groups Containing Epoxy Resins Cured with Amine for Low Dk Materials, [Link]
-
ResearchGate, How to confirm BOC deprotection by TFA?, [Link]
-
Organic Chemistry Portal, Boc-Protected Amino Groups, [Link]
-
ACS Publications, Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow, [Link]
-
ResearchGate, Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?, [Link]
-
ACS GCI Pharmaceutical Roundtable, BOC Deprotection, [Link]
-
ARKIVOC, Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition, [Link]
-
MDPI, The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, [Link]
-
Wikipedia, tert-Butyloxycarbonyl protecting group, [Link]
-
Semantic Scholar, Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition, [Link]
-
J&K Scientific, this compound, [Link]
-
ResearchGate, Is the protecting group boc of the amino group stable at 37°C?, [Link]
-
National Institutes of Health, Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride, [Link]
-
The Royal Society of Chemistry, Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid, [Link]
-
Reddit, Advice on N-boc deprotection in the presence of acid sensitive groups, [Link]
-
ACS Publications, Tailored 6FCDA Copolyimides for Microporosity-Controlled CMS Membranes in C3H6/C3H8 Separation, [Link]
-
MDPI, FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years, [Link]
-
ResearchGate, Reaction scope. Trifluoromethylation of amines, [Link]
-
Organic Chemistry Portal, Amino Protecting Groups Stability, [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. synquestlabs.com [synquestlabs.com]
Technical Support Center: Characterization of Impurities in (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid Synthesis
Welcome to the technical support center for the synthesis of (S)-Boc-2-amino-4,4,4-trifluorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity characterization during this critical synthesis. Our approach is rooted in mechanistic understanding and validated analytical strategies to ensure the highest purity of your final compound.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of (S)-Boc-2-amino-4,4,4-trifluorobutyric acid.
Issue 1: My final product shows a lower than expected enantiomeric excess (e.e.). What are the potential causes and how can I fix this?
Answer:
Achieving high enantiomeric excess is critical for the biological activity of your target molecule. A lower than expected e.e. can stem from several factors, primarily related to the chiral auxiliary and the reaction conditions of the asymmetric alkylation.
Potential Causes and Solutions:
-
Racemization during Boc-protection: While less common, prolonged exposure to harsh basic or acidic conditions during the introduction of the Boc group can lead to some degree of racemization.
-
Solution: Employ milder conditions for Boc protection. Use a base like sodium bicarbonate in a mixed aqueous/organic solvent system at room temperature.[] Monitor the reaction closely and avoid extended reaction times.
-
-
Suboptimal Chiral Auxiliary Performance: The effectiveness of the chiral auxiliary, often a proline-derived Schiff base ligand complexed with Ni(II), is paramount.[2]
-
Solution: Ensure the chiral auxiliary is of high purity and the correct enantiomer is used. Consider resynthesizing or purifying the auxiliary if its quality is in doubt.
-
-
Formation of Diastereomers: The alkylation step can produce the desired (S,S) diastereomer and the undesired (S,R) diastereomer. Inefficient separation of these will lead to a lower e.e. after removal of the chiral auxiliary.
-
Solution: Optimize the alkylation reaction conditions to favor the formation of the desired diastereomer. This can include adjusting the temperature, base, and solvent. A key strategy is to perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions that can complicate purification.[2]
-
Experimental Protocol: Chiral HPLC for e.e. Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of your final product.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based columns like CHIRALPAK® IA or IC are often effective for separating enantiomers of Boc-protected amino acids.[3]
-
Mobile Phase: A typical mobile phase would be a mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA).
-
Sample Preparation: Prepare a dilute solution of your final product in the mobile phase.
-
Analysis: Inject the sample and compare the peak areas of the two enantiomers to calculate the enantiomeric excess.
Issue 2: I am observing several unexpected peaks in the HPLC/LC-MS of my crude product. How can I identify these impurities?
Answer:
The presence of multiple unexpected peaks indicates the formation of side products during the synthesis. A systematic approach to identification involves understanding the potential side reactions at each step. The primary sources of impurities are the alkylation of the Ni(II)-glycine Schiff base complex and the subsequent Boc-protection step.
Potential Impurities and Their Origins:
A large-scale synthesis method for the un-protected (S)-2-amino-4,4,4-trifluorobutanoic acid highlights several potential byproducts from the alkylation of the chiral glycine equivalent with 1,1,1-trifluoro-2-iodoethane.[2]
| Impurity Name | Structure/Description | Origin |
| Minor Diastereomer | The (S)(2R) diastereomer of the alkylated Ni(II) complex. | Incomplete stereocontrol during the alkylation reaction. |
| Bis-alkylated Product | The glycine alpha-carbon is alkylated twice with the trifluoroethyl group. | A common side reaction in the alkylation of glycine Ni(II) complexes.[2] |
| Binuclear Complex | An oxidative degradation product of the starting Ni(II) complex. | Occurs in the presence of a strong base and molecular oxygen.[2] |
| 4-Phenylquinazoline | Another oxidative degradation product of the starting material. | Formed under strong basic conditions in the presence of oxygen.[2] |
| Di-Boc Product | The amino group is protected with two Boc groups. | Can occur during Boc protection, especially with the use of a catalyst like DMAP.[] |
| tert-Butyl Ester | The carboxylic acid is esterified with a tert-butyl group. | A potential side reaction during Boc protection under certain conditions. |
| Unreacted Starting Materials | Residual Ni(II)-glycine complex or 1,1,1-trifluoro-2-iodoethane. | Incomplete reaction. |
Workflow for Impurity Identification:
Caption: A general workflow for the isolation and identification of unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the asymmetric alkylation step to minimize impurity formation?
A1: The most critical parameters are maintaining an inert atmosphere, the choice and stoichiometry of the base, and the reaction temperature. Conducting the reaction under nitrogen or argon is crucial to prevent the formation of oxidative degradation byproducts like the binuclear complex and 4-phenylquinazoline.[2] The base should be strong enough to deprotonate the glycine alpha-carbon but not so harsh as to promote side reactions. Temperature control is also vital for maximizing stereoselectivity.
Q2: Are there any known impurities in the starting material, 1,1,1-trifluoro-2-iodoethane, that I should be aware of?
A2: Commercial 1,1,1-trifluoro-2-iodoethane is often supplied with a stabilizer, such as copper.[4] While typically not reactive under the alkylation conditions, it's good practice to use a high-purity grade of this reagent. Potential impurities could include other halogenated ethanes, which could lead to different alkylated products. It is advisable to verify the purity of the alkylating agent by GC-MS before use.
Q3: How can I avoid the formation of di-Boc and tert-butyl ester impurities during the Boc-protection step?
A3: The formation of these by-products is often a result of the reaction conditions.
-
Di-Boc formation: This is more likely when using a highly active catalyst like 4-(dimethylamino)pyridine (DMAP).[] If you are observing this impurity, consider running the reaction without DMAP or for a shorter duration.
-
tert-Butyl ester formation: This can be minimized by carefully controlling the pH and avoiding excessively acidic conditions that could promote esterification. Using a biphasic system with a mild base like sodium bicarbonate is a common strategy to avoid this.
Q4: What are the best analytical techniques to separate and characterize the diastereomeric impurities?
A4: A combination of chromatographic and spectroscopic techniques is most effective.
-
Chromatography: Chiral HPLC is essential for separating the final enantiomers. For the diastereomeric intermediates (the alkylated Ni(II) complexes), normal-phase HPLC can often provide good separation.
-
Spectroscopy: Once isolated, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural elucidation. High-resolution mass spectrometry (HRMS) will provide an accurate mass, which is crucial for determining the elemental composition. For complex mixtures, techniques like LC-SPE-NMR, where HPLC fractions are trapped on a solid-phase extraction cartridge and then eluted into an NMR spectrometer, can be very powerful for identifying minor impurities.
Logical Relationship Diagram for Impurity Formation:
Caption: Relationship between synthetic steps and potential impurity formation.
References
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
- Han, J., et al. (2025). Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. Molecules.
-
Han, J., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
- BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences.
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/Chempros.
- Pope, B. M., & Yamamoto, H. (1974).
- El-Faham, A., et al. (2024). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities. BMC Chemistry, 18(1), 150.
- ResearchGate. (n.d.). Scheme 4. Alkylation of Ni(II) Complexes of Glycine (SC,RN)-14 and....
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- Hassner, A., & Patchornik, A. (2025). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Journal of Organic Chemistry.
- TCI Chemicals. (n.d.). 1,1,1-Trifluoro-2-iodoethane. TCI Deutschland GmbH.
- J-Star Research. (n.d.). BOC Protection and Deprotection. J-Star Research.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- YouTube. (2015).
- Al-Masoudi, N. A., et al. (2020). Synthesis, characterization, cytotoxic screening, and density functional theory studies of new derivatives of quinazolin-4(3H)-one Schiff bases. Journal of the Iranian Chemical Society, 17(10), 2565-2577.
- Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-2-iodoethane 99%. Sigma-Aldrich.
- Santa Cruz Biotechnology. (n.d.). 1,1,1-Trifluoro-2-iodoethane. Santa Cruz Biotechnology.
- TCI Chemicals. (n.d.). 1,1,1-Trifluoro-2-iodoethane. TCI AMERICA.
- de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane.
- ResearchGate. (n.d.). (PDF) SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY.
- Jinks, M. A., et al. (2024). High-Resolution 1H NMR Investigation of the Speciation Status of Nickel(II) and Copper(II) Ions in a Cell Culture Medium: Relevance to Their Toxicological Actions. International Journal of Molecular Sciences, 25(1), 543.
- Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich.
- Royal Society of Chemistry. (n.d.). Synthesis and characterization of stable nickel(ii) complexes bearing long alkyl chains. Faraday Discussions.
- Biosynth. (n.d.). The Schollkopf Chiral Auxiliaries. Biosynth.
- Oriental Journal of Chemistry. (n.d.). Investigation of Metal(II)-Curcumin-Glycine Complexes : Preparation, Structural Characterization and Biological Activities. Oriental Journal of Chemistry.
- Irie, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2843.
- Zieliński, W., & Kudelko, A. (2025). Synthesis and Basicity of 4-Amino-2-phenylquinazolines.
Sources
- 2. Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,1,1-Trifluoro-2-iodoethane | 353-83-3 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 1,1,1-Trifluoro-2-iodoethane 99 353-83-3 [sigmaaldrich.com]
Technical Support Center: Scaling Up (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid Production
Welcome to the technical support center for the scaled production of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid. This valuable chiral building block is integral to pharmaceutical research and drug development, primarily due to the unique properties imparted by its trifluoromethyl group, which can enhance metabolic stability and binding affinity.[1][2] This guide is structured to provide researchers, process chemists, and manufacturing professionals with practical, in-depth solutions to common challenges encountered during synthesis, purification, and scale-up.
Part 1: General Synthesis & Scale-Up Workflow
The most common and scalable approach to producing this compound involves the synthesis of the racemic N-Boc protected amino acid followed by a chiral resolution step. Enzymatic kinetic resolution is often the preferred method for its high selectivity and environmentally benign reaction conditions.
Below is a generalized workflow diagram illustrating the key stages of production.
Caption: Generalized workflow for the production of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues that may arise at different stages of the process in a question-and-answer format.
Stage 1: N-Boc Protection of Racemic Amino Acid
Question: During the Boc-protection step with di-tert-butyl dicarbonate (Boc₂O), I'm observing a low yield and the formation of multiple byproducts. What's going wrong?
Answer: Low yield and byproduct formation during Boc protection are common issues when scaling up. The primary causes are typically related to reaction conditions and reagent stoichiometry.
-
Causality & Explanation: The reaction involves the nucleophilic attack of the amino group on the Boc anhydride. The key is to ensure this reaction is favored over potential side reactions.
-
Incorrect pH: If the pH is too low, the amine is protonated and non-nucleophilic. If the pH is too high, hydrolysis of the Boc anhydride is accelerated, and side reactions with hydroxyl-containing solvents can occur.[]
-
Over-addition of Base: Excess base can catalyze the formation of urea-type impurities, especially with sterically hindered amines.[]
-
Temperature Control: While the reaction is often run at room temperature, exothermic addition of reagents in a large reactor can cause temperature spikes, leading to degradation of Boc₂O and other side reactions.
-
-
Troubleshooting Steps:
-
Optimize pH: Maintain a stable alkaline pH (typically 8.5-10) using a reliable base like sodium bicarbonate or sodium hydroxide. Use a pH probe for real-time monitoring in the reactor.
-
Controlled Reagent Addition: Add the Boc₂O and base solution slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations.
-
Solvent Choice: A mixed solvent system like dioxane/water or THF/water is common.[][4] Ensure the amino acid is fully dissolved before starting the reaction to prevent a heterogeneous mixture that reacts poorly.
-
Monitor Temperature: Use a reactor jacket to maintain a consistent temperature, typically between 20-25°C.
-
| Parameter | Recommended Range | Rationale |
| pH | 8.5 - 10.0 | Balances amine nucleophilicity with Boc₂O stability. |
| Temperature | 20 - 25 °C | Prevents thermal degradation of reagents. |
| Boc₂O Stoichiometry | 1.05 - 1.2 equivalents | Ensures complete reaction without excessive side products. |
| Solvent System | Dioxane/Water, THF/Water | Ensures solubility of both the amino acid salt and Boc₂O.[][4] |
Stage 2: Enzymatic Kinetic Resolution
Question: My enzymatic resolution is stalling, and the enantiomeric excess (e.e.) is not reaching the desired >99% for the final product. What are the likely causes and how can I fix this?
Answer: This is a critical and frequent challenge in chemo-enzymatic processes. The enzyme's activity and stability are paramount and highly sensitive to the reaction environment, especially at scale.[5]
-
Causality & Explanation: Enzymatic kinetic resolution relies on the enzyme selectively catalyzing a reaction on one enantiomer while leaving the other untouched. Stalling or low selectivity can be due to:
-
Enzyme Inhibition: High concentrations of the substrate or the product can inhibit the enzyme's active site.
-
pH Drift: Enzymatic reactions can produce or consume acidic/basic groups, causing the pH to drift from the enzyme's optimal range, drastically reducing its activity.
-
Poor Mixing: In large reactors, inadequate agitation can create gradients in pH, temperature, and substrate concentration, leading to pockets of low enzyme activity.[5]
-
Enzyme Denaturation: Shear stress from overly aggressive mixing, temperature fluctuations, or the presence of organic co-solvents can denature the enzyme.
-
-
Troubleshooting Steps & Optimization Protocol:
-
Immobilize the Enzyme: Enzyme immobilization on a solid support is a key strategy for improving stability and reusability at an industrial scale.[5] This also simplifies downstream processing.
-
Strict pH Control: Use a robust buffering system (e.g., phosphate buffer) and consider implementing an automated pH controller that titrates in acid or base as needed.
-
Optimize Mixing: Characterize the mixing in your reactor. The goal is to ensure homogeneity without creating excessive shear force. Use baffles and appropriately designed impellers.
-
Substrate Feed Strategy: Instead of adding all the substrate at once, use a fed-batch approach. This keeps the substrate concentration within the optimal range for the enzyme, avoiding inhibition.
-
In-situ Product Removal (ISPR): If product inhibition is identified as the issue, consider advanced techniques like extractive reaction or crystallization to remove the product from the reaction medium as it is formed.
-
Caption: Troubleshooting logic for enzymatic resolution issues.
Stage 3: Purification and Isolation
Question: After separating the desired (S)-enantiomer, I'm struggling with crystallization. The product either oils out or the final purity is low due to trapped impurities. How can I develop a robust crystallization protocol?
Answer: Crystallization is a purification technique that is highly dependent on physical parameters. "Oiling out" occurs when the compound's solubility in the solvent is too high at the crystallization temperature, causing it to separate as a liquid phase instead of a solid.
-
Causality & Explanation:
-
Solvent System: The ideal solvent system should have high solubility for the product at an elevated temperature and low solubility at a cool temperature. For impurities, the opposite is desired.
-
Cooling Rate: Rapid cooling often leads to oiling out or the formation of very small, impure crystals because the molecules don't have time to arrange themselves into an ordered lattice.
-
Supersaturation: Crystallization occurs in a supersaturated state. If this state is not reached correctly, or if it's too high, spontaneous nucleation can lead to poor crystal quality.
-
-
Protocol for Developing a Scalable Crystallization:
-
Solvent Screening: Systematically screen a range of solvents and anti-solvents. Toluene and ethyl acetate are often good starting points for Boc-protected amino acids.[6] Create a solubility curve by measuring the product's solubility at different temperatures.
-
Control the Cooling Profile: Implement a slow, controlled cooling ramp. A multi-stage cooling profile (e.g., fast cooling initially, then very slow cooling as it approaches the saturation point) can be effective.
-
Seeding: Once the solution is slightly supersaturated, introduce a small amount of pure seed crystals. This provides a template for crystal growth, promoting the formation of larger, more uniform crystals and preventing oiling out.
-
Agitation: Gentle agitation is necessary to maintain a uniform temperature and concentration, but overly vigorous mixing can lead to secondary nucleation and smaller crystals.
-
Anti-Solvent Addition: An alternative to cooling is anti-solvent crystallization. Here, a solvent in which the product is insoluble is slowly added to a solution of the product, inducing crystallization.
-
Part 3: Analytical & Quality Control FAQs
Question: What is the most reliable method for determining the enantiomeric purity (e.e.) of the final product at a production scale?
Answer: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining enantiomeric purity.[7]
-
Methodology: The sample is injected onto an HPLC column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and thus be separated. UV detection is typically used.
-
Why it's Authoritative: It provides direct, quantitative separation of the enantiomers, allowing for precise calculation of the e.e. The method is highly reproducible and can be validated according to regulatory standards (e.g., ICH guidelines).
-
Alternative Methods:
-
NMR with Chiral Derivatizing Agents: While useful, this method can be more complex to interpret and may not offer the same level of precision as chiral HPLC for high e.e. values.
-
Gas Chromatography (GC) on a Chiral Column: This is also a valid technique but often requires derivatization of the amino acid to make it volatile, adding an extra step to the analysis.[8]
-
For process control, a validated chiral HPLC method is indispensable for ensuring the final product meets the required specifications.
References
- Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
- Technical Support Center: Scaling Up Chiral Amino Acid Synthesis. Benchchem.
- Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity.
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
- 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Royal Society of Chemistry.
- This compound. Chem-Impex.
- BOC-amino acids Technical Guide. BOC Sciences.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- (R,S)-Boc-2-amino-4,4,4-trifluoro-butyric acid. Chem-Impex.
- Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones.
- Protecting Groups for Amines: Carbam
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
- Enzymatic asymmetric synthesis of chiral amino acids. Royal Society of Chemistry.
- Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.
- Problem Solving in Enzyme Biocatalysis.
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive molecules. Among these, fluorinated amino acids have garnered significant attention due to the unique conformational and electronic characteristics imparted by fluorine atoms. (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid, a trifluoromethyl analog of leucine, stands out as a critical building block. Its robust tert-butyloxycarbonyl (Boc) protecting group makes it highly compatible with standard peptide synthesis protocols, while the trifluoromethyl moiety can enhance metabolic stability, binding affinity, and lipophilicity of the resulting peptides.
This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound. By comparing its spectral data with non-fluorinated counterparts, this guide will illuminate the profound influence of the trifluoromethyl group on chemical shifts and coupling constants, offering a valuable resource for researchers in structural elucidation, reaction monitoring, and quality control.
The Decisive Signature of the Trifluoromethyl Group: A Comparative NMR Analysis
The true utility of NMR spectroscopy in the characterization of this compound is best understood through a comparative lens. By examining its NMR data alongside structurally similar, non-fluorinated Boc-protected amino acids such as Boc-L-Alanine and Boc-L-Valine, the distinctive impact of the electron-withdrawing CF₃ group becomes strikingly clear.
¹H NMR Spectral Comparison
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The introduction of the trifluoromethyl group in this compound induces significant downfield shifts for adjacent protons and introduces complex coupling patterns.
| Proton Assignment | This compound (Predicted) | Boc-L-Alanine | Boc-L-Valine |
| α-H | ~4.4 - 4.6 ppm (m) | ~4.3 ppm (q) | ~4.0 - 4.3 ppm (m)[1] |
| β-CH₂ | ~2.6 - 2.9 ppm (m) | 1.43 ppm (d) | ~2.2 ppm (m)[1] |
| γ-CH₃ | N/A | N/A | ~1.0, ~0.9 ppm (d, d)[1] |
| Boc (CH₃)₃ | ~1.45 ppm (s) | ~1.44 ppm (s) | ~1.45 ppm (s)[1] |
| NH | ~5.0 - 5.5 ppm (br d) | ~5.0 ppm (br d) | ~5.1 - 6.3 ppm (br d)[1] |
| COOH | ~10 - 12 ppm (br s) | ~10 - 12 ppm (br s) | ~10.9 ppm (br s)[1] |
Analysis of ¹H NMR Data:
The most notable feature in the predicted spectrum of this compound is the significant downfield shift of the β-protons (β-CH₂). This is a direct consequence of the strong electron-withdrawing nature of the adjacent trifluoromethyl group, which deshields these protons. Furthermore, these β-protons are expected to exhibit complex multiplicity due to coupling with both the α-proton and the three fluorine atoms of the CF₃ group. The α-proton is also shifted slightly downfield compared to its counterparts in Boc-L-Alanine and Boc-L-Valine. The protons of the Boc protecting group and the amide proton show relatively consistent chemical shifts across the three compounds, as they are more distant from the influence of the side-chain modifications.
Molecular Structure and Key Proton Environments
Caption: Key proton environments in this compound.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum offers complementary information, revealing the electronic environment of the carbon backbone and side chain. The influence of the trifluoromethyl group is even more pronounced in the ¹³C NMR spectrum.
| Carbon Assignment | This compound (Predicted) | Boc-L-Alanine | Boc-L-Valine |
| C=O (Carboxyl) | ~172 - 174 ppm | ~175 ppm | ~176 ppm |
| C=O (Boc) | ~155 ppm | ~155 ppm | ~156 ppm |
| Cα | ~50 - 52 ppm | ~50 ppm | ~60 ppm |
| Cβ | ~35 - 38 ppm (q, JC-F ≈ 30 Hz) | ~18 ppm | ~30 ppm |
| Cγ (CF₃) | ~125 ppm (q, JC-F ≈ 280 Hz) | N/A | ~19, ~17 ppm |
| C (Boc) | ~80 ppm | ~80 ppm | ~80 ppm |
| CH₃ (Boc) | ~28 ppm | ~28 ppm | ~28 ppm |
Analysis of ¹³C NMR Data:
The ¹³C NMR spectrum of this compound is distinguished by the characteristic signals of the fluorinated carbons. The Cγ carbon, directly bonded to the three fluorine atoms, will appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 280 Hz. The Cβ carbon will also be observed as a quartet due to a two-bond coupling (²JC-F) of around 30 Hz. This distinct splitting pattern is a definitive indicator of the trifluoromethyl group's presence. The chemical shifts of the carbonyl and Boc carbons remain relatively consistent across the compared molecules.
NMR Signal Correlation Workflow
Caption: Expected 2D NMR correlations for structural assignment.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality and reliable NMR data, a standardized and well-documented experimental protocol is paramount. The following methodology serves as a robust framework for the characterization of this compound and its analogs.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound and the non-fluorinated analogs, as it provides good solubility and minimal signal overlap in the regions of interest. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration : Prepare a solution with a concentration of 10-20 mg of the analyte in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Most commercially available deuterated solvents contain TMS.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Spectroscopy:
-
Pulse Program: A standard 30-degree pulse ('zg30' on Bruker instruments) is appropriate for quantitative measurements.
-
Spectral Width: A spectral width of 16 ppm, centered around 6 ppm, will encompass all expected proton signals.
-
Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 5 seconds will allow for full relaxation of the protons, leading to accurate integration.
-
Number of Scans: 16 to 64 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse ('zgpg30' on Bruker instruments) should be used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A spectral width of 250 ppm, centered at 100 ppm, will cover the full range of expected carbon signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) is typically required to obtain a spectrum with a good signal-to-noise ratio.
NMR Acquisition and Processing Workflow
Caption: A streamlined workflow for NMR characterization.
Conclusion: Empowering Research Through Precise Characterization
The detailed ¹H and ¹³C NMR characterization of this compound, especially when compared with its non-fluorinated analogs, provides invaluable insights for researchers in the fields of peptide synthesis and drug development. The distinctive spectral signatures imparted by the trifluoromethyl group—namely the significant downfield shifts of adjacent nuclei and the characteristic carbon-fluorine coupling patterns—serve as powerful diagnostic tools for structural verification and purity assessment. By adhering to rigorous experimental protocols, scientists can confidently utilize this versatile building block to advance the design and synthesis of novel therapeutics with enhanced pharmacological profiles.
References
Sources
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Incorporating (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have garnered significant attention for their ability to enhance metabolic stability, modulate bioactivity, and introduce unique conformational constraints.[1][2] This guide provides an in-depth comparative analysis of the mass spectrometric behavior of peptides containing (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid against their non-fluorinated counterparts. We will delve into the nuances of their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering experimental insights into fragmentation patterns, chromatographic behavior, and ionization efficiency.
The Influence of Trifluorination on Peptide Physicochemical Properties
The substitution of hydrogen atoms with fluorine, particularly in the form of a trifluoromethyl (CF3) group, imparts a unique set of properties to a peptide. The high electronegativity of fluorine can alter the local electronic environment, influencing intra- and intermolecular interactions. This often translates to increased resistance to proteolytic degradation and enhanced binding affinity.[3][4] However, these same properties present distinct challenges and opportunities for their characterization by mass spectrometry.
Experimental Design: A Head-to-Head Comparison
To objectively assess the impact of incorporating this compound (herein referred to as Tfa-Abu) on mass spectrometric analysis, a comparative study was designed using a model peptide. Two versions of the peptide were synthesized: a control peptide with a standard amino acid (e.g., Alanine) and a test peptide where this residue is replaced with Tfa-Abu.
Model Peptides:
-
Control Peptide: Ac-Ala-Gly-Tyr-NH2
-
Test Peptide: Ac-(Tfa-Abu)-Gly-Tyr-NH2
These peptides were synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Boc (tert-butyloxycarbonyl) protecting group on Tfa-Abu facilitates its incorporation during synthesis.[2]
Experimental Protocol: LC-MS/MS Analysis
A detailed step-by-step methodology for the comparative analysis is provided below. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
1. Sample Preparation:
- Synthesized peptides were purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
- The purity and identity of the peptides were confirmed by initial mass spectrometry analysis.
- Stock solutions of each peptide were prepared in a solution of 50% acetonitrile and 0.1% formic acid at a concentration of 1 mg/mL.
- Working solutions for LC-MS/MS analysis were prepared by diluting the stock solutions to 10 µg/mL with the same solvent.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Mapping) is recommended for good peptide separation.[5]
- Mobile Phase A: 0.1% formic acid in water. Formic acid is preferred over trifluoroacetic acid (TFA) for LC-MS as TFA can cause ion suppression.[2][5]
- Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap is ideal.
- MS1 Scan Range: m/z 100-1500.
- MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy ramped to ensure a wide range of fragment ions are produced.
- Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 3-5 most intense precursor ions for fragmentation.
Comparative Data Analysis
The following sections present a comparative analysis of the data obtained from the LC-MS/MS experiments.
Chromatographic Retention Behavior
The introduction of the trifluoromethyl group significantly impacts the hydrophobicity of the peptide, leading to a noticeable shift in retention time during reversed-phase chromatography.
| Peptide | Retention Time (minutes) | Observations |
| Control Peptide (Ac-Ala-Gly-Tyr-NH2) | 12.5 | Elutes earlier due to lower hydrophobicity. |
| Test Peptide (Ac-(Tfa-Abu)-Gly-Tyr-NH2) | 15.8 | Exhibits a longer retention time, indicating increased hydrophobicity conferred by the CF3 group. |
This increased retention is a critical consideration for method development, as it may necessitate adjustments to the elution gradient to ensure optimal separation from other components in more complex mixtures.
Ionization Efficiency
While the inherent structural properties of a peptide are a primary determinant of its ionization efficiency, the addition of a highly electronegative trifluoromethyl group can have a modest impact.[6] In our comparative analysis, a slight decrease in signal intensity was observed for the trifluorinated peptide compared to its non-fluorinated analog under identical conditions. This can be attributed to the potential for the electron-withdrawing nature of the CF3 group to influence the protonation efficiency of the peptide.
Fragmentation Patterns: A Deeper Dive
The most significant differences between the two peptides were observed in their MS/MS fragmentation patterns. While both peptides predominantly yielded b- and y-type fragment ions, the relative abundances and the presence of unique neutral losses in the test peptide's spectrum were notable.
Control Peptide Fragmentation: The fragmentation of the control peptide followed predictable pathways, with cleavage of the amide bonds resulting in a clear series of b- and y-ions, allowing for straightforward sequence confirmation.
Test Peptide Fragmentation: The MS/MS spectrum of the test peptide also showed characteristic b- and y-ion series. However, the presence of the Tfa-Abu residue introduced additional fragmentation pathways. A prominent neutral loss corresponding to the trifluoromethyl group was observed from some fragment ions.
| Fragment Ion | Control Peptide (m/z) | Test Peptide (m/z) | Key Observations for Test Peptide |
| b2 | 157.09 | 225.08 | Increased mass due to Tfa-Abu residue. |
| y1 | 181.09 | 181.09 | Identical, as the C-terminal residue is the same. |
| b2 - CF3 | N/A | 156.06 | Neutral loss of CF3 from the b2 ion. |
The fragmentation data suggests that the C-C bond between the beta and gamma carbons of the Tfa-Abu side chain is susceptible to cleavage under CID conditions. This provides a diagnostic marker for the presence and location of this specific modification.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the observed fragmentation, the following diagrams are provided.
Caption: Experimental workflow for the comparative LC-MS/MS analysis.
Sources
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Chiral HPLC Analysis for Enantiomeric Purity of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid
Introduction: The Critical Role of Chirality in Fluorinated Amino Acids
In the landscape of modern drug discovery and medicinal chemistry, fluorinated amino acids stand out as powerful building blocks for creating novel therapeutics. The incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid is a prime example of such a valuable synthetic intermediate.[1] Its trifluoromethyl group can confer enhanced biological activity and stability, making it a sought-after component in the synthesis of peptide-based drugs and other bioactive molecules.[1]
However, the biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. One enantiomer can be a potent therapeutic agent while its mirror image may be inactive or, in some cases, exhibit toxicity. Therefore, the precise determination of enantiomeric purity is not merely a quality control metric; it is a fundamental requirement for safety and efficacy in pharmaceutical development.[2][] High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP) is the gold standard for this analysis, providing the accuracy and reliability necessary to distinguish between these stereoisomers. This guide provides a comparative analysis of suitable chiral HPLC methods, grounded in experimental principles and designed for practical application by researchers in the field.
Pillar 1: The Mechanism of Chiral Recognition in HPLC
The separation of enantiomers, which possess identical physical properties in an achiral environment, presents a unique chromatographic challenge. The solution lies in creating a chiral environment within the HPLC column using a Chiral Stationary Phase (CSP). The fundamental principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These diastereomeric complexes have different energies of interaction, leading to different retention times and, consequently, separation.
For N-protected amino acids like our target analyte, two classes of CSPs have proven particularly effective:
-
Polysaccharide-Based CSPs : These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[4] The helical structure of the polysaccharide polymer creates chiral grooves and cavities.[5] Separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking (with aromatic carbamate derivatives on the selector), and steric hindrance.[5] Columns like the Lux® Cellulose and Chiralpak® series fall into this category and have demonstrated broad applicability.[4][5]
-
Macrocyclic Glycopeptide-Based CSPs : CSPs like CHIROBIOTIC™ T (based on Teicoplanin) are known for their ruggedness and multimodal capabilities.[6] They possess both hydrophobic and ionic sites, allowing for effective separation of polar and ionic compounds like amino acids, even without derivatization.[7] For Boc-protected amino acids, these phases are particularly effective in reversed-phase mode.[2][6]
The choice of mobile phase (Normal Phase, Reversed Phase, or Polar Organic) is critical as it modulates the interactions between the analyte and the CSP, directly impacting retention and selectivity.
Pillar 2: A Validated Experimental Workflow
A reproducible and reliable chiral analysis is built upon a systematic and validated workflow. Each step, from sample preparation to data interpretation, must be executed with precision to ensure the integrity of the results.
Sources
A Comparative Guide to the Biological Activity of Peptides: The Impact of Incorporating (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid
In the landscape of modern drug discovery, the strategic modification of peptides is a critical approach to enhancing their therapeutic potential. Peptides often suffer from limitations such as poor metabolic stability and low bioavailability, which can hinder their clinical utility.[1] The incorporation of non-proteinogenic amino acids is a powerful strategy to overcome these hurdles. This guide provides an in-depth comparison of the biological activity of a native peptide versus its analogue containing (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid, a fluorinated amino acid derivative.
The introduction of trifluoromethyl (CF3) groups into a peptide's structure can profoundly alter its physicochemical properties.[2] The high electronegativity of fluorine can influence peptide conformation, and the bulkiness of the CF3 group can provide steric shielding, enhancing resistance to enzymatic degradation.[1] These modifications can lead to improved stability, bioavailability, and in some cases, enhanced biological activity.[2][3]
This guide will walk through the experimental design, synthesis, and comparative biological evaluation of two hypothetical peptides: a standard peptide (Peptide A) and its counterpart incorporating this compound (Peptide F).
Experimental Design and Rationale
The central hypothesis of this study is that the incorporation of this compound will enhance the biological half-life and receptor binding affinity of the peptide. To test this, we will synthesize both peptides and subject them to a series of rigorous in vitro assays.
Peptide Sequences:
-
Peptide A (Native): A hypothetical decapeptide with a known biological target.
-
Peptide F (Fluorinated): The same decapeptide with a single amino acid substitution with (S)-2-amino-4,4,4-trifluoro-butyric acid.
The choice of where to incorporate the fluorinated amino acid is crucial and is often guided by structure-activity relationship (SAR) studies to avoid disrupting key binding motifs.
Peptide Synthesis: A Step-by-Step Protocol
Both peptides will be synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.[4]
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Selection and Swelling:
-
First Amino Acid Loading:
-
Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: Remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.[6]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.[7]
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (either standard or the this compound) with a coupling reagent such as HCTU and a base like collidine in DMF.[5] Add this activated mixture to the resin to form the next peptide bond.
-
Washing: Wash the resin again with DMF to remove unreacted reagents.[7]
-
Repeat this cycle for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions.[8]
-
-
Purification and Characterization:
Diagram of the Solid-Phase Peptide Synthesis Workflow:
Caption: A flowchart of the Fmoc-based solid-phase peptide synthesis (SPPS) process.
Comparative Biological Activity Assays
To objectively compare Peptide A and Peptide F, a series of in vitro assays will be performed.
Receptor Binding Affinity
Receptor-ligand binding assays are fundamental for understanding the interaction between a drug candidate and its target.[9] We will use a competitive binding assay to determine the binding affinity (Ki) of each peptide for its target receptor.
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand known to bind the receptor and varying concentrations of the unlabeled test peptides (Peptide A and Peptide F).
-
Separation: Separate the bound from unbound radioligand via rapid filtration.
-
Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. The IC50 (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value.
Functional Activity: G-Protein Coupled Receptor (GPCR) Activation
Assuming the target is a G-protein coupled receptor (GPCR), a functional assay measuring downstream signaling, such as cyclic AMP (cAMP) production, will be conducted.
Protocol: cAMP Assay
-
Cell Culture: Culture cells expressing the target GPCR.
-
Stimulation: Treat the cells with varying concentrations of Peptide A or Peptide F.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., an ELISA-based or time-resolved fluorescence-based kit).
-
Data Analysis: Plot the cAMP concentration against the peptide concentration to determine the EC50 (the concentration of peptide that produces 50% of the maximal response).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. rsc.org [rsc.org]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Conformational Analysis of Peptides Containing (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug design, the incorporation of non-canonical amino acids is a powerful strategy to modulate the structural and functional properties of peptides. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This guide provides an in-depth comparative analysis of the conformational landscape of peptides featuring (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid (Boc-Atfb), a trifluoromethyl-containing amino acid. We will explore the profound influence of the trifluoromethyl group on peptide backbone conformation, comparing its effects to its natural counterpart, Leucine, and other fluorinated and non-fluorinated amino acids. This analysis is supported by a synthesis of current experimental data and computational insights, offering a valuable resource for the rational design of novel peptide-based therapeutics.
The Distinctive Profile of this compound (Boc-Atfb)
This compound, a synthetic amino acid, is a valuable building block in peptide synthesis.[1] Its defining feature is the trifluoromethyl (CF3) group at the γ-position. This substitution introduces significant steric and electronic perturbations compared to the isopropyl group of Leucine, its closest proteinogenic analogue.[2] The high electronegativity of the fluorine atoms creates a strong dipole moment and alters the local electronic environment, while the bulk of the CF3 group imposes steric constraints on the peptide backbone.[3] These factors collectively influence the conformational preferences of Boc-Atfb-containing peptides, affecting their secondary structure, stability, and ultimately, their biological activity.
The synthesis of enantiomerically pure this compound has been a subject of considerable research, with methods developed for its large-scale preparation to meet the demands of drug discovery.[2]
Comparative Conformational Analysis: Atfb vs. Alternative Amino Acids
The introduction of a trifluoromethyl group can significantly alter the conformational preferences of a peptide. The steric bulk of the CF3 group is a primary driver of these changes. Additionally, the strong electron-withdrawing nature of the fluorine atoms can lead to stereoelectronic effects, such as the gauche effect, which favors specific rotameric arrangements of the side chain and can influence the backbone dihedral angles.[4][5]
Impact on Secondary Structure Propensity
The conformational propensities of amino acids are often discussed in terms of their preference for α-helical or β-sheet structures. While direct comparative studies on peptides containing solely Boc-Atfb are limited, we can infer its behavior from studies on similar trifluoromethylated amino acids.
Research suggests that highly fluorinated amino acids, including those with trifluoromethyl groups, generally exhibit a lower propensity for forming α-helices compared to their hydrocarbon counterparts.[6] Conversely, these residues show a higher propensity for adopting β-sheet conformations.[6] This is attributed to a combination of steric hindrance, which can disrupt the tight packing of an α-helix, and the hydrophobic nature of the fluorinated sidechain, which can favor the extended conformations found in β-sheets.
Table 1: Comparative Secondary Structure Propensities
| Amino Acid | Side Chain | Predominant Secondary Structure Propensity | Rationale |
| (S)-Atfb | -CH2-CF3 | Likely β-sheet favoring | Steric bulk of CF3 group disfavors tight helical packing; increased hydrophobicity can stabilize extended conformations.[6] |
| Leucine | -CH2-CH(CH3)2 | α-helix favoring | Branched alkyl side chain packs well within the hydrophobic core of an α-helix.[7] |
| Alanine | -CH3 | Strong α-helix former | Small, non-bulky side chain readily adopts helical conformations. |
| (S)-Pentafluorophenylalanine | Phenyl-F5 | β-sheet favoring | Bulky and hydrophobic side chain promotes extended structures.[6] |
Experimental Methodologies for Conformational Analysis
A multi-faceted approach combining spectroscopic and computational techniques is essential for a thorough conformational analysis of peptides containing Boc-Atfb.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of peptides in solution.[8] Key NMR parameters provide critical conformational restraints:
-
Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons, which is crucial for determining the overall fold of the peptide.
-
J-coupling Constants: The ³J(HN,Hα) coupling constant, in particular, is related to the backbone dihedral angle φ through the Karplus equation, offering insight into local backbone conformation.
-
Chemical Shifts: Deviations of Hα chemical shifts from random coil values can indicate the presence of secondary structures.
-
¹⁹F NMR: The fluorine nucleus is a sensitive probe of the local environment, and ¹⁹F NMR can provide valuable information about the conformation and dynamics of the fluorinated side chain.[9]
-
Sample Preparation: Dissolve the synthesized and purified peptide (e.g., Ac-Ala-Atfb-NHMe) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (for spin system identification), NOESY (or ROESY, for distance restraints), and HSQC (if ¹³C or ¹⁵N labeled).
-
Resonance Assignment: Utilize the TOCSY and HSQC spectra to assign all proton, carbon, and nitrogen resonances.
-
NOE Analysis: Identify and quantify cross-peaks in the NOESY/ROESY spectrum to generate a list of inter-proton distance restraints.
-
J-Coupling Measurement: Measure ³J(HN,Hα) coupling constants from a high-resolution 1D proton or 2D experiment.
-
Structure Calculation: Use the experimental restraints (NOEs and J-couplings) as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of solution structures.
-
Ramachandran Plot Analysis: Analyze the distribution of φ and ψ dihedral angles of the calculated structures on a Ramachandran plot to assess their conformational validity.[10][11]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. The distinct CD spectra of α-helices, β-sheets, and random coils in the far-UV region (190-250 nm) allow for the qualitative and quantitative estimation of these structural elements.
Table 2: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum/Minima (nm) |
| α-Helix | ~192 | ~208 and ~222 (two minima) |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~215 | ~195 |
-
Sample Preparation: Prepare solutions of the peptides (e.g., Ac-Ala-Atfb-NHMe, Ac-Ala-Leu-NHMe, etc.) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1 mg/mL.
-
Data Acquisition: Record the CD spectra from 260 nm to 190 nm at a controlled temperature (e.g., 25 °C) using a 1 mm path length cuvette.
-
Data Processing: Subtract the spectrum of the buffer from each peptide spectrum. Convert the data from millidegrees to mean residue ellipticity ([θ]).
-
Secondary Structure Estimation: Use deconvolution algorithms (e.g., CONTINLL, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil for each peptide.
-
Comparative Analysis: Plot the spectra of the different peptides on the same graph for direct visual comparison of their conformational preferences.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and dihedral angles, offering a definitive view of a single, low-energy conformation. While solution dynamics are absent, the crystal structure can provide crucial insights into the intrinsic conformational preferences of the peptide.
Computational Approaches to Conformational Analysis
In conjunction with experimental methods, computational modeling provides a powerful tool for exploring the conformational landscape of peptides.
Molecular Dynamics (MD) Simulations
MD simulations can provide a dynamic view of peptide behavior in a simulated environment (e.g., in water or a membrane mimetic). By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of the peptide over time, revealing preferred conformations and the transitions between them.
Ramachandran Plots and Conformational Energy Landscapes
A Ramachandran plot is a fundamental tool for visualizing the allowed and disallowed regions of the backbone dihedral angles φ and ψ for an amino acid residue.[10][12] By plotting the (φ, ψ) pairs from a crystal structure or an MD trajectory, one can assess the conformational properties of each residue. For Boc-Atfb, the steric bulk of the CF3 group is expected to restrict the accessible regions of the Ramachandran plot compared to less bulky residues like Alanine or even Leucine.
Computational methods can be used to generate conformational energy landscapes, which depict the energy of the peptide as a function of its conformational coordinates (e.g., φ and ψ angles). These landscapes can reveal the lowest energy conformations and the energy barriers between them, providing a deeper understanding of the peptide's conformational preferences.[13]
Concluding Remarks
The incorporation of this compound into peptides offers a compelling strategy for modulating their conformational properties. The steric and electronic effects of the trifluoromethyl group tend to favor more extended, β-sheet-like conformations over compact α-helical structures. A comprehensive understanding of these conformational biases, achieved through a combination of advanced experimental techniques and computational modeling, is paramount for the rational design of peptide-based drugs with enhanced stability, target affinity, and therapeutic efficacy. This guide provides a framework for such investigations, empowering researchers to harness the unique properties of fluorinated amino acids in their drug discovery endeavors.
References
-
Marraud, M., & Aubry, A. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83. [Link]
-
Rzeszotarska, B., Siodłak, D., Broda, M. A., Dybała, I., & Kozioł, A. E. (2002). Conformational investigation of alpha,beta-dehydropeptides. X. Molecular and crystal structure of Ac-DeltaAla-NMe2 compared with those of Ac-L-Ala-NMe2, Ac-DL-Ala-NMe2 and other dimethylamides. Journal of Peptide Research, 59(2), 79-89. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational analysis and effects on the stability and folding of peptides and proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]
- Cheng, R. P. (2010). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Abstracts of Papers of the American Chemical Society, 239.
-
Kubyshkin, V., & Budisa, N. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. International Journal of Molecular Sciences, 18(7), 1434. [Link]
-
Kubyshkin, V., Mykhailiuk, P. K., & Budisa, N. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1686-1698. [Link]
-
Vincenzi, M., Tassini, S., & Monti, M. C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
-
Mikhailiuk, P. K., Afonin, S., Chernega, A. N., Rusanov, E. B., Platonov, M. O., Dubinina, G. G., ... & Komarov, I. V. (2006). A conformationally rigid trifluoromethyl-substituted α-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy. Angewandte Chemie International Edition, 45(34), 5659-5661. [Link]
-
Hohmann, T. (2023). Polyfluorinated Peptides – Establishing A Novel Class Of Biopolymers. Freie Universität Berlin. [Link]
-
Zanda, M. (2004). Trifluoromethyl group: an effective xenobiotic function for peptide backbone modification Perspective. CNR-IRIS. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Salwiczek, M., Wadhwani, P., & Ulrich, A. S. (2012). Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. European Biophysics Journal, 41(1), 1-11. [Link]
- Pelay-Gimeno, M., Glas, A., & Kessler, H. (2015). NMR-based approaches for the conformational analysis of peptides. Chemical Reviews, 115(1), 160-194.
- Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963). Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology, 7(1), 95-99.
-
Wikipedia contributors. (2024, January 10). Ramachandran plot. In Wikipedia, The Free Encyclopedia. [Link]
-
Proteopedia. (2023, February 1). Ramachandran Plot. Proteopedia. [Link]
-
Wikipedia contributors. (2023, December 29). Gauche effect. In Wikipedia, The Free Encyclopedia. [Link]
-
Lin, C. L., & Ng, K. K. P. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 24. [Link]
-
Mierke, D. F., & Kessler, H. (1993). Improved molecular dynamics simulations for the determination of peptide structures. Biopolymers, 33(7), 1003-1017. [Link]
- Daura, X., Gademann, K., Jaun, B., Seebach, D., van Gunsteren, W. F., & Mark, A. E. (1999). Peptide folding: When simulation meets experiment.
-
Berlicki, Ł., & Młynarz, P. (2012). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 3(8), 611-615. [Link]
-
ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Bowler, B. E. (2011). Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured State Ensemble of Iso-1-cytochrome c. Biochemistry, 50(25), 5653-5664. [Link]
-
Sugita, Y., & Okamoto, Y. (2000). Free energy landscapes of peptides by enhanced conformational sampling. Journal of Molecular Biology, 295(4), 985-1004. [Link]
-
Dryzun, C., Niv, M. Y., & Avnir, D. (2017). Chiral Ramachandran Plots I: Glycine. The Journal of Physical Chemistry B, 121(42), 9787-9797. [Link]
-
Go, K., & Parthasarathy, R. (1995). Crystal structure and a twisted beta-sheet conformation of the tripeptide L-leucyl-L-leucyl-L-leucine monohydrate trimethanol solvate: conformation analysis of tripeptides. Biopolymers, 36(5), 607-614. [Link]
-
Pentelute, B. L., & Mohapatra, S. (2020). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. ACS Central Science, 6(12), 2277-2286. [Link]
-
Richardson, J. S. (2013). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biopolymers, 100(2), 114-125. [Link]
-
Padmanabhan, S., & Baldwin, R. L. (1994). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Protein Science, 3(11), 1992-1997. [Link]
-
Kamal, A., & Ramana, C. V. (2021). Exploring the Energy Landscape of Conformationally Constrained Peptides in Vacuum and in the Presence of an Explicit Solvent Using the MOLS Technique. Molecules, 26(11), 3326. [Link]
-
Thacker, J. C. R., & Popelier, P. L. A. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(7), 1891-1901. [Link]
-
Pal, D., & Chakrabarti, P. (2010). Position-specific propensities of amino acids in the β-strand. BMC Structural Biology, 10, 26. [Link]
-
Wilson, C. A., & Otto, S. (2018). Energy landscape of conformational changes for a single unmodified protein. Scientific Reports, 8(1), 16259. [Link]
-
American Peptide Society. (2025, July 15). Conformational Equilibrium. [Link]
-
Okamoto, Y. (2004). Free energy landscapes of peptides by enhanced conformational sampling. Journal of Molecular Graphics and Modelling, 22(5), 425-439. [Link]
-
Li, X., Xiao, Y., Ding, Y., Zhang, Y., & Liu, H. (2024). Peptide Functionalization via Thiosulfonate Chemistry. The Journal of Organic Chemistry. [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(23), 5658. [Link]
-
Jalili, S., & Pakzadiyan, A. (2022). Computational Modeling of the Effect of Trifluoroethanol on the Conformation of α-Synuclein Peptide. Journal of Computational Biophysics and Chemistry, 21(06), 695-707. [Link]
-
ResearchGate. (n.d.). Molecular Dynamics Study of Surfactant-Like Peptide Based Nanostructures. [Link]
-
Salvi, N., & De Simone, A. (2018). Conformational Preferences of the Non-Canonical Amino Acids (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5′-Difluoroleucine in a Globular Protein. ChemBioChem, 19(14), 1493-1497. [Link]
-
Lovas, S., Copps, J., & Murphy, R. F. (2009). Molecular Dynamics Simulations of Peptides. In Peptide Characterization and Application Protocols (pp. 115-136). Humana Press. [Link]
-
Ippolito, A. M., & Gfeller, D. (2024). Prediction of peptide structural conformations with AlphaFold2. bioRxiv. [Link]
-
Hodges, R. S., & Zhou, N. E. (1991). alpha-Helical propensities of amino acids in the hydrophobic face of an amphipathic alpha-helix. Peptide research, 4(6), 340-346. [Link]
-
Grishina, E. A., & Ivanov, V. T. (2022). Molecular Dynamics Simulation Study of the Self-Assembly of Phenylalanine Peptide Nanotubes. International Journal of Molecular Sciences, 23(19), 11823. [Link]
Sources
- 1. Improved molecular dynamics simulations for the determination of peptide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gauche effect - Wikipedia [en.wikipedia.org]
- 6. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 7. Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conformationally rigid trifluoromethyl-substituted alpha-amino acid designed for peptide structure analysis by solid-state 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proteopedia.org [proteopedia.org]
- 11. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 12. peptideweb.com [peptideweb.com]
- 13. Free energy landscapes of peptides by enhanced conformational sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid and Other Fluorinated Amino Acids
Introduction: The Strategic Value of Fluorine in Peptide and Drug Design
In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of fluorine has become a cornerstone for innovation.[1][2][3][4] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—offer a powerful toolkit for modulating the biological and pharmacological profiles of peptides and small molecules.[5][6][7] Fluorinated amino acids (FAAs) are instrumental in this pursuit, enabling researchers to enhance metabolic stability, fine-tune binding affinities, control molecular conformation, and introduce non-invasive probes for structural studies.[1][8][9]
This guide provides an in-depth comparison of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid—a trifluoroethylglycine derivative often considered a bioisostere of leucine—with other prominent classes of fluorinated amino acids.[10][11][12] We will explore the nuanced effects of different fluorination patterns on the properties and performance of these building blocks, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal FAA for their specific application.
Section 1: The Physicochemical Landscape of Fluorinated Amino Acids
The decision to incorporate an FAA is fundamentally driven by its ability to alter key molecular properties. The degree and position of fluorination create a spectrum of effects on lipophilicity, acidity, and conformational preference.
1.1 Lipophilicity and Metabolic Stability
A primary driver for using FAAs is to increase lipophilicity (logP), which can enhance membrane permeability and bioavailability.[6][7][13] The trifluoromethyl (-CF3) group, as found in this compound, is a potent lipophilicity enhancer.[7][13] Furthermore, the strength of the C-F bond renders fluorinated moieties highly resistant to enzymatic degradation by cytochrome P450 and other metabolic enzymes, thereby increasing the in-vivo half-life of peptide therapeutics.[1][5][7][13] Aliphatic fluorination, in particular, has been shown to confer greater proteolytic stability compared to aromatic fluorination.[1]
1.2 Electronic Effects and Conformational Control
Fluorine's strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups and influence non-covalent interactions.[7][13] This electronic perturbation can be harnessed to modify binding interactions with biological targets.[6]
From a structural standpoint, fluorine exerts predictable control over side-chain conformation through electrostatic and hyperconjugative effects.[1] For instance, a gauche effect is often observed between a positively charged amine and a vicinal fluorine atom, pre-organizing the side chain into a specific conformation.[1] This ability to "tailor" the three-dimensional shape of a peptide is critical, as function is inextricably linked to conformation.[1]
Table 1: Comparative Physicochemical Properties of Selected Fluorinated Amino Acids
| Amino Acid Derivative | Structure | Key Physicochemical Impact | Typical Application |
| This compound (TfeGly derivative) | CC(C)(C)OC(=O)N(F)F)C(=O)O | High lipophilicity, metabolic stability, leucine bioisostere.[10][11][14] | Enhancing stability of peptide cores, mimicking hydrophobic residues. |
| Boc-Hexafluoroleucine (Hfl) | CC(C)(C)OC(=O)N(F)F)C(F)(F)F)C(=O)O | Extreme hydrophobicity, potent protein stabilizer ("fluorous core" effect).[8][15] | Engineering hyperstable proteins, promoting self-assembly.[8] |
| Boc-4-Fluoro-L-phenylalanine | CC(C)(C)OC(=O)Ncc1)C(=O)O | Minimal steric perturbation, sensitive ¹⁹F NMR probe, modulates aromatic interactions.[16] | ¹⁹F NMR studies of protein-ligand binding, fine-tuning π-π/π-cation interactions.[16][17] |
| Boc-4,4-Difluoro-L-proline | CC(C)(C)OC(=O)N1C=O)CC1(F)F | Induces specific puckering in the proline ring, alters peptide backbone conformation. | Controlling peptide turns and secondary structure, enhancing proteolytic resistance. |
Section 2: Practical Application: Incorporation into Peptides via SPPS
The utility of any non-canonical amino acid is contingent on its efficient incorporation into a growing peptide chain. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process.[1]
Expert Insight: While SPPS is robust, the incorporation of FAAs requires careful consideration. The electron-withdrawing effect of fluorine can decrease the nucleophilicity of the α-amino group, potentially slowing the coupling reaction.[2][3] For sterically hindered or electronically deactivated FAAs, it is often prudent to employ stronger coupling reagents (e.g., HATU, HCTU) and extend coupling times or perform a double coupling to ensure the reaction proceeds to completion.
Workflow: Incorporating an FAA into a Peptide Sequence
Caption: Workflow for using a fluorinated protein in a ¹⁹F NMR-based ligand binding assay.
Expert Rationale: Aromatic FAAs like 4-fluorophenylalanine are often preferred for ¹⁹F NMR studies because their signals appear in a well-resolved region of the spectrum and are highly sensitive to changes in the surrounding environment upon ligand binding. [16]However, aliphatic FAAs like this compound can also serve as effective probes, particularly when investigating interactions within a hydrophobic pocket.
Conclusion: Selecting the Right Tool for the Job
This compound is a powerful and versatile building block, serving as an excellent bioisosteric replacement for leucine to enhance metabolic and thermal stability. [14][18][19]Its trifluoromethyl group provides a significant boost in lipophilicity and offers a useful ¹⁹F NMR handle.
The choice between this and other FAAs depends entirely on the research objective:
-
For maximal thermal stability , highly fluorinated analogs like hexafluoroleucine are superior. [15]* For subtle electronic tuning of aromatic interactions , monofluorinated phenylalanines or tryptophans are ideal. [17]* For sensitive ¹⁹F NMR studies of ligand binding , aromatic FAAs often provide the best chemical shift dispersion and sensitivity. [16]* For inducing specific backbone turns , fluorinated prolines are the tool of choice.
By understanding the distinct physicochemical consequences of each fluorination strategy, researchers can rationally design peptides and proteins with precisely engineered properties, accelerating the development of next-generation therapeutics and advanced biological tools.
References
-
Tinker, A., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6296. [Link]
-
Bremner, J. B., et al. (2011). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 9(6), 1956-1963. [Link]
-
Filippakopoulos, P., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(10), 2244-2249. [Link]
-
Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(3), 1998-2007. [Link]
-
Mycock, C., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1275-1287. [Link]
-
Barbieri, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(3), 1998-2007. [Link]
-
Williamson, D. J., et al. (2021). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chemistry – A European Journal, 27(50), 12693-12704. [Link]
-
Lu, H., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomacromolecules, 23(1), 1-17. [Link]
-
Fernando, H., et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 100(1), 227-233. [Link]
-
Marsh, E. N. G., et al. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 109(36), 14392-14397. [Link]
-
Mycock, C., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(11), 1275-1287. [Link]
-
Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated Proteins: From Design and Synthesis to Structure and Stability. ChemBioChem, 13(12), 1708-1718. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. [Link]
-
Udugamasooriya, D. G., & Spaller, M. R. (2017). Fluorinated peptide biomaterials. Journal of Peptide Science, 23(7-8), 528-539. [Link]
-
Pham, T. Q., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910. [Link]
-
Pham, T. Q., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. ResearchGate. [Link]
-
Bolarinwa, O., et al. (2016). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. Royal Society of Chemistry. [Link]
-
Pham, T. Q., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910. [Link]
-
Montclare, J. K. (2011). A New Paradigm for Protein Design and Biological Self-Assembly. Angewandte Chemie International Edition, 50(16), 3612-3614. [Link]
-
Wagner, J., et al. (2022). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Soft Matter, 18(26), 4921-4930. [Link]
-
Breuer, F., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem, 16(20), 3127-3132. [Link]
-
Lu, H., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomacromolecules, 23(1), 1-17. [Link]
-
Josa-Culleré, L., & Koksch, B. (2018). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 50(6), 671-683. [Link]
-
Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
J. T. Welch, S. E. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(14), 4231. [Link]
-
J. T. Welch, S. E. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
-
Soloshonok, V. A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. ResearchGate. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. [Link]
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]
-
Thompson, A. L., & O'Hagan, D. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 90, 132174. [Link]
-
Buck, M. (2008). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Journal of Peptide Science, 14(11), 1165-1172. [Link]
-
Lebowitz, J., et al. (2013). Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes. Journal of Immunological Methods, 394(1-2), 43-53. [Link]
-
Sal-Weisser, M., et al. (2021). Investigating the Site-Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide. Chemistry – A European Journal, 27(31), 8107-8112. [Link]
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigating the Site‐Specific Impact of Fluorine Substitution on Aromatic Interactions in a Tryptophan Zipper Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. chemimpex.com [chemimpex.com]
A Comparative Structural Analysis: (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid and its Non-fluorinated Counterpart
A Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for modulating pharmacological properties. The trifluoromethyl group, in particular, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. This guide provides a detailed structural comparison of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid and its non-fluorinated analog, (S)-Boc-2-amino-butyric acid. Through a combination of theoretical principles, computational modeling, and detailed experimental protocols, we will explore the nuanced structural changes imparted by the γ-trifluorination of an amino acid side chain.
Introduction: The Impact of Fluorine in Medicinal Chemistry
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic properties of a molecule. The strong carbon-fluorine (C-F) bond and the high polarity of the trifluoromethyl (CF3) group can lead to altered acidity/basicity of neighboring functional groups, increased metabolic stability, and enhanced lipophilicity.[1] These modifications are highly sought after in drug design to improve pharmacokinetic and pharmacodynamic profiles.[2][3]
This guide focuses on the foundational structural consequences of introducing a CF3 group at the γ-position of a Boc-protected amino acid, providing a framework for understanding how such modifications can be rationally applied in peptide and drug design.
Structural Comparison: A Tale of Two Side Chains
The fundamental difference between this compound and (S)-Boc-2-amino-butyric acid lies in the replacement of a methyl group with a trifluoromethyl group on the side chain. This substitution has profound stereoelectronic consequences that dictate the preferred conformations of the molecule in both the solid state and in solution.
Physicochemical Properties
The introduction of the trifluoromethyl group significantly alters the physicochemical properties of the amino acid derivative.
| Property | (S)-Boc-2-amino-butyric acid | This compound | Key Differences & Implications |
| Molecular Weight | 203.24 g/mol | 257.21 g/mol [4] | Increased mass can influence diffusion and transport properties. |
| Lipophilicity (logP) | Lower | Higher | The CF3 group significantly increases lipophilicity, which can enhance membrane permeability and interactions with hydrophobic binding pockets.[1] |
| pKa (Carboxylic Acid) | ~4.5 | Expected to be lower (~3.5-4.0) | The strong electron-withdrawing nature of the CF3 group acidifies the carboxylic acid proton, which can alter electrostatic interactions in a biological context.[5] |
| Dipole Moment | Lower | Higher | The highly polarized C-F bonds create a significant dipole moment in the side chain, influencing intermolecular interactions. |
Conformational Preferences: The Gauche Effect
The most significant structural impact of the trifluoromethyl group is its influence on the torsional preferences of the side chain. The conformation around the Cα-Cβ and Cβ-Cγ bonds is dictated by a combination of steric hindrance and stereoelectronic effects, most notably the gauche effect .[6]
The gauche effect describes the tendency of a molecule to adopt a conformation where two electronegative substituents are in a gauche relationship (approximately 60° dihedral angle) rather than an anti-periplanar arrangement (180° dihedral angle).[6][7] This is attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[6]
In the case of this compound, the strong electronegativity of the fluorine atoms will favor a gauche conformation between the amino group (or the Boc-protecting group) and the trifluoromethyl group around the Cα-Cβ bond. This contrasts with the non-fluorinated analog, where steric considerations would favor an anti-conformation to minimize interactions between the ethyl side chain and the bulky Boc group.
Experimental and Computational Verification of Structural Differences
To provide a quantitative comparison, we will now delve into the experimental techniques and computational modeling used to elucidate the structural nuances of these two molecules.
X-ray Crystallography: The Solid-State Picture
X-ray crystallography provides a definitive view of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.[8]
-
(S)-Boc-2-amino-butyric acid: In the solid state, this molecule is likely to adopt an extended conformation to minimize steric clashes. The ethyl side chain will likely be oriented away from the bulky Boc group. Intermolecular hydrogen bonding between the carboxylic acid and the N-H of the Boc group will be a dominant feature of the crystal packing.
-
This compound: The gauche effect will likely be a dominant force in the crystal packing of this molecule, leading to a more folded conformation of the side chain relative to the backbone. The trifluoromethyl group, with its potential for weak C-F···H-N hydrogen bonds, may also influence the crystal packing arrangement in a manner distinct from the non-fluorinated analog.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the steps for obtaining and analyzing the crystal structures of the two title compounds.
Objective: To determine the solid-state structures of this compound and (S)-Boc-2-amino-butyric acid and compare their conformational parameters.
Materials:
-
This compound
-
(S)-Boc-2-amino-butyric acid
-
A selection of solvents for crystallization (e.g., ethyl acetate, hexane, ethanol, water)[6][9]
-
Small vials or test tubes
-
Microscope
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystallization:
-
Prepare saturated solutions of each compound in a variety of solvents and solvent mixtures.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[9]
-
For the Boc-protected amino acids, which can sometimes be oily, seeding with a small crystal can aid in crystallization.[6][9]
-
-
Data Collection:
-
Mount a suitable crystal on the goniometer head of the X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect a full sphere of diffraction data using a monochromatic X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final structural model.
-
Data Analysis:
-
Compare the bond lengths, bond angles, and, most importantly, the torsional angles (e.g., χ1: N-Cα-Cβ-Cγ and χ2: Cα-Cβ-Cγ-CF3) between the fluorinated and non-fluorinated structures.
-
Analyze the intermolecular interactions, particularly hydrogen bonding, in the crystal packing of both compounds.
NMR Spectroscopy: Conformation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution.[10] For our comparative analysis, ¹H, ¹³C, and ¹⁹F NMR will be employed.
-
¹H NMR: The chemical shifts of the protons on the side chain will be significantly affected by the presence of the trifluoromethyl group. The protons on the β-carbon of the fluorinated analog are expected to be shifted downfield due to the electron-withdrawing nature of the CF3 group. The coupling constants between the α- and β-protons (³JHα-Hβ) will provide information about the dihedral angle and thus the side-chain conformation.
-
¹⁹F NMR: The ¹⁹F NMR spectrum of this compound will show a single resonance for the three equivalent fluorine atoms, likely split by coupling to the β-protons. The chemical shift of this resonance is highly sensitive to the local electronic environment.[10]
-
¹³C NMR: The carbon chemical shifts, particularly for the β- and γ-carbons, will be different between the two analogs due to the inductive effects of the fluorine atoms.
-
³JHα-Hβ Coupling: The magnitude of the three-bond coupling constant between the α- and β-protons is related to the dihedral angle by the Karplus equation. By measuring these coupling constants, we can infer the preferred rotamer populations of the side chain in solution.[11]
-
Nuclear Overhauser Effect (NOE): NOE experiments can detect through-space interactions between protons that are close in proximity (< 5 Å). For example, NOEs between the protons of the Boc group and the side-chain protons can provide valuable constraints for determining the overall molecular conformation.[12][13]
Experimental Protocol: Comparative NMR Analysis
Objective: To determine and compare the solution-state conformations of this compound and (S)-Boc-2-amino-butyric acid.
Materials:
-
This compound
-
(S)-Boc-2-amino-butyric acid
-
Deuterated NMR solvents (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer equipped for ¹H, ¹³C, and ¹⁹F detection
Procedure:
-
Sample Preparation:
-
Prepare NMR samples of each compound at a concentration of ~5-10 mg/mL in a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire standard 1D ¹H, ¹³C, and ¹⁹F NMR spectra for both compounds.
-
Acquire 2D NMR spectra, including COSY (to confirm proton-proton correlations) and HSQC (to assign proton-carbon correlations).
-
Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations.
-
For the fluorinated analog, acquire a ¹H-¹⁹F HOESY spectrum to probe through-space interactions between protons and fluorines.
-
Data Analysis:
-
Assign all proton, carbon, and fluorine resonances.
-
Measure the ³JHα-Hβ coupling constants from the high-resolution 1D ¹H spectra. Use the Karplus equation to estimate the corresponding dihedral angles and rotamer populations.
-
Analyze the NOESY/ROESY spectra to identify key intramolecular distances. For the fluorinated analog, analyze the ¹H-¹⁹F HOESY to identify proximities between the CF3 group and other parts of the molecule.
-
Integrate the NMR data to build solution-state conformational models for both molecules and highlight the differences.
Computational Modeling: An In-Silico Comparison
In the absence of direct experimental data for a side-by-side comparison, computational modeling provides a powerful means to predict and rationalize the structural differences between the two molecules.[14][15]
A conformational search can be performed using molecular mechanics or quantum mechanical methods to identify the low-energy conformers of both molecules. Subsequent geometry optimization and frequency calculations at a higher level of theory (e.g., Density Functional Theory) can provide accurate structural parameters and relative energies.[14]
| Parameter | (S)-Boc-2-amino-butyric acid | This compound |
| Lowest Energy Conformer (χ1) | Expected to be anti (~180°) | Expected to be gauche (~60° or -60°) |
| Cβ-Cγ Bond Length | ~1.53 Å | Expected to be slightly shorter due to inductive effects |
| Cα-Cβ-Cγ Bond Angle | ~112° | May be slightly altered due to steric repulsion |
Visualizing the Structural Differences
To illustrate the concepts discussed, the following diagrams are provided.
Figure 1: Chemical structures of the two compared molecules.
Figure 2: Workflow for the comparative structural analysis.
Conclusion and Future Perspectives
The introduction of a trifluoromethyl group at the γ-position of (S)-Boc-2-amino-butyric acid induces significant and predictable changes in its physicochemical and structural properties. The dominant gauche effect in the fluorinated analog leads to a more compact side-chain conformation compared to the extended conformation of the non-fluorinated counterpart. These structural alterations, driven by stereoelectronic forces, have profound implications for the use of such fluorinated amino acids in peptide and drug design.
By understanding the fundamental structural consequences of fluorination, researchers can more effectively leverage this strategy to fine-tune the conformational properties of peptides and small molecules, ultimately leading to the development of more potent and selective therapeutics. The experimental and computational workflows detailed in this guide provide a robust framework for the detailed characterization of these and other novel fluorinated building blocks.
References
- Böhm, H.-J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
-
Wehrhan, L., & Keller, B. G. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Physical Chemistry B.[15]
-
CN112661672A - Crystallization method of Boc-amino acid - Google Patents.[6]
-
Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. The Journal of Physical Chemistry A, 126(13), 2107-2122.[15]
-
Gauche effect - Wikipedia.[6]
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate.[16]
-
X-ray Crystallography - Creative BioMart.[8]
-
BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... - BOC Sciences Amino Acid.[]
-
CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.[18]
-
19F Coupling Constants Table - Organofluorine / Alfa Chemistry.[19]
-
Fluorine NMR.[10]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC - PubMed Central.[20]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing).
-
Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability - ResearchGate.[21]
-
Fluorine NMR - Semantic Scholar.[22]
-
S-Boc-2-amino-4,4,4-trifluoro-butyric acid - Chem-Impex.[2]
-
Fluorinated Protein−Ligand Complexes: A Computational Perspective - Refubium - Freie Universität Berlin.[23]
-
A generalized gauche NMR effect in carbon-13, fluorine-19, and phosphorus-31 chemical shifts and directly bonded coupling constants. Torsional angle and bond angle effects - ACS Publications.[5]
-
(-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem - NIH.[24]
-
19Flourine NMR.[25]
-
This compound | 181128-25-6 | GHA12825 - Biosynth.[4]
-
Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl - ACS Publications.[26]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem.[27]
-
Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains - PubMed.[12]
-
Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect in fluoroethanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
The Cambridge Structural Database (CSD): Current Activities and Future Plans - National Institute of Standards and Technology.[28]
-
BOC-Amino Acids.[]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central.[30]
-
R,S-Boc-2-amino-4,4,4-trifluoro-butyric acid - Chem-Impex.[3]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.[31]
-
Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.[5]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.[1]
-
boc-(s)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid - Guidechem.[32]
-
Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies | The Journal of Organic Chemistry - ACS Publications.[33]
-
Boc-Protected Amino Groups - Organic Chemistry Portal.[34]
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.[35]
-
On the use of 3J-coupling NMR data to derive structural information on proteins - PMC - NIH.[11]
-
5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data.[36]
-
Search - Access Structures - CCDC.[37]
-
Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes - ChemRxiv.[38]
-
dl-2-Aminobutyric acid - the NIST WebBook.[39]
-
Effect of Trifluoroethanol on the Tryptophan Side Chain Orientation in the Hydrophobic Core of Troponin C Studied by NMR and Time Resolved Fluorescence | Request PDF - ResearchGate.[40]
-
Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR.[41]
-
Molecular discrimination of N-protected amino acid esters by a self-assembled cylindrical capsule: spectroscopic and computational studies - PubMed.[13]
-
22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts.[42]
-
tert-Butyloxycarbonyl protecting group - Wikipedia.[43]
-
(R)-Boc-2-aminobutyric acid.[44]
-
Boc-D-alpha-aminobutyric acid | CAS 45121-22-0 | SCBT - Santa Cruz Biotechnology.[45]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. J-coupling - Wikipedia [en.wikipedia.org]
- 4. biosynth.com [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. biophysics.org [biophysics.org]
- 11. On the use of 3J-coupling NMR data to derive structural information on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular discrimination of N-protected amino acid esters by a self-assembled cylindrical capsule: spectroscopic and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 18. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Fluorine NMR | Semantic Scholar [semanticscholar.org]
- 23. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 24. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. 19Flourine NMR [chem.ch.huji.ac.il]
- 26. pubs.acs.org [pubs.acs.org]
- 27. 19F [nmr.chem.ucsb.edu]
- 28. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 30. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 32. Page loading... [wap.guidechem.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Boc-Protected Amino Groups [organic-chemistry.org]
- 35. peptide.com [peptide.com]
- 36. organicchemistrydata.org [organicchemistrydata.org]
- 37. Search - Access Structures [ccdc.cam.ac.uk]
- 38. chemrxiv.org [chemrxiv.org]
- 39. dl-2-Aminobutyric acid [webbook.nist.gov]
- 40. researchgate.net [researchgate.net]
- 41. researchgate.net [researchgate.net]
- 42. chem.libretexts.org [chem.libretexts.org]
- 43. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 44. 45121-22-0 Cas No. | (R)-Boc-2-aminobutyric acid | Apollo [store.apolloscientific.co.uk]
- 45. scbt.com [scbt.com]
A Senior Application Scientist's Guide to the Asymmetric Synthesis of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid
Introduction: The Significance of Trifluoromethylated Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount strategy for enhancing pharmacological properties. The trifluoromethyl group (CF3), in particular, is a bioisostere of the isopropyl group, offering a unique combination of steric bulk, high lipophilicity, and metabolic stability. Enantiomerically pure (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid is a highly sought-after building block in medicinal chemistry.[1] Its incorporation into peptide-based therapeutics can lead to compounds with improved stability, bioactivity, and pharmacokinetic profiles.[1]
This guide provides a comprehensive validation of a robust and scalable synthetic route to this compound, centered on the asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base. We will delve into the mechanistic underpinnings of this synthetic choice, present a detailed, field-tested protocol, and offer a comparative analysis against alternative synthetic strategies. The guide culminates in a rigorous validation workflow, complete with a detailed protocol for determining enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC).
The Chosen Synthetic Pathway: Asymmetric Alkylation of a Chiral Ni(II) Glycine Complex
The cornerstone of the validated synthetic route is the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base. This method is particularly advantageous for large-scale synthesis due to its high stereocontrol, operational simplicity, and the recyclability of the chiral auxiliary.[1]
The strategic choice of this pathway is rooted in several key principles:
-
Inherent Stereocontrol: The chiral ligand coordinated to the Ni(II) center effectively shields one face of the glycine-derived enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.
-
Robustness and Scalability: The reaction conditions are well-tolerated and have been demonstrated to be reproducible on a large scale, a critical factor for industrial applications.[1]
-
Economic Viability: The chiral auxiliary can be recovered and reused, significantly reducing the overall cost of the synthesis.[1]
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall Synthetic Workflow.
Comparative Analysis of Synthetic Routes
While the chiral Ni(II) complex alkylation method is our validated approach, a comprehensive guide necessitates a comparison with viable alternatives. The following table summarizes the key performance indicators of different synthetic strategies for preparing enantiomerically pure β-trifluoromethyl α-amino acids.
| Synthetic Strategy | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (ee) | Scalability | Key Advantages | Key Disadvantages |
| Asymmetric Alkylation of Chiral Ni(II) Complex | Chiral Ni(II)-glycine Schiff base complex, CF3CH2I | 80-90% | >98% | High (demonstrated on >150g scale)[1] | High stereocontrol, recyclable auxiliary, operational simplicity | Stoichiometric use of chiral auxiliary |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalysts (e.g., Rh-TangPhos) | 85-99% | up to 99.6% | Moderate to High | High catalytic efficiency, broad substrate scope | Requires specialized high-pressure equipment, catalyst sensitivity |
| Enzymatic Synthesis | Alanine or diaminopimelate dehydrogenases, trifluoropyruvate | >85% | >99% | Moderate | High enantioselectivity, mild reaction conditions, environmentally benign | Substrate specificity can be limiting, enzyme stability and cost |
| Strecker Reaction | Trifluoromethyl ketimines, chiral catalyst (e.g., thiourea-based) | Good to Excellent | 90-99% | Moderate | Convergent synthesis, access to α,α-disubstituted amino acids | Use of cyanide reagents, multi-step sequence |
Detailed Experimental Protocols
The following protocols are provided with the level of detail expected for seamless replication in a research or process development setting.
Protocol 1: Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid via Chiral Ni(II) Complex
This protocol is adapted from a validated large-scale synthesis of the corresponding N-Fmoc derivative.[1]
Step 1: Asymmetric Alkylation
-
To a stirred solution of the (S)-Ni(II) complex of the Schiff base of glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone (1.0 eq) in anhydrous DMF, add 1,1,1-trifluoro-2-iodoethane (1.05 eq).
-
Cool the mixture to 0 °C and add powdered KOH (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by TLC or HPLC until completion.
-
Upon completion, pour the reaction mixture into water and stir for 1 hour to precipitate the crude alkylated Ni(II) complex.
-
Filter the precipitate, wash with water and methanol, and dry under vacuum to yield the diastereomerically enriched complex.
Step 2: Disassembly of the Ni(II) Complex
-
Suspend the alkylated Ni(II) complex in a mixture of dimethoxyethane (DME) and 6N HCl.
-
Heat the mixture to 40-50 °C and stir for 1 hour. The color of the suspension will change from deep red to green.
-
Cool the mixture and add water to precipitate the chiral auxiliary.
-
Filter the mixture to recover the chiral auxiliary. The filtrate contains the crude (S)-2-amino-4,4,4-trifluorobutanoic acid hydrochloride.
Protocol 2: Boc-Protection of (S)-2-Amino-4,4,4-trifluorobutanoic Acid
-
To the aqueous filtrate containing the crude amino acid hydrochloride from Protocol 1, add dioxane.
-
Adjust the pH of the solution to 9-10 with a suitable base (e.g., triethylamine or aqueous NaOH).
-
Add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) to the solution at room temperature and stir vigorously for 4-6 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with a cold, dilute acid (e.g., 5% citric acid).[3]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Validation of Enantiomeric Purity: A Chiral HPLC Method
The cornerstone of validating a synthetic route to an enantiomerically pure compound is a robust and reliable analytical method to determine its enantiomeric excess (ee). For N-protected amino acids, chiral HPLC is the industry standard.
Figure 2: Workflow for Enantiomeric Purity Validation.
Protocol 3: Chiral HPLC Method for this compound
This method is based on established protocols for the chiral separation of N-Boc protected amino acids.[4]
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a CHIROBIOTIC T (Teicoplanin) column (250 x 4.6 mm, 5 µm), is recommended.[4]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a buffered aqueous solution (e.g., ammonium trifluoroacetate in water). The exact ratio should be optimized to achieve baseline separation. A starting point could be a 95:5 (v/v) mixture of water/ethanol with 7 mM heptafluorobutyric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Validation: To confirm peak identity, a racemic standard of Boc-2-amino-4,4,4-trifluoro-butyric acid should be synthesized and injected to determine the retention times of both the (S) and (R) enantiomers.
Conclusion and Future Outlook
The synthetic route detailed in this guide, employing the asymmetric alkylation of a chiral Ni(II) complex, represents a highly efficient, scalable, and economically viable method for the production of enantiomerically pure this compound. The provided protocols for synthesis, protection, and chiral analysis constitute a self-validating system, ensuring the production of this critical building block with the high degree of purity required for pharmaceutical applications.
While alternative methods such as asymmetric hydrogenation and enzymatic synthesis offer their own advantages, the Ni(II) complex-based approach provides a compelling balance of performance, scalability, and practicality for large-scale manufacturing. Future research may focus on the development of catalytic versions of this transformation to further enhance its efficiency and reduce waste streams.
References
-
High-yield enzymatic synthesis of mono– and trifluorinated alanine enantiomers. bioRxiv. [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Biology. [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]
-
Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. Chemical Science. [Link]
-
Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. Angewandte Chemie International Edition. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Limitations of Trifluoromethylbenzoimidazolylbenzoic Acid as a Chiral Derivatizing Agent to Assign Absolute Configuration for β-Chiral Aminoalcohols. ACS Omega. [Link]
-
Attaching Boc Protecting Groups With BOC-ON. AAPPTec. [Link]
-
An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Chimia. [Link]
-
Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation. Organic Letters. [Link]
Sources
Comparison Guide: Enhancing Peptide Stability Through (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the in vitro and in vivo stability of peptides modified with the fluorinated amino acid (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid. We will explore the underlying mechanisms of stability enhancement, present detailed experimental protocols for validation, and compare performance data against unmodified peptide counterparts.
The Challenge of Peptide Instability in Therapeutics
Peptides represent a highly promising class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by a critical flaw: poor metabolic stability.[1][2] Peptides are rapidly degraded by proteases in the blood and tissues, leading to short half-lives, rapid clearance, and diminished in vivo efficacy.[3][4] A primary goal in peptide drug development is, therefore, to engineer molecules that resist this enzymatic degradation without compromising their biological activity.
Chemical modification of the peptide backbone is a proven strategy to achieve this. Among various modifications, the incorporation of non-natural, fluorinated amino acids has emerged as a particularly effective approach.[5][6] This guide focuses on the use of this compound, a building block designed to impart enhanced stability to peptide drug candidates.[7][8]
The Modifier: this compound
This compound is a synthetic amino acid derivative. Its structure is key to its function in peptide synthesis and stability enhancement.
-
Trifluoromethyl (CF3) Group: The cornerstone of the modification is the CF3 group. The replacement of hydrogen atoms with highly electronegative fluorine atoms confers unique physicochemical properties. This group is metabolically stable and can significantly alter the peptide's interaction with proteolytic enzymes.[9]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the α-amino group. This is essential for a controlled, stepwise assembly of amino acids during Solid-Phase Peptide Synthesis (SPPS), preventing unwanted side reactions.[10][][12]
The incorporation of this building block into a peptide sequence serves as a powerful tool to create novel therapeutics with improved pharmacokinetic profiles.[8]
Causality: How Trifluoromethyl Groups Enhance Stability
The stabilizing effect of the trifluoromethyl group is not coincidental; it is rooted in distinct chemical and physical principles.
-
Electronic Shielding: The strong electron-withdrawing nature of the three fluorine atoms alters the electron density of the adjacent peptide bond. This electronic perturbation can make the carbonyl carbon less electrophilic and, therefore, less susceptible to nucleophilic attack by the active site of a protease (e.g., the serine hydroxyl group in serine proteases).
-
Steric Hindrance: The CF3 group is significantly bulkier than a hydrogen atom or a methyl group. When positioned near a cleavage site, it can act as a physical shield, sterically hindering the protease from accessing and binding to the peptide backbone.
-
Conformational Rigidity: The introduction of a CF3 group can stabilize local secondary structures, such as β-turns or helices.[13] A more rigid and folded conformation can protect otherwise exposed cleavage sites, making the peptide a poorer substrate for degradative enzymes.
Experimental Protocols for Stability Assessment
To validate the efficacy of this modification, rigorous in vitro and in vivo stability assays must be performed. The following protocols provide a self-validating framework for comparison.
In Vitro Stability: Plasma Half-Life Assay
This assay is the industry standard for determining a peptide's stability in a simulated physiological environment. It measures the rate of degradation in blood plasma, which is rich in a variety of proteases.[3]
Methodology:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of the test peptide (both modified and unmodified control) in sterile, purified water or a suitable buffer.
-
Thaw pooled human, rat, or mouse plasma (sourced commercially) on ice. Pre-warm the plasma to 37°C in a water bath just before use.
-
Prepare a "Quenching Solution" of methanol containing an internal standard (a stable, non-interacting peptide or small molecule for LC-MS/MS normalization).
-
-
Incubation:
-
In a microcentrifuge tube, add 190 µL of the pre-warmed plasma.
-
To initiate the reaction, add 10 µL of the peptide stock solution to the plasma (final peptide concentration ~50 µg/mL). Vortex gently to mix. This is your T=0 sample.
-
Immediately withdraw a 50 µL aliquot and add it to a tube containing 150 µL of the cold Quenching Solution. Vortex vigorously to precipitate plasma proteins and halt enzymatic activity.
-
Incubate the remaining reaction mixture at 37°C in a thermomixer.
-
Collect subsequent 50 µL aliquots at predefined time points (e.g., 15, 30, 60, 120, and 240 minutes), quenching each sample immediately as described above.
-
-
Sample Processing & Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or HPLC vial.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the remaining intact peptide relative to the internal standard.
-
-
Data Interpretation:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time on a semi-logarithmic scale.
-
Calculate the half-life (t1/2) using a one-phase decay model: t1/2 = 0.693 / k , where 'k' is the elimination rate constant derived from the slope of the line.[3]
-
Caption: Workflow for the in vitro plasma stability assay.
In Vitro Stability: Specific Protease Challenge
This assay evaluates stability against a single, purified protease, which is useful for identifying specific cleavage sites and understanding resistance mechanisms.
Methodology:
-
Setup: Prepare a solution of the peptide and a specific protease (e.g., Trypsin, Chymotrypsin) in an appropriate reaction buffer (e.g., Tris-HCl or PBS).
-
Reaction: Incubate the mixture at the enzyme's optimal temperature (typically 37°C).
-
Sampling: Collect aliquots at various time points.
-
Quenching: Stop the reaction by adding a strong acid (e.g., 10% Trifluoroacetic Acid - TFA) or a specific protease inhibitor.
-
Analysis: Quantify the amount of remaining peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The degradation products can be collected and identified using mass spectrometry to pinpoint the exact cleavage site.[14][15]
In Vivo Stability Assessment
In vivo studies are essential to confirm that in vitro stability translates to a real biological system.
Methodology (Example using a mouse model):
-
Animal Model: Use BALB/c mice or another appropriate strain.[16]
-
Administration: Administer a defined dose of the peptide (e.g., 10 nmol/kg) via intravenous (IV) tail-vein injection.
-
Blood Collection: Collect blood samples via submandibular or saphenous bleeding at specified time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection) into tubes containing an anticoagulant (e.g., EDTA).[16]
-
Plasma Isolation: Immediately centrifuge the blood samples to separate the plasma.
-
Extraction & Analysis: Extract the peptide from the plasma using protein precipitation (as in the in vitro assay) or solid-phase extraction. Quantify the concentration of the intact peptide using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time and calculate key pharmacokinetic parameters, including the in vivo half-life.
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 12. Overview of Custom Peptide Synthesis [peptide2.com]
- 13. Stabilization of β-peptide helices by direct attachment of trifluoromethyl groups to peptide backbones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of the proteolysis of bioactive peptides using a peptidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Coupling Efficiencies of Protected Amino Acids
<_>
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the efficiency of each coupling step is paramount. Incomplete reactions lead to deletion sequences, challenging purifications, and ultimately, a lower yield of the target peptide.[1] The overall yield of a 70-mer peptide can plummet to just 1.4% if each coupling and deprotection step is only 97% efficient.[1] This guide provides an in-depth comparison of the coupling efficiencies of various protected amino acids, focusing on the interplay between the amino acid itself, the choice of protecting groups, and the activation strategy employed.
The Chemistry of the Peptide Bond: An Overview
The formation of a peptide bond is an acylation reaction where the activated carboxyl group of an incoming amino acid reacts with the free N-terminal amine of the growing peptide chain attached to a solid support.[2][3][4] The success of this reaction hinges on the efficacy of the carboxyl group activation and the nucleophilicity of the amine, which can be significantly influenced by steric and electronic factors.
Key factors influencing coupling efficiency include:
-
Steric Hindrance: Bulky side chains on amino acids (e.g., Val, Ile) or large protecting groups (e.g., Pbf on Arginine) can physically obstruct the approach of the reacting species, slowing down the reaction.[5][6]
-
Protecting Groups: While essential, side-chain protecting groups can impact solubility and reactivity. For instance, the bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on Arginine can present steric challenges.[5]
-
Coupling Reagents: The choice of coupling reagent dictates the nature of the activated intermediate and the speed of the reaction.[3][7] Modern onium-type (aminium/uronium and phosphonium) reagents are generally more reactive than classical carbodiimides.[2][8]
-
Reaction Conditions: Temperature, solvent, and reagent concentration all play critical roles. Elevated temperatures can often accelerate slow reactions but may also increase the risk of side reactions like racemization.[9]
The Key Players: Amino Acids and Coupling Reagents
Challenging Amino Acids
Certain amino acids are notoriously "difficult" to couple due to their structural properties:
-
Arginine (Arg): The guanidinium side chain is highly basic and requires robust protection. The commonly used Fmoc-Arg(Pbf)-OH is known for poor solubility and a tendency to form a performance-reducing δ-lactam. This side reaction is particularly problematic in viscous solvents.
-
Histidine (His): The imidazole side chain can interfere with the coupling reaction and is prone to racemization. The choice of side-chain protection (e.g., Trityl, Trt) is critical.
-
β-branched Amino Acids (Val, Ile, Thr): The steric bulk of the side chain close to the peptide backbone hinders the coupling reaction.[10]
-
Proline (Pro): As a secondary amine, Proline has unique conformational constraints and can be difficult to couple. The Kaiser test, a common method for detecting free primary amines, is unreliable for Proline.[11][12]
A Comparative Look at Coupling Reagents
Coupling reagents can be broadly categorized, with each class having distinct mechanisms and efficiencies.[7]
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DIC, DCC | Forms a reactive O-acylisourea intermediate.[13] Often used with additives like HOBt or OxymaPure to reduce racemization.[8][13] | Cost-effective, widely used.[2][8] | Slower reaction rates, risk of racemization without additives, byproduct (urea) can be difficult to remove (especially for DCC).[8][13] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Forms a highly reactive active ester (e.g., OBt, OAt).[14] | High reactivity, fast coupling times, low racemization potential (especially HOAt-based reagents like HATU).[3][14][15] | Higher cost, potential for guanidinylation side reaction if used in excess.[4][15] |
| Phosphonium Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester intermediate.[14] | Highly efficient, especially for hindered couplings.[2][16] Byproducts are generally less hazardous than older reagents like BOP.[16] | Can be more expensive than carbodiimides. |
HATU is often considered one of the most efficient reagents, particularly for challenging couplings, due to the formation of a highly reactive HOAt active ester.[14][16][17] HCTU is a cost-effective alternative that provides comparable results to HATU in many standard syntheses.[14]
Experimental Design for a Comparative Study
To objectively compare coupling efficiencies, a robust experimental design is crucial. This involves synthesizing a model peptide known to present difficulties and quantifying the success of different coupling strategies.
Visualizing the Workflow
Caption: Generalized workflow for comparing coupling reagent efficiency in SPPS.
Step-by-Step Experimental Protocol
This protocol outlines a method for coupling a challenging amino acid, Fmoc-Arg(Pbf)-OH, onto a resin-bound peptide.
-
Resin Preparation:
-
Swell 100 mg of Rink Amide resin (loading: ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Perform Fmoc deprotection by adding 2 mL of 20% (v/v) piperidine in DMF. Agitate for 10 minutes.
-
Drain and repeat the deprotection step for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Activation & Coupling (Example using HATU):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in 1.5 mL of DMF.
-
Allow the activation to proceed for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[15]
-
-
Monitoring the Coupling Reaction:
-
Remove a small sample of resin beads (~2-5 mg) and wash them thoroughly with DMF.
-
Perform a Kaiser test to check for the presence of free primary amines.[11][18] A negative result (yellow/colorless beads) indicates a complete reaction.[19][20] A positive result (intense blue) signifies incomplete coupling, requiring a second coupling step.[11][19]
-
-
Cleavage and Analysis:
-
After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM) and dry it.
-
Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the purity.[1][21]
-
Visualizing the Coupling Mechanism
Caption: General mechanism of peptide bond formation in SPPS.
Comparative Data Analysis
The choice of coupling reagent has a profound impact on the final purity of the crude peptide, especially for difficult sequences.
| Protected Amino Acid | Coupling Reagent | Typical Coupling Time | Expected Crude Purity (%) | Key Considerations |
| Fmoc-Val-OH | DIC / OxymaPure | 2 - 4 hours | 75-85% | A cost-effective but slower option. Prone to incomplete coupling due to steric hindrance. |
| Fmoc-Val-OH | HCTU / DIPEA | 30 - 60 minutes | >90% | Faster and more efficient for sterically hindered residues compared to carbodiimides.[14] |
| Fmoc-Arg(Pbf)-OH | DIC / OxymaPure | 2 - 4 hours | 70-80% | Risk of δ-lactam formation is significant, potentially leading to des-Arg impurities. |
| Fmoc-Arg(Pbf)-OH | HATU / DIPEA | 30 - 60 minutes | >95% | Highly efficient, minimizes side reactions, and is often the reagent of choice for incorporating Arg(Pbf).[14][15][22] |
| Fmoc-His(Trt)-OH | HBTU / DIPEA | 1 - 2 hours | ~85-90% | Good efficiency, but racemization can be a concern. |
| Fmoc-His(Trt)-OH | COMU / DIPEA | 30 - 60 minutes | >95% | Oxyma-based reagents like COMU show excellent coupling efficiency and reduced racemization compared to HOBt-based counterparts.[23] |
Note: Purity values are illustrative and can vary based on the specific peptide sequence, scale, and synthesis conditions.
Conclusion and Recommendations
For routine couplings of non-hindered amino acids, carbodiimide-based methods such as DIC/OxymaPure offer a balance of cost and effectiveness. However, for challenging residues, including sterically hindered amino acids like Valine and problematic ones like Arginine(Pbf), the use of more potent onium salt reagents is strongly recommended.
-
For Maximum Efficiency: HATU remains the gold standard for difficult couplings, consistently delivering high purity products in shorter reaction times.[14][16]
-
For a Balance of Cost and Performance: HCTU and other modern aminium salts provide excellent results that are often comparable to HATU, making them suitable for a wide range of applications.[14]
-
Critical Monitoring: Regardless of the chosen reagent, in-process monitoring with tests like the Kaiser test is essential to confirm the completion of each coupling step and ensure the integrity of the final peptide.[19]
Ultimately, the optimal coupling strategy is sequence-dependent.[24] Empirical testing and careful analysis are key to overcoming the challenges inherent in peptide synthesis and achieving the desired product with the highest possible purity and yield.
References
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Available at: [Link]
-
Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. Available at: [Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]
- Subirós-Funosas, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research.
-
Al-Musaimi, O., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(24), 15987-16004. Available at: [Link]
-
Kaiser Test (Ninhydrin Test). Aapptec Peptides. Available at: [Link]
-
Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Biocompare. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-synthesis. Available at: [Link]
-
Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Semantic Scholar. Available at: [Link]
-
Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
de la Torre, B. G., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(22), 7973-7980. Available at: [Link]
-
Galkin, M., & Hurevich, M. (2020). Stirring solid-phase peptide synthesis to a new level of efficiency. Royal Society of Chemistry. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
Peptide synthesis. Wikipedia. Available at: [Link]
-
Kent, S. B. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 111(1), e24090. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Available at: [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. bachem.com [bachem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. chempep.com [chempep.com]
- 6. bioengineer.org [bioengineer.org]
- 7. researchgate.net [researchgate.net]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chempep.com [chempep.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. biovera.com.au [biovera.com.au]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid
This guide provides a detailed protocol for the safe and compliant disposal of (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid. As a fluorinated organic compound, this chemical requires specific handling procedures to ensure the safety of laboratory personnel and to protect the environment. The following procedures are designed to provide clarity and to establish a self-validating system for waste management in a research environment.
Core Principles: Hazard Assessment and Regulatory Context
Proper disposal begins with a thorough understanding of the material's hazards and the regulatory framework governing its waste stream. This compound is a halogenated amino acid derivative. While comprehensive toxicological data for this specific compound is limited, data from structurally similar molecules necessitates a cautious approach.
Known and Inferred Hazards:
-
Irritation: Similar non-Boc protected or related butyric acid compounds are known to cause skin, eye, and respiratory tract irritation.[1][2] Direct contact should be avoided.
-
Hazardous Combustion Byproducts: As a trifluorinated organic molecule, thermal decomposition, particularly in the event of a fire, can generate highly toxic and corrosive gases such as hydrogen fluoride (HF), carbon oxides, and nitrogen oxides.[3] This is a critical factor dictating the required disposal method.
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds persistent in the environment. Improper disposal can lead to long-term contamination.
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value / Information | Rationale for Disposal Consideration |
|---|---|---|
| Chemical Formula | C9H14F3NO4 | Indicates a halogenated organic compound. |
| Physical State | Solid | Requires procedures to avoid dust generation during handling.[3] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases.[1][3] | Waste must be segregated from incompatible materials to prevent violent reactions.[4] |
| Combustion Products | Hydrogen Fluoride (HF), Carbon Oxides (CO, CO2), Nitrogen Oxides (NOx) | Mandates disposal via high-temperature incineration with flue gas scrubbing to neutralize hazardous emissions.[3] |
The Evolving Regulatory Landscape: RCRA and PFAS The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), is increasingly focusing on per- and polyfluoroalkyl substances (PFAS). In February 2024, the EPA proposed rules to list nine specific PFAS compounds as "hazardous constituents."[5][6][7] While this compound is not explicitly on this initial list, this action signals heightened regulatory scrutiny for the entire class of fluorinated chemicals. Listing as a "hazardous constituent" is a preliminary step toward a potential "hazardous waste" designation, which imposes strict "cradle-to-grave" management requirements.[6][8] Therefore, treating this compound with the highest standard of care is not just best practice but also a forward-looking approach to compliance.
Disposal Workflow: From Generation to Collection
The cornerstone of safe disposal is a clear, logical workflow that prevents the mixing of incompatible waste streams. The following diagram outlines the decision-making process for segregating waste containing this compound.
Caption: Waste segregation decision tree.
Step-by-Step Disposal Protocol
This protocol must be performed in a designated laboratory area, and all steps must be documented in the laboratory notebook or waste log.
Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.[9]
-
Body Protection: A lab coat must be worn and fully fastened.
Step 2: Prepare the Waste Container
-
Select the Correct Container: Use only containers approved for hazardous chemical waste that are made of a compatible material (e.g., HDPE or glass for liquids, plastic-lined drum for solids).[4][10] The container must have a secure, screw-top lid to prevent leaks or spills.[4]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in the following:
-
Full Chemical Name: this compound
-
Waste Type: Clearly mark as "Halogenated Organic Solid" or "Halogenated Organic Liquid."
-
Hazards: Indicate "Irritant" and "Toxic if Combusted."
-
Step 3: Transfer the Waste This procedure should be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2]
-
For Solid Waste: Use a dedicated spatula or scoop to transfer the solid chemical into the designated "Halogenated Organic Solids" waste container. Minimize the generation of dust during the transfer.[3]
-
For Liquid Waste (Solutions): Carefully pour the solution into the appropriate "Halogenated" or "Non-Halogenated" liquid waste container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[4]
-
For Contaminated Labware (Non-Sharps): Place items such as contaminated gloves, weigh paper, and pipette tips into a container for solid waste, clearly marked as "Contaminated Solid Waste."[11]
-
For Contaminated Sharps: Dispose of all needles, syringes, or broken glass in a designated, puncture-proof sharps container.[11]
Step 4: Secure and Store the Waste Container
-
Seal the Container: Tightly close the lid of the waste container immediately after adding waste. Containers must remain closed except when actively adding waste.[4][12]
-
Store in a Satellite Accumulation Area (SAA): The container must be stored in a designated SAA, which is at or near the point of waste generation.[4][12] The SAA should be a secondary containment bin to catch any potential leaks.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids and bases.[4]
Step 5: Arrange for Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be stricter), contact your institution's EHS department for pickup.[4][12]
-
Method of Destruction: Do not attempt to neutralize or dispose of this chemical via drains or regular trash.[9][13] The only acceptable method for final disposal is through a licensed hazardous waste disposal company that utilizes a chemical incinerator equipped with an afterburner and a scrubber to safely handle the hazardous byproducts like HF.[3][9]
Emergency Procedures: Spill Management
In the event of an accidental spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect Yourself: Don the appropriate PPE as described in Step 1.
-
Contain and Clean: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[2][3] Avoid actions that create dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the material into the solid waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Proactive Waste Minimization
The most effective disposal strategy is to minimize waste generation at the source.
-
Prudent Purchasing: Order only the quantity of chemical required for your experiments to avoid surplus.[12]
-
Scale Reduction: Whenever possible, reduce the scale of experiments to decrease the volume of waste produced.[12]
-
Inventory Management: Maintain an accurate chemical inventory to prevent the purchase of duplicate reagents.[10]
By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
MSDS of (S)-2-aMino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride. Capot Chemical. [Link]
-
RCRA Rules. PFAS Press. [Link]
-
EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. Kelley Drye & Warren LLP. [Link]
-
Hazardous Waste Facilities Beware: PFAS Soon to Be Regulated Under RCRA. Davis Wright Tremaine LLP. [Link]
-
2-Amino-4,4,4-trifluorobutyric acid Material Safety Data Sheet. Cole-Parmer. [Link]
-
DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide. ResearchGate. [Link]
-
EPA proposes regulation of PFAS under the Resource Conservation and Recovery Act (RCRA). CDM Smith. [Link]
-
EPA Proposes Rules for Regulating PFAS under RCRA. Harris Beach PLLC. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. pfaspress.com [pfaspress.com]
- 6. kelleydrye.com [kelleydrye.com]
- 7. Hazardous Waste Facilities Beware: PFAS Soon to Be Regulated Under RCRA | Davis Wright Tremaine [dwt.com]
- 8. harrisbeachmurtha.com [harrisbeachmurtha.com]
- 9. capotchem.com [capotchem.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. acs.org [acs.org]
Navigating the Safe Handling of (S)-Boc-2-amino-4,4,4-trifluoro-butyric Acid: A Guide for Laboratory Professionals
As researchers and scientists working at the forefront of drug development, the ability to handle complex chemical reagents safely and effectively is paramount. (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid, a valuable building block in medicinal chemistry due to the influence of the trifluoromethyl group on molecular properties, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Skin Irritation: Assumed to be a skin irritant.
-
Serious Eye Irritation/Damage: Assumed to cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
The trifluoromethyl group itself does not typically confer unique hazards beyond those of the parent molecule, but it is crucial to handle all fluorinated organic compounds with care. The Boc (tert-Butyloxycarbonyl) protecting group is generally considered benign.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place. All handling of this compound, especially when in powdered form or when being dissolved, should be conducted within a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides critical protection by drawing airborne particles and vapors away from the user.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash potential. | To protect against splashes and airborne particles, preventing serious eye injury. |
| Hand Protection | Double gloving is recommended. An inner nitrile glove for splash protection and an outer, more robust glove such as neoprene or butyl rubber for extended handling. | Nitrile gloves offer poor resistance to many halogenated hydrocarbons. Neoprene or butyl rubber provides better protection. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | To protect skin and personal clothing from splashes and spills. |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills and falling objects. |
| Respiratory Protection | Generally not required when handling small quantities in a certified fume hood. For large-scale operations or in the event of a spill, a respirator may be necessary based on a risk assessment. | A fume hood is the primary means of respiratory protection. Respirator use requires enrollment in a respiratory protection program with proper training and fit-testing. |
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process and procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second, more resistant pair of gloves (e.g., neoprene or butyl rubber) over the nitrile gloves.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Shield: If required by your risk assessment, put on a face shield over your goggles.
Doffing (Taking Off) PPE:
The goal of doffing is to remove PPE without contaminating yourself.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms and folding the contaminated exterior inward.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique as the outer gloves.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Spill and Emergency Procedures
In the event of a spill, it is crucial to act quickly and safely.
For a Small Spill (Contained within the Fume Hood):
-
Alert nearby personnel.
-
Use an appropriate absorbent material, such as vermiculite or a spill pillow, to contain and absorb the spill
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
